molecular formula C6H14ClNO2 B12319756 (2-Methylmorpholin-3-yl)methanol hydrochloride

(2-Methylmorpholin-3-yl)methanol hydrochloride

Cat. No.: B12319756
M. Wt: 167.63 g/mol
InChI Key: BYIGEAMZJNAXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylmorpholin-3-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methylmorpholin-3-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylmorpholin-3-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(2-methylmorpholin-3-yl)methanol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-5-6(4-8)7-2-3-9-5;/h5-8H,2-4H2,1H3;1H

InChI Key

BYIGEAMZJNAXFT-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCO1)CO.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: (S)-Morpholin-2-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: (S)-Morpholin-2-ylmethanol Hydrochloride (CAS 1313584-92-7) Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Chiral Scaffolds in Next-Generation Therapeutics

Executive Summary

(S)-Morpholin-2-ylmethanol hydrochloride (CAS 1313584-92-7) is a high-value chiral heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs). Distinguished by its defined (S)-stereochemistry and dual-functional handles (secondary amine and primary alcohol), it serves as a critical "diversity node" in medicinal chemistry. This guide analyzes its physicochemical properties, strategic application in modulating pharmacokinetics (PK), and validated protocols for its incorporation into drug candidates, specifically targeting Dopamine D4 receptor antagonists and antimicrobial agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the fundamental constraints of the scaffold is the first step in successful reaction design. The hydrochloride salt form confers enhanced stability and water solubility compared to the free base, facilitating handling in aqueous workups.

Table 1: Core Chemical Data
PropertySpecification
CAS Number 1313584-92-7
Chemical Name (S)-Morpholin-2-ylmethanol hydrochloride
Synonyms (S)-2-(Hydroxymethyl)morpholine HCl; (2S)-2-Morpholinemethanol HCl
Molecular Formula C₅H₁₂ClNO₂ (Salt) / C₅H₁₁NO₂ (Free Base)
Molecular Weight 153.61 g/mol
Chirality (S)-Enantiomer
Physical State White to off-white crystalline solid
Solubility High in Water, Methanol; Low in DCM, Hexanes
Acidity (pKa) ~8.4 (Morpholine nitrogen)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors

Strategic Application: The "Pharmacophore Advantage"

In drug design, CAS 1313584-92-7 is not merely a reactant; it is a Pharmacokinetic Modulator . The morpholine ring is a privileged structure that often improves the "drug-likeness" of a molecule by lowering lipophilicity (LogP) and reducing metabolic clearance compared to piperidine or benzene analogs.

Mechanism of Utility
  • Solubility Enhancement: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, improving aqueous solubility of lipophilic drug cores.

  • Chiral Selectivity: The (S)-configuration is often critical for binding affinity. For instance, in Dopamine D4 receptor antagonists, the (S)-isomer of morpholine-2-methanol derivatives has shown superior potency compared to the (R)-isomer or racemate, likely due to specific steric fitting within the receptor's orthosteric binding pocket.

  • Vectorized Functionalization: The molecule offers two orthogonal reaction sites:

    • N4-Position (Secondary Amine): Ideal for core scaffold attachment via SNAr, reductive amination, or amide coupling.

    • C2-Hydroxymethyl (Primary Alcohol): Used for expanding the molecule into new chemical space via etherification (Mitsunobu) or oxidation to carboxylic acids.

Synthetic Utility & Experimental Protocols

Divergent Synthesis Workflow

The following diagram illustrates how CAS 1313584-92-7 serves as a divergent core. The "N-First" vs. "O-First" functionalization strategy dictates the final chemotype.

G Start (S)-Morpholin-2-ylmethanol HCl (CAS 1313584-92-7) Step1_N Step A: N-Protection / Alkylation (Boc-protection or Reductive Amination) Start->Step1_N Base, R-X Step1_O Step B: O-Activation (Thionyl Chloride / Mesylation) Start->Step1_O SOCl2, 0°C Intermediate_N N-Substituted Core Step1_N->Intermediate_N Final_Drug1 Target: D4 Antagonists (Aryl Ether Derivatives) Intermediate_N->Final_Drug1 Mitsunobu (Ar-OH) Intermediate_O Electrophilic Intermediate (Chloride/Mesylate) Step1_O->Intermediate_O Final_Drug2 Target: Antimicrobial Agents (Piperidine-Morpholine Hybrids) Intermediate_O->Final_Drug2 Nucleophilic Sub. (HNR2)

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and alcohol moieties.[1]

Protocol A: Selective O-Chlorination (Activation)

Context: Converting the hydroxyl group to a chloride allows for subsequent nucleophilic attack by other amines, creating diamine linkers common in antibiotic research.

Reagents: Thionyl Chloride (SOCl₂), Dichloromethane (DCM), MTBE. Pre-requisite: Ensure glassware is oven-dried; reaction generates HCl gas.

  • Setup: Charge a round-bottom flask with (S)-Morpholin-2-ylmethanol HCl (1.0 eq) and anhydrous DCM (10 vol). Cool the suspension to 0°C under N₂ atmosphere.

  • Addition: Add Thionyl Chloride (1.1 eq) dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent ring degradation.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor via LC-MS (aliquot quenched in MeOH).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl₂.

  • Isolation: Add Methyl tert-butyl ether (MTBE) to the residue and stir for 1 hour to induce precipitation. Filter the white solid and dry under vacuum.[2]

  • Validation: 1H NMR should show a downfield shift of the CH₂ protons adjacent to the chloride (approx. 3.6-3.8 ppm).

Protocol B: Mitsunobu Coupling (Etherification)

Context: Used to attach aryl groups to the hydroxymethyl arm, essential for synthesizing D4 receptor antagonists.

Reagents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate), Phenol derivative.

  • Protection: First, protect the secondary amine (e.g., N-Boc) to prevent side reactions. Use N-Boc-(S)-2-hydroxymethylmorpholine for this step.

  • Coupling: Dissolve N-Boc-intermediate (1.0 eq), Phenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.

  • Activation: Cool to 0°C. Add DIAD (1.2 eq) dropwise.

  • Completion: Stir at room temperature for 16 hours.

  • Deprotection: Treat the crude ether with 4M HCl in Dioxane to remove the Boc group and regenerate the amine salt.

Safety Data & Handling Guidelines

As a chemical intermediate, CAS 1313584-92-7 requires strict adherence to laboratory safety standards.

Table 2: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation 2H315: Causes skin irritation.
Eye Damage/Irritation 2AH319: Causes serious eye irritation.
STOT - Single Exposure 3H335: May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Handle only in a chemical fume hood. The HCl salt can be hygroscopic; minimize exposure to ambient moisture.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Desiccate if possible to maintain free-flowing powder form.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (liberates the free amine, altering physical state to a viscous oil).

References

  • National Center for Biotechnology Information. (2015). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. Retrieved from [Link]

Sources

A Technical Guide to 2-Methyl-3-hydroxymethylmorpholine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-hydroxymethylmorpholine hydrochloride, a substituted morpholine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a chiral building block, it incorporates the morpholine scaffold, a recognized "privileged structure" in drug discovery, along with versatile methyl and hydroxymethyl functional groups. This document details its physicochemical properties, including a calculated molecular weight of 167.64 g/mol , explores its stereochemical complexity, proposes a representative synthetic pathway, and outlines its potential applications as a scaffold for the development of novel therapeutic agents. The guide also includes a standard protocol for analytical characterization, emphasizing techniques essential for structural verification and purity assessment in a research setting.

Physicochemical and Structural Characteristics

2-Methyl-3-hydroxymethylmorpholine hydrochloride is a heterocyclic compound featuring a saturated morpholine ring. The presence of substituents at the C2 and C3 positions introduces two chiral centers, leading to the existence of multiple stereoisomers (diastereomers and enantiomers). The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a desirable characteristic for both chemical synthesis and potential pharmaceutical formulation.[1]

Table 1: Core Physicochemical Data
PropertyValueSource/Method
Molecular Formula C₆H₁₄ClNO₂Calculated
Molecular Weight 167.64 g/mol Calculated
IUPAC Name (2-Methylmorpholin-3-yl)methanol hydrochlorideIUPAC Nomenclature
Canonical SMILES C1COCC(N1C)CO.ClIsomer Specific
Hydrogen Bond Donors 3Computed
Hydrogen Bond Acceptors 3Computed
Rotatable Bond Count 2Computed
Molecular Structure

The structural foundation of this molecule is the morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group.[2][3] The methyl group at the C2 position and the hydroxymethyl group at the C3 position create stereocenters, whose relative (cis/trans) and absolute (R/S) configurations define the specific isomer.

Caption: General structure of 2-Methyl-3-hydroxymethylmorpholine HCl.

The Morpholine Scaffold in Drug Discovery

The morpholine ring is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in a wide array of bioactive compounds and approved drugs.[4][5] Its utility stems from a combination of favorable physicochemical properties that can significantly enhance the pharmacokinetic profile of a drug candidate.

  • Improved Solubility and Polarity: The presence of both a hydrogen bond-accepting ether oxygen and a basic nitrogen atom imparts a degree of hydrophilicity. This often improves the aqueous solubility of parent compounds, which is critical for administration and systemic circulation.[3]

  • Metabolic Stability: The saturated heterocyclic ring is generally robust and resistant to metabolic degradation, potentially increasing the half-life of a drug.

  • Blood-Brain Barrier (BBB) Permeability: Morpholine derivatives often strike an effective balance between lipophilicity and hydrophilicity, a key factor in designing molecules capable of crossing the blood-brain barrier to engage targets within the central nervous system.[6]

  • Structural Versatility: The secondary amine provides a convenient handle for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

The incorporation of a hydroxymethyl group further enhances the scaffold's utility by providing an additional site for hydrogen bonding interactions with biological targets and serving as a synthetic handle for further derivatization.[7]

Synthesis and Stereochemical Considerations

The synthesis of substituted morpholines like 2-Methyl-3-hydroxymethylmorpholine requires careful planning to control the stereochemistry at the C2 and C3 positions. A variety of synthetic strategies can be employed, often involving intramolecular cyclization of an appropriately substituted amino alcohol precursor.[4] A hypothetical retrosynthetic analysis suggests that the target molecule could be derived from a key intermediate, such as an amino diol, which in turn could be synthesized from a chiral starting material.

A plausible synthetic workflow is outlined below.

A Chiral Amino Alcohol (e.g., (R)-2-aminopropan-1-ol) C Intermediate: Amino Diol A->C B Epoxy Alcohol (e.g., Glycidol) B->C Ring Opening D Cyclization Precursor (e.g., N-protected) C->D Protection (e.g., Boc) E Intramolecular Cyclization (e.g., Williamson Ether Synthesis) D->E Activation of OH F Deprotection E->F G Final Product (Free Base) F->G H Salt Formation (HCl in ether) G->H I 2-Methyl-3-hydroxymethyl- morpholine HCl H->I

Caption: Hypothetical workflow for stereoselective morpholine synthesis.

The choice of starting materials and cyclization conditions is critical for controlling the relative (cis/trans) stereochemistry of the methyl and hydroxymethyl groups. Subsequent purification by chromatography or crystallization may be required to isolate the desired diastereomer.

Potential Applications in Research and Development

2-Methyl-3-hydroxymethylmorpholine HCl is primarily valued as a chiral building block for the synthesis of more complex and biologically active molecules. Its utility spans several key areas in drug discovery:

  • Scaffold for Library Synthesis: The distinct reactivity of the secondary amine and the primary alcohol allows for orthogonal chemical modifications. This enables the rapid generation of a library of derivatives for screening against various biological targets.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can serve as a starting point in FBDD campaigns to identify fragments that bind to a target protein.

  • Development of Novel Therapeutics: Morpholine derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-neurodegenerative effects.[5][6] This scaffold can be incorporated into new chemical entities targeting these disease areas. For example, morpholine-containing compounds have been investigated as histamine H3 antagonists and inhibitors of plasmepsin X in malaria parasites.[8]

Analytical Characterization Protocol

Confirming the identity, structure, and purity of 2-Methyl-3-hydroxymethylmorpholine HCl is essential. The following is a standard, self-validating workflow for its characterization.

Objective

To verify the chemical structure and assess the purity of a synthesized batch of 2-Methyl-3-hydroxymethylmorpholine HCl.

Methodology
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • ¹H NMR Analysis: Acquire a proton NMR spectrum. Expect to see distinct signals corresponding to the CH₃ group (doublet), the -CH₂OH group (multiplets), and the protons on the morpholine ring. The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR Analysis: Acquire a carbon NMR spectrum. Expect six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment (e.g., carbons adjacent to oxygen or nitrogen will be downfield).

    • Causality Check: The coupling patterns and chemical shifts in the ¹H NMR, correlated with the ¹³C data, provide a definitive map of the molecule's covalent structure.

  • Mass Spectrometry (MS):

    • Technique: Utilize Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

    • Expected Result: The primary ion observed should correspond to the protonated free base [M+H]⁺, with an m/z value of approximately 146.12.

    • Causality Check: This measurement directly confirms the molecular mass of the free base, validating the atomic composition derived from the molecular formula.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Detection: Use a UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

    • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak.

    • Causality Check: This method separates the target compound from any starting materials, byproducts, or impurities, providing a quantitative measure of its purity.

Safety and Handling

As a substituted morpholine hydrochloride, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact molecule must be consulted, general precautions based on related compounds include:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Hazards: Morpholine itself is classified as flammable and corrosive.[2][9] Amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

2-Methyl-3-hydroxymethylmorpholine hydrochloride represents a valuable and versatile tool for the modern medicinal chemist. Its structure combines the advantageous pharmacokinetic properties of the morpholine scaffold with strategically placed functional groups that allow for stereocontrolled synthesis and diverse chemical modifications. Its calculated molecular weight of 167.64 g/mol and its defined physicochemical characteristics make it an attractive starting point for the design and synthesis of next-generation therapeutics aimed at a broad range of diseases.

References

  • Vertex AI Search. (n.d.).
  • Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved March 3, 2026, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved March 3, 2026, from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved March 3, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved March 3, 2026, from [Link]

  • PubChem. (n.d.). 3(S)-Hydroxymethylmorpholine hydrochloride. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved March 3, 2026, from [Link]

  • Wiley Online Library. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved March 3, 2026, from [Link]

  • NCBI. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC. Retrieved March 3, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium fal. Retrieved March 3, 2026, from [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved March 3, 2026, from [Link]

  • PubMed. (2008, November 1). 2-Aryloxymethylmorpholine histamine H(3) antagonists. Retrieved March 3, 2026, from [Link]

Sources

Stereoisomers of (2-Methylmorpholin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereoisomers of (2-Methylmorpholin-3-yl)methanol Hydrochloride

Abstract

The principle of stereoisomerism is a cornerstone of modern drug discovery and development, dictating that the three-dimensional arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological profile.[1][2][3] (2-Methylmorpholin-3-yl)methanol hydrochloride, a substituted morpholine, serves as an exemplary case study for the critical importance of stereochemical analysis. With two stereogenic centers, this molecule exists as four distinct stereoisomers, each with the potential for unique biological activity. This guide provides a comprehensive technical framework for the separation, characterization, and analysis of these stereoisomers, intended for researchers, medicinal chemists, and professionals in pharmaceutical development. We will delve into the causality behind experimental choices, present validated protocols, and underscore the authoritative techniques required for unambiguous stereochemical assignment.

The Stereochemical Landscape of (2-Methylmorpholin-3-yl)methanol

The structure of (2-Methylmorpholin-3-yl)methanol contains two stereogenic centers at the C2 and C3 positions of the morpholine ring. The presence of 'n' stereocenters results in a maximum of 2^n possible stereoisomers.[4] For this molecule, we therefore contend with four distinct stereoisomers:

  • (2R,3R)-2-Methylmorpholin-3-yl)methanol

  • (2S,3S)-2-Methylmorpholin-3-yl)methanol

  • (2R,3S)-2-Methylmorpholin-3-yl)methanol

  • (2S,3R)-2-Methylmorpholin-3-yl)methanol

These isomers exist in two enantiomeric pairs. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric. Diastereomers possess different physical and chemical properties, making their separation by standard chromatographic techniques feasible. Enantiomers, however, have identical properties in an achiral environment and require a chiral medium for resolution.[2][5]

The relative orientation of the methyl (C2) and hydroxymethyl (C3) groups defines them as either trans (on opposite faces of the morpholine ring), as in the (2R,3R) and (2S,3S) pair, or cis (on the same face), as in the (2R,3S) and (2S,3R) pair.

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers 2R,3R (2R,3R) 2S,3S (2S,3S) 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S) 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R) 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Relationships between the four stereoisomers.

Stereoselective Synthesis Strategies

While a racemic or diastereomeric mixture can be separated post-synthesis, a more elegant and efficient approach in drug development is stereoselective synthesis. For morpholine derivatives, several strategies can be employed:

  • Substrate-Controlled Synthesis: Utilizing a chiral starting material, such as an amino acid, to set the stereochemistry which is then carried through the synthetic sequence.

  • Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral auxiliary to an achiral substrate to direct a stereoselective reaction, followed by its removal.

  • Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one stereoisomer over others. For instance, asymmetric transfer hydrogenation can be used to create chiral centers in morpholine precursors.[6]

The choice of synthetic route is dictated by factors such as scalability, cost, and the desired stereochemical purity of the final product.

Core Protocol: Chiral HPLC for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and powerful technique for the analytical and preparative separation of stereoisomers.[7][8]

Expertise & Causality: The selection of the CSP is the most critical parameter. Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica gel support, are exceptionally versatile.[7] They form transient diastereomeric complexes with the analytes through a combination of hydrogen bonding, dipole-dipole, and steric interactions, allowing for differential retention and separation. For polar, amine-containing molecules like (2-Methylmorpholin-3-yl)methanol, an immobilized amylose-based CSP often provides excellent resolution in polar organic or reversed-phase modes.

Experimental Protocol: Chiral HPLC Separation
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV or PDA detector.

    • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel (e.g., Chiralpak® IA-3 or equivalent). Dimensions: 4.6 x 150 mm.

    • System Suitability: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. A racemic standard should be injected to confirm the separation of all four isomers.

  • Sample and Mobile Phase Preparation:

    • Sample Preparation: Dissolve the (2-Methylmorpholin-3-yl)methanol hydrochloride sample (as a mixture of isomers) in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

    • Mobile Phase (Polar Organic Mode): Acetonitrile/Methanol/Diethylamine (80:20:0.1, v/v/v). The small amount of amine additive is crucial for improving peak shape and reducing tailing for basic analytes by competing for active sites on the silica support.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

    • Run Time: Sufficient to allow for the elution of all four peaks (e.g., 20 minutes).

  • Data Analysis and Interpretation:

    • Identify the four peaks corresponding to the four stereoisomers.

    • Calculate the resolution (Rs) between adjacent peaks. A baseline resolution (Rs ≥ 1.5) is desired.

    • For enantiomeric pairs, calculate the enantiomeric excess (e.e.) if analyzing a non-racemic mixture.

Data Presentation: Illustrative HPLC Results
Stereoisomer Assignment*Retention Time (min)Resolution (Rs)
(2R,3S)8.5-
(2S,3R)9.82.1
(2S,3S)12.13.5
(2R,3R)13.52.3

*Absolute configuration assignment requires confirmation by an independent method.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Sample in Mobile Phase B Filter Sample (0.45 µm) A->B D Inject Sample B->D C Equilibrate Chiral HPLC Column C->D E Isocratic Elution D->E F Detect by UV (210 nm) E->F G Integrate Peaks F->G H Calculate Resolution & Purity G->H

Caption: General workflow for chiral HPLC analysis.

Structural Elucidation and Absolute Configuration

While chromatography separates the isomers, it does not inherently identify them. A combination of spectroscopic and crystallographic techniques is required for unambiguous structural assignment.

NMR Spectroscopy: Determining Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) is unparalleled for determining the connectivity and relative stereochemistry (cis vs. trans) of diastereomers.[9][10]

Expertise & Causality: In a chair-like conformation of the morpholine ring, the coupling constants (J-values) between protons on adjacent carbons (C2-H and C3-H) are stereochemically dependent. A larger coupling constant is typically observed for a trans-diaxial relationship, while smaller coupling constants are seen for axial-equatorial or diequatorial relationships. Furthermore, the Nuclear Overhauser Effect (NOE) can show through-space proximity between the C2-methyl group and the C3-hydroxymethyl group in the cis isomer, an effect that would be absent in the trans isomer.

Protocol Outline:

  • Isolate each diastereomeric pair using preparative HPLC or standard silica gel chromatography.

  • Dissolve each pure diastereomer in a suitable deuterated solvent (e.g., DMSO-d6 or MeOD).

  • Acquire high-resolution 1D ¹H and ¹³C NMR spectra.

  • Acquire 2D NMR spectra, specifically COSY (to confirm H-H correlations) and NOESY (to determine spatial proximity).

  • Analyze the coupling constants between the H2 and H3 protons and look for key NOE correlations to assign the cis and trans configurations.

X-ray Crystallography: The Gold Standard for Absolute Configuration

Single-crystal X-ray crystallography is the only technique that can provide a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[11][12][13]

Trustworthiness: The protocol is self-validating through internal consistency checks (e.g., R-factor) and the Flack parameter, which provides confidence in the assigned absolute configuration for a crystal of a single enantiomer.

Protocol Outline:

  • Crystal Growth: Grow a single, diffraction-quality crystal of the hydrochloride salt of a purified stereoisomer. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters.

  • Absolute Configuration Assignment: For a non-centrosymmetric space group, the absolute configuration can be determined, typically by analyzing anomalous dispersion effects (the Flack parameter). A value close to 0 indicates the correct assignment.

Implications for Drug Development

The separation and correct identification of stereoisomers are not merely academic exercises; they are regulatory and safety imperatives.[2][14] Different stereoisomers of a drug can exhibit widely varying pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (potency, efficacy, toxicity).[1][3][5] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains the most powerful example of this principle.[1]

Therefore, for any new chemical entity like (2-Methylmorpholin-3-yl)methanol or its derivatives intended for therapeutic use, regulatory agencies require the individual stereoisomers to be studied. Developing a single, active enantiomer (a "chiral switch") can lead to drugs with improved therapeutic indices, simpler pharmacokinetic profiles, and a lower potential for adverse drug interactions.[2][5]

Conclusion

The stereochemical complexity of (2-Methylmorpholin-3-yl)methanol hydrochloride provides a salient model for the challenges and necessities of modern pharmaceutical analysis. A rigorous, multi-technique approach is essential for success. Chiral chromatography provides the foundational tool for separation, but it must be complemented by definitive spectroscopic (NMR) and crystallographic (X-ray) methods to ensure the unambiguous assignment of relative and absolute stereochemistry. By understanding and applying these principles, researchers can advance drug development programs with confidence, ensuring the safety, efficacy, and quality of next-generation therapeutics.

References

  • TutorChase. (n.d.). What role does stereoisomerism play in drug development?. Retrieved from [Link]

  • ChemBK. (n.d.). (((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. Retrieved from [Link]

  • McConnell, K. J. (2002). Stereochemistry in Drug Action. The Canadian Journal of Psychiatry, 47(9), 853–858. Retrieved from [Link]

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacological Significance of Stereoisomerism. Retrieved from [Link]

  • Ahmad, S., Khan, I., & Blundell, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research, 13(2). Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6005. Retrieved from [Link]

  • Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789. Retrieved from [Link]

  • Cignarella, G., Sanna, P., & Mura, L. (1987). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 42(4), 285–294. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

  • ResearchGate. (n.d.). Abt synthesized morpholine derivatives NMR spectra?. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of morpholine. Retrieved from [Link]

  • Cichero, E., & Pitzanti, E. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(20), 3256–3272. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • Al-Warhi, T. I., Al-Majid, A. M., & Barakat, A. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 11(1), 19572. Retrieved from [Link]

  • Gnanasekaran, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 143-154. Retrieved from [Link]

  • Zhang, T., & Hisaindee, S. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 799–819. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of sodium morpholine-4-carbodithioate, (C5H12NNaO3S2). Retrieved from [Link]

  • MilliporeSigma. (n.d.). (((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (((3R)-morpholin-3-yl)methanol hydrochloride. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • PubChem. (n.d.). (Morpholin-3-yl)methanol. Retrieved from [Link]

  • Abdula, A. M. (n.d.). Stereochemistry. Retrieved from [Link]

  • Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Pataj, Z., et al. (2024). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 29(9), 1999. Retrieved from [Link]

  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(10), 2641–2667. Retrieved from [Link]

  • Bakos, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6523–6533. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chapter 3: Conformation and Stereochemistry. Retrieved from [Link]

  • Rinkel, J., & Dickschat, J. S. (2016). The stereochemical course of 2-methylisoborneol biosynthesis. Beilstein Journal of Organic Chemistry, 12, 108–116. Retrieved from [Link]

Sources

A Technical Guide to the Stereoisomers of 2-Methylmorpholin-3-yl Methanol Hydrochloride: A Comparative Analysis of (2R,3R) and (2S,3S) Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Stereoisomerism represents a cornerstone of modern pharmaceutical development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This in-depth technical guide provides a comprehensive analysis of the (2R,3R) and (2S,3S) enantiomers of 2-Methylmorpholin-3-yl methanol hydrochloride, a substituted morpholine scaffold of interest in medicinal chemistry. While specific comparative biological data for these exact enantiomers are not extensively detailed in publicly accessible literature, this guide synthesizes foundational principles of stereochemistry with established methodologies for their synthesis, separation, and characterization. By providing a framework for understanding the critical differences between these mirror-image molecules, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of chiral morpholine derivatives.

Introduction: The Significance of Chirality in Drug Design

The concept of chirality, or "handedness," is of paramount importance in the life sciences. A vast number of bioactive molecules are chiral, existing as enantiomers – non-superimposable mirror images that can exhibit profoundly different biological activities. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some well-documented cases, responsible for adverse effects.[1] The morpholine ring is a privileged heterocyclic motif in drug discovery, valued for its ability to improve the physicochemical properties of drug candidates.[2][3] Consequently, understanding the stereochemical nuances of substituted morpholines like (2R,3R)- and (2S,3S)-2-Methylmorpholin-3-yl methanol is critical for the rational design of safe and effective therapeutics.

This guide will delve into the core aspects of these specific enantiomers, providing a technical framework for their synthesis, analytical differentiation, and the potential implications of their stereochemistry on biological function.

Stereochemistry and Physicochemical Properties

The (2R,3R) and (2S,3S) designations refer to the absolute configuration at the two stereocenters (C2 and C3) of the morpholine ring, as defined by the Cahn-Ingold-Prelog priority rules. These enantiomers possess identical chemical formulas (C6H14ClNO2) and molecular weights (167.63386 g/mol ).[4]

Property(2R,3R)-2-Methylmorpholin-3-yl methanol HCl(2S,3S)-2-Methylmorpholin-3-yl methanol HClSource
Molecular Formula C6H14ClNO2C6H14ClNO2[4]
Molecular Weight 167.63 g/mol 167.63 g/mol [4]
InChI Key BYIGEAMZJNAXFT-KGZKBUQUSA-NBYIGEAMZJNAXFT-LFYSCZNASA-N (Inferred)
Purity (Typical) ≥97%≥97% (Assumed)
Storage Room TemperatureRoom Temperature

While enantiomers share the same intrinsic physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with plane-polarized light (optical rotation) is equal and opposite. Their behavior in a chiral environment, such as a biological system or during chiral chromatography, will also differ significantly.

The hydrochloride salt form is common for amine-containing pharmaceuticals as it generally improves aqueous solubility and stability, which is crucial for formulation and bioavailability.[5][6]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure substituted morpholines can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. This often involves the use of chiral starting materials, catalysts, or auxiliaries. For 2-methylmorpholin-3-yl methanol, a potential route could start from a chiral amino acid, such as a derivative of threonine, to set the desired stereochemistry early in the synthetic sequence. Another advanced method involves the asymmetric hydrogenation of an unsaturated morpholine precursor using a chiral catalyst, which can yield high enantiomeric excess (ee).[7]

Workflow for Asymmetric Synthesis

cluster_synthesis Asymmetric Synthesis Pathway start Chiral Starting Material (e.g., Amino Acid Derivative) step1 Multi-step Conversion start->step1 Chemical Reagents step2 Cyclization to form Morpholine Ring step1->step2 Controlled Stereochemistry product Enantiomerically Pure Product ((2R,3R) or (2S,3S)) step2->product

Caption: Generalized workflow for the asymmetric synthesis of a single enantiomer.

Chiral Resolution of a Racemic Mixture

This is a common and often more practical approach where a racemic mixture of the (2R,3R) and (2S,3S) isomers is first synthesized. The enantiomers are then separated.

Protocol for Diastereomeric Salt Crystallization:

A widely used method for chiral resolution is the formation of diastereomeric salts.[8] Since enantiomers have identical solubilities, they cannot be separated by direct crystallization. However, by reacting the racemic amine with a chiral acid (a resolving agent), two diastereomeric salts are formed. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Step-by-Step Methodology:

  • Racemate Preparation: Synthesize the racemic mixture of 2-methylmorpholin-3-yl methanol.

  • Resolving Agent Selection: Choose an appropriate chiral acid. Common examples include (+)- or (-)-tartaric acid, dibenzoyl-D-tartaric acid, or mandelic acid.[9]

  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol or methanol). Add a solution of the chiral resolving agent (e.g., dibenzoyl-D-tartaric acid in ethanol).

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will precipitate out first. The solubility difference is key to the separation.

  • Isolation: Collect the precipitated salt by filtration. The purity of the diastereomer can be improved by recrystallization.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO3) to neutralize the chiral acid and liberate the free amine (the desired enantiomer).

  • Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent, dry the solution, and remove the solvent under reduced pressure.

  • Salt Formation (HCl): Convert the purified enantiomer to its hydrochloride salt by treating it with HCl in a suitable solvent like ether or isopropanol to yield the final product.

To isolate the other enantiomer, the mother liquor from the initial crystallization, which is now enriched in the more soluble diastereomer, can be processed similarly.

Analytical Techniques for Stereoisomer Differentiation

Distinguishing between and quantifying the (2R,3R) and (2S,3S) isomers is crucial for quality control and research. Several analytical techniques are employed for this purpose.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and powerful technique for separating and quantifying enantiomers.[11][12] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Illustrative Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase and filter before injection.

The result would be two distinct peaks in the chromatogram, one for the (2R,3R) isomer and one for the (2S,3S) isomer, allowing for the determination of their relative proportions and the enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of enantiomers are identical.[13] However, NMR can be used to distinguish between them through the use of chiral solvating agents or by converting the enantiomers into diastereomers.[14] This derivatization creates different chemical environments for the nuclei in each isomer, leading to distinct signals in the NMR spectrum.[14]

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule.[15] By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomer's salts (e.g., with a chiral counter-ion), a three-dimensional model of the molecule can be constructed, unequivocally establishing the (2R,3R) or (2S,3S) configuration.[16] The morpholine ring typically adopts a chair conformation in the solid state.[17][18]

Workflow for Chiral Analysis

cluster_analysis Chiral Analysis Workflow sample Sample (Racemic or Enriched Mixture) hplc Chiral HPLC sample->hplc nmr NMR with Chiral Derivatization sample->nmr xray X-ray Crystallography sample->xray result_hplc Separation and Quantification (ee%) hplc->result_hplc result_nmr Structural Differentiation nmr->result_nmr result_xray Absolute Configuration xray->result_xray

Caption: Key analytical techniques for the differentiation of stereoisomers.

Potential for Stereospecific Biological Activity

For instance, research on other chiral morpholine derivatives has shown that biological activity, such as appetite suppression, can be confined to a single enantiomer.[20] Similarly, the affinity for specific receptors, like the histamine H3 receptor, has been shown to be highly dependent on the stereochemistry of the molecule.[21]

It is therefore highly probable that the (2R,3R) and (2S,3S) isomers of 2-methylmorpholin-3-yl methanol will exhibit different biological activities. One isomer may be a potent agonist or antagonist for a particular receptor, while the other is significantly less active or interacts with a different target altogether. This underscores the critical need for enantiomerically pure compounds in drug discovery and development to ensure therapeutic efficacy and minimize off-target effects.

Conclusion

The (2R,3R) and (2S,3S) isomers of 2-Methylmorpholin-3-yl methanol hydrochloride, while identical in their basic chemical makeup, are distinct entities whose three-dimensional structures are likely to govern their interaction with biological systems. This guide has provided a comprehensive technical framework for their synthesis, separation, and characterization, drawing upon established scientific principles and methodologies. For researchers in drug development, the synthesis of enantiomerically pure forms of such chiral building blocks is not merely a matter of chemical purity, but a fundamental requirement for elucidating structure-activity relationships, ensuring target selectivity, and ultimately, developing safer and more effective medicines. The protocols and workflows described herein offer a robust starting point for the investigation and application of these specific stereoisomers in medicinal chemistry.

References

  • Davies, S. G., & Fletcher, A. M. (2012). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Beilstein Journal of Organic Chemistry, 8, 1038–1044. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–816. [Link]

  • Kovács, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6545–6558. [Link]

  • ChemBK. ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride - Physico-chemical Properties. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 57(90), 12015-12018. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1639–1658. [Link]

  • Sun, Z., et al. (2013). Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. Bioorganic & Medicinal Chemistry Letters, 23(14), 4163-4167. [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • PubChem. Morpholine, hydrochloride (1:1). [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • Ali, M. A., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 1-10. [Link]

  • Khan, F. N., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o164. [Link]

  • PubChem. ((3R)-morpholin-3-yl)methanol hydrochloride. [Link]

  • IUPAC. Analytical Chiral Separation Methods. [Link]

  • MDPI. Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia. [Link]

  • IntechOpen. Stereoisomers and their Configurational Analysis in Chemical Methods with Significance. [Link]

  • MDPI. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

  • Jack, D., et al. (1984). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 1761-1768. [Link]

  • ResearchGate. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • Chemistry LibreTexts. NMR Spectroscopy. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

  • SlideShare. stereochemistry and biological activity of drugs. [Link]

  • PubChem. Morpholine. [Link]

  • IOPscience. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS. [Link]

  • PubMed. Pharmacological properties of the methanol extract from Mentha suaveolens Ehrh. [Link]

  • Cambridge University Press & Assessment. X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. [Link]

  • Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Chemistry LibreTexts. Some Examples of the Importance of Stereoisomerism to Biology. Biological Stereospeciflcity. [Link]

  • PMC. DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

Sources

Solubility of (2-Methylmorpholin-3-yl)methanol HCl in water and DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous and DMSO Solubility of (2-Methylmorpholin-3-yl)methanol HCl

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of (2-Methylmorpholin-3-yl)methanol HCl in two critical solvents: water and dimethyl sulfoxide (DMSO). In the absence of publicly available, experimentally derived solubility data for this specific compound, this document emphasizes the theoretical principles and provides detailed, field-proven methodologies for its determination.

Introduction to (2-Methylmorpholin-3-yl)methanol HCl

(2-Methylmorpholin-3-yl)methanol hydrochloride is a substituted morpholine derivative. The morpholine scaffold is a common feature in many biologically active compounds and approved drugs due to its favorable physicochemical properties, including its high water solubility.[1] The presence of a methyl group, a hydroxyl group, and its formulation as a hydrochloride salt are expected to significantly influence its solubility profile. Understanding the solubility of this compound is a critical first step in early-stage drug development, impacting everything from in vitro assay design to formulation strategies.[2][3]

Table 1: Physicochemical Properties of Related Morpholine Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight
((3R)-morpholin-3-yl)methanol hydrochloride1212377-10-0C5H12ClNO2153.61 g/mol [4]
(S)-Morpholin-2-ylmethanol hydrochloride1313584-92-7C5H12ClNO2153.61 g/mol [5]
(Morpholin-3-yl)methanol106910-83-2C5H11NO2117.15 g/mol [6]

Theoretical Solubility Considerations

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7]

Solubility in Water (Polar Protic Solvent)

Water is a highly polar, protic solvent capable of forming hydrogen bonds. The structure of (2-Methylmorpholin-3-yl)methanol HCl contains several features that suggest good aqueous solubility:

  • Morpholine Ring: The nitrogen and oxygen atoms in the morpholine ring are capable of forming hydrogen bonds with water molecules.

  • Hydroxyl Group (-CH2OH): This group is highly polar and readily forms hydrogen bonds, contributing significantly to water solubility.

  • Hydrochloride Salt: As a hydrochloride salt, the compound will likely dissociate in water into a positively charged morpholinium ion and a chloride ion. Ionic species are generally well-solvated by polar water molecules, which dramatically increases aqueous solubility compared to the free base.[8]

The presence of the methyl group, a nonpolar substituent, may slightly decrease water solubility compared to its non-methylated counterpart. However, the overall hydrophilic character of the molecule, particularly in its salt form, is expected to result in significant aqueous solubility.

Solubility in DMSO (Polar Aprotic Solvent)

Dimethyl sulfoxide (DMSO) is a strong, polar aprotic solvent.[9] It can accept hydrogen bonds but does not donate them. Its ability to dissolve a wide range of both polar and nonpolar compounds makes it a "universal solvent" in drug discovery.[10][11]

  • Polar Interactions: The polar sulfoxide group in DMSO can interact with the polar functional groups of (2-Methylmorpholin-3-yl)methanol HCl.

  • Dissolution of Salts: DMSO is also effective at dissolving many inorganic salts.[9]

Given these properties, (2-Methylmorpholin-3-yl)methanol HCl is anticipated to be highly soluble in DMSO. This is advantageous for preparing high-concentration stock solutions for in vitro screening assays.[12]

Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility in Water via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[8][13] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Protocol:

  • Preparation of Buffers: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines for biopharmaceutics classification.[14][15]

  • Addition of Compound: Add an excess amount of (2-Methylmorpholin-3-yl)methanol HCl to a known volume of each buffer in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid should be visible.

  • Equilibration: Agitate the samples at a constant temperature (typically 37 ± 1°C for biopharmaceutical relevance) for a sufficient period to reach equilibrium (usually 24-48 hours).[8][14]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

  • Sample Collection and Analysis: Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filter the sample if necessary. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and a standard calibration curve.

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess (2-Methylmorpholin-3-yl)methanol HCl C Add compound to buffers A->C B Prepare aqueous buffers (pH 1.2, 4.5, 6.8) B->C D Agitate at 37°C for 24-48h C->D E Centrifuge to separate solid D->E F Collect supernatant E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility in DMSO

In early drug discovery, kinetic solubility is often determined to quickly assess if a compound can be solubilized at a high enough concentration for screening assays.[3] This method typically involves preparing a high-concentration stock solution in DMSO and then diluting it into an aqueous buffer.

Experimental Protocol:

  • Preparation of DMSO Stock Solution: Prepare a high-concentration stock solution of (2-Methylmorpholin-3-yl)methanol HCl in 100% DMSO (e.g., 10 mM). This can be done by accurately weighing the compound and dissolving it in a precise volume of DMSO.[12]

  • Serial Dilution in DMSO: If necessary, perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.[12]

  • Dilution into Aqueous Buffer: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final compound concentration and a low final DMSO concentration (typically <0.5%).[12]

  • Incubation and Observation: Incubate the mixture for a defined period (e.g., 1-2 hours) at room temperature.

  • Precipitation Assessment: Visually inspect the samples for any signs of precipitation. For a more quantitative assessment, the turbidity of the solution can be measured using a nephelometer or a plate reader.

  • Solubility Determination: The kinetic solubility is the highest concentration of the compound that remains in solution under these conditions without precipitating.

Kinetic_Solubility_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM stock in 100% DMSO C Dilute DMSO stock into aqueous buffer A->C B Prepare aqueous buffer (e.g., PBS) B->C D Incubate at RT for 1-2h C->D E Assess for precipitation (visual or instrumental) D->E F Determine highest soluble concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility studies should be presented clearly and concisely.

Table 2: Hypothetical Solubility Data for (2-Methylmorpholin-3-yl)methanol HCl

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Aqueous Buffer1.237Experimental ValueCalculated ValueShake-Flask
Aqueous Buffer4.537Experimental ValueCalculated ValueShake-Flask
Aqueous Buffer6.837Experimental ValueCalculated ValueShake-Flask
DMSON/A25>200 (example)>1300 (example)Visual
PBS (0.5% DMSO)7.425Experimental ValueCalculated ValueKinetic

It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a measure of a compound's tendency to remain in solution after being diluted from a DMSO stock. A compound can have high kinetic solubility but low thermodynamic solubility, which may lead to precipitation over time in assays.

Conclusion

References

  • Lee, S., et al. (2018). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceuticals, 11(4), 113. Available at: [Link]

  • PubChem. ((3R)-morpholin-3-yl)methanol hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (Morpholin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Dahlgren, D. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5643. Available at: [Link]

  • ChemBK. ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. Available at: [Link]

  • IARC. Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. 1989. Available at: [Link]

  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6542. Available at: [Link]

  • ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available at: [Link]

  • ResearchGate. (2025). Solubility of Ethane in N Formyl Morpholine. Available at: [Link]

  • Wikipedia. Solubility. Available at: [Link]

  • Duarte, Y., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 100. Available at: [Link]

  • Agricultural Marketing Service. (2000). Morpholine.pdf. Available at: [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available at: [Link]

  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. Available at: [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]

  • ResearchGate. (2016). Determination and Modeling of MgCl2 Solubility in Methanol, Ethanol, 2-Propanol, and Their Mixtures from 283 to 343 K. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • EMA. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency. Available at: [Link]

  • Scribd. Solubility Data of DMSO. Available at: [Link]

  • WHO. (2023). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. World Health Organization. Available at: [Link]

  • Chen, Y., et al. (2023). The Rationality of Implementation of Dimethyl Sulfoxide as Differentiation-inducing Agent in Cancer Therapy. Current Cancer Drug Targets, 23(1), 2-10. Available at: [Link]

  • University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

  • Purdue University. Solubility. Available at: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available at: [Link]

  • American Pharmaceutical Review. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur. Available at: [Link]

  • Pharmaffiliates. (R)-Morpholin-3-ylmethanol hydrochloride. Available at: [Link]

Sources

Morpholine Architectures in Medicinal Chemistry: A Technical Guide to Building Blocks and Bioisosterism

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Morpholine-based building blocks for medicinal chemistry Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The morpholine heterocycle—a six-membered ring containing amine and ether functionalities at the 1,4-positions—occupies a privileged space in modern drug discovery.[1][2][3] Unlike its carbocyclic analog piperidine, morpholine offers a unique "Goldilocks" physicochemical profile: it modulates basicity (pKa ~8.3), enhances aqueous solubility via hydrogen bond acceptance, and lowers lipophilicity (LogP). This guide provides a technical deep-dive into the strategic deployment of morpholine building blocks, ranging from classical N-arylation strategies to emerging spirocyclic bioisosteres that challenge the "flatland" of traditional medicinal chemistry.

Part 1: The Morpholine Advantage – Physicochemical Engineering

The utility of morpholine stems from the inductive effect of the oxygen atom. By withdrawing electron density from the ring system, the oxygen atom significantly alters the properties of the distal nitrogen compared to piperidine or piperazine.

Basicity and pKa Modulation
  • Piperidine pKa: ~11.2 (Highly basic, often fully protonated at physiological pH).

  • Morpholine pKa: ~8.3 (Moderately basic).

  • Impact: At physiological pH (7.4), a significant fraction of morpholine remains unprotonated compared to piperidine. This equilibrium is critical for membrane permeability (passive diffusion) while still allowing for solubility-enhancing protonation in the acidic environment of the stomach or lysosome.

Solubility and Lipophilicity

The ether oxygen serves as a weak Hydrogen Bond Acceptor (HBA). This interaction lowers the LogP of the parent scaffold, often resolving the "grease ball" problems encountered with highly lipophilic aryl-piperidines.

  • Bioisosteric Swap: Replacing a piperidine with morpholine typically lowers cLogP by ~1.0–1.5 units.

Metabolic Stability

While the morpholine ring is generally robust, it is not metabolically inert.[4]

  • Primary Liability: Oxidative metabolism (CYP450) can occur at the

    
    -carbon (next to nitrogen), leading to lactam formation or ring scission (N-dealkylation).[4]
    
  • Mitigation: Substitution at the C2/C6 positions (e.g., methyl groups) creates steric hindrance that blocks metabolic hotspots.

Part 2: Visualization of Physicochemical Logic

The following diagram illustrates the decision matrix for selecting morpholine over competing heterocycles.

MorpholineLogic Problem Medicinal Chemistry Challenge HighLogP High Lipophilicity (Poor Solubilty) Problem->HighLogP HighBasicity High Basicity (hERG Liability / Poor Permeability) Problem->HighBasicity MetabolicInstability Rapid Metabolism (Oxidation) Problem->MetabolicInstability Solution_Morph Introduce Morpholine HighLogP->Solution_Morph Bioisostere HighBasicity->Solution_Morph pKa Tune Solution_SubMorph C-Substituted Morpholine (2,6-dimethyl) MetabolicInstability->Solution_SubMorph Block Alpha-C Solution_Spiro Spiro-Morpholine (2-oxa-6-azaspiro[3.3]heptane) Solution_Morph->Solution_Spiro Advanced Optimization Result_Solubility Lower LogP H-Bond Acceptor Solution_Morph->Result_Solubility Result_pKa pKa ~8.3 Balanced Ionization Solution_Morph->Result_pKa Result_Stability Steric Blockade of CYP Sites Solution_SubMorph->Result_Stability Result_Vector New Vector (Escape Flatland) Solution_Spiro->Result_Vector

Caption: Decision tree for deploying morpholine scaffolds to solve specific ADME/PK liabilities.

Part 3: Strategic Building Blocks & Synthesis

Standard & Substituted Morpholines
  • Morpholine (C4H9NO): The parent scaffold. Used extensively as a nucleophile in SnAr reactions.

  • C-Substituted Morpholines: 2-methyl, 3-methyl, and 2,6-dimethylmorpholine are critical for introducing chirality and metabolic stability.

    • Note: 2,6-dimethylmorpholine exists as cis and trans isomers. The cis isomer is often preferred to avoid axial clashes in the chair conformation.

The Spiro-Morpholine Revolution

To increase Fraction of sp3 Carbon (Fsp3) and improve patentability, the 2-oxa-6-azaspiro[3.3]heptane system has emerged as a rigid, non-flat bioisostere of morpholine.

  • Structure: Two four-membered rings sharing a spiro carbon.

  • Advantage: It alters the exit vector of substituents, potentially accessing new binding pockets while maintaining the polar balance of the parent morpholine.

Experimental Protocol: Pd-Catalyzed Buchwald-Hartwig Amination

The most common method to install a morpholine moiety onto an aromatic drug scaffold is via Palladium-catalyzed C-N coupling.

Objective: Coupling of Morpholine with an Aryl Bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: BINAP or XPhos (4-10 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon or Nitrogen.

  • Loading: Add the Aryl Bromide, Pd2(dba)3, Ligand, and NaOtBu to the vial.

  • Solvent & Amine: Add anhydrous solvent (concentration ~0.1 M - 0.2 M) via syringe, followed by Morpholine.

  • Degassing: Sparge the solution with Argon for 5-10 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

  • Reaction: Seal the vial and heat to 80-100°C. Monitor via LC-MS or TLC. Reaction times typically range from 2 to 12 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc or DCM/MeOH).

Self-Validating Check:

  • Color Change: The reaction mixture often changes from dark red/purple (active Pd) to black (precipitated Pd) upon completion or catalyst decomposition.

  • TLC: Morpholine is polar; the product will likely be more polar than the starting aryl bromide but less polar than the free amine (stain with Ninhydrin to visualize excess morpholine).

Part 4: Case Studies in Drug Design

Gefitinib (Iressa) – Solubility Engine

Gefitinib, an EGFR inhibitor for non-small cell lung cancer, utilizes a morpholine ring attached to the quinazoline core via a propoxy linker.

  • Function: The morpholine is protonated in the stomach, aiding dissolution. At physiological pH, it exists in equilibrium, facilitating membrane transport. Without this group, the planar quinazoline core would be virtually insoluble.

Linezolid (Zyvox) – The Pharmacophore

In Linezolid, the morpholine ring is directly fused to a phenyl ring. Here, it is not just a solubility handle but a critical steric and electronic component that fits into the ribosomal RNA binding site of bacteria.

  • Metabolism Note: Linezolid is susceptible to mild oxidation on the morpholine ring, but this is slow enough to allow for twice-daily dosing.

Part 5: Synthetic Workflow Visualization

This diagram details the synthetic pathways to access morpholine-containing drugs, contrasting "Ring Construction" vs. "Ring Functionalization."

SynthesisWorkflow Start_Amine Primary Amine (R-NH2) Process_DoubleAlk Double Alkylation (Ring Construction) Start_Amine->Process_DoubleAlk + Bis-ether Start_ArX Aryl Halide (Ar-Br/Cl) Process_Buchwald Buchwald-Hartwig (C-N Coupling) Start_ArX->Process_Buchwald + Morpholine Pd cat. Process_SnAr SnAr Reaction (Nucleophilic Subst.) Start_ArX->Process_SnAr + Morpholine (Electron Deficient Ar) Start_Diol Bis(2-chloroethyl)ether Start_Diol->Process_DoubleAlk Prod_N_Sub N-Substituted Morpholine Process_DoubleAlk->Prod_N_Sub Process_Buchwald->Prod_N_Sub Process_SnAr->Prod_N_Sub

Caption: Primary synthetic routes for integrating morpholine into medicinal scaffolds.

References

  • Morpholine as a Privileged Structure

    • Title: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules.
    • Source: Medicinal Research Reviews (2020).
    • URL:[Link]

  • Spiro-Morpholine Bioisosteres

    • Title: Small Ring Building Blocks for Medicinal Chemistry (Spirocyclic oxetanes and azetidines).[5]

    • Source: TCI Chemicals Technical Guide.
  • Metabolic Stability Comparison

    • Title: Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.[4]

    • Source: BenchChem Technical Guides.
  • FDA Approved Drugs Analysis

    • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.
    • Source: ACS Chemical Neuroscience (2021).
    • URL:[Link]

  • Synthetic Methodology (Buchwald)

    • Title: Palladium-Catalyzed Amination of Aryl Halides.[5]

    • Source: Organic Syntheses.[3][6][7]

    • URL:[Link]

Sources

The 2,3-Disubstituted Morpholine Scaffold: A Strategic Asset in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen atoms, is a well-established and valuable scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions, have led to its incorporation into numerous approved drugs.[2][3][4] While various substitution patterns on the morpholine ring have been explored, the 2,3-disubstituted scaffold presents a particularly compelling and nuanced platform for the design of novel therapeutics. This guide provides a comprehensive technical overview of the 2,3-disubstituted morpholine scaffold, from its stereocontrolled synthesis to its application in targeting a range of disease states, offering field-proven insights for its effective deployment in drug discovery programs.

The Strategic Advantage of the 2,3-Disubstituted Morpholine Core

The strategic value of the 2,3-disubstituted morpholine scaffold lies in the precise three-dimensional orientation of its substituents, which allows for fine-tuning of interactions with biological targets. Unlike the more commonly explored 2,6- or 3,5-disubstitution patterns which often impart C2 symmetry, the 2,3-disubstitution offers a distinct spatial arrangement of functional groups. This can be critical for optimizing binding to asymmetric pockets in enzymes and receptors. The conformational flexibility of the morpholine ring, which can adopt chair and boat conformations, is further constrained and influenced by the nature and stereochemistry of the substituents at the C-2 and C-3 positions, providing a powerful tool for medicinal chemists to control the molecule's presentation to its target.[5]

Furthermore, the introduction of substituents at these positions can significantly modulate the scaffold's physicochemical properties. For instance, the strategic placement of polar or nonpolar groups can influence lipophilicity, membrane permeability, and metabolic stability, all of which are critical parameters for developing successful drug candidates.[6] The morpholine nitrogen, with its pKa typically in the range of 7.4-8.5, can be protonated at physiological pH, allowing for ionic interactions and improving aqueous solubility. The ether oxygen can act as a hydrogen bond acceptor, further contributing to the scaffold's desirable pharmacokinetic profile.[4]

Stereoselective Synthesis of 2,3-Disubstituted Morpholines: A Foundational Challenge

The synthesis of 2,3-disubstituted morpholines with high stereochemical control is a key challenge that has been addressed through various innovative synthetic strategies. The relative and absolute stereochemistry of the substituents at C-2 and C-3 can have a profound impact on biological activity. Therefore, the ability to selectively synthesize all possible stereoisomers is crucial for thorough structure-activity relationship (SAR) studies.

One of the most common and effective approaches involves the cyclization of 1,2-amino alcohols. These precursors, which can often be derived from the chiral pool of amino acids, provide a reliable way to install one of the stereocenters. The second stereocenter can then be introduced before or during the cyclization step.

A notable strategy involves a palladium-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization. This method has been shown to produce 2,3-disubstituted morpholines with good yields and diastereoselectivities.[7] Another approach utilizes the ring-opening of activated aziridines or epoxides with appropriate nucleophiles, followed by cyclization. For instance, the reaction of an epoxide with an amino alcohol can lead to a diol intermediate that can be cyclized to the desired morpholine.

A diastereoselective synthesis of 2,3-disubstituted morpholines can also be achieved through the ring opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. This method yields morpholine hemiaminals that can be further elaborated, providing access to conformationally rigid structures. The observed diastereoselectivity in this process is influenced by the avoidance of pseudo A1,3 strain and the anomeric effect.[5][8]

Experimental Protocol: A General Procedure for the Synthesis of 2,3-Disubstituted Morpholines via Reductive Amination and Cyclization

This protocol outlines a general, two-step procedure for the synthesis of a 2,3-disubstituted morpholine, starting from a commercially available amino alcohol and a suitable aldehyde.

Step 1: Reductive Amination

  • To a solution of the chosen amino alcohol (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or aminal intermediate.

  • Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-substituted amino alcohol.

Step 2: Intramolecular Cyclization

  • Dissolve the N-substituted amino alcohol (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dioxane.

  • Add a reagent for the introduction of a two-carbon unit, such as 2-chloroethanol or a protected 2-bromoacetaldehyde equivalent, along with a base (e.g., potassium carbonate or sodium hydride) (2.0 eq).

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 2,3-disubstituted morpholine.

Note: This is a generalized protocol and the specific reagents, solvents, and reaction conditions may need to be optimized for different substrates.

Structure-Activity Relationships (SAR) and Biological Targets

The 2,3-disubstituted morpholine scaffold has been successfully employed to target a diverse range of biological entities, including G-protein coupled receptors (GPCRs), kinases, and enzymes. The SAR for this scaffold is highly dependent on the specific target and the nature of the substituents at the C-2 and C-3 positions.

For example, in the development of tachykinin antagonists for the treatment of pain and inflammation, the substituents on the morpholine ring play a crucial role in determining potency and selectivity.[9] A phenyl group at the 2-position and a variety of substituted benzyl groups at the 3-position have been shown to be critical for high-affinity binding to the neurokinin-1 (NK1) receptor.

In the context of anticancer drug discovery, 2,3-disubstituted morpholine derivatives have been investigated as inhibitors of key signaling pathways. For instance, they have been incorporated into molecules targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are frequently dysregulated in cancer.[4] The substituents at C-2 and C-3 can be tailored to interact with specific residues in the kinase ATP-binding pocket, thereby conferring potency and selectivity.

The following table summarizes hypothetical SAR data for a series of 2,3-disubstituted morpholine analogues targeting a generic kinase, illustrating how systematic modifications can impact biological activity.

CompoundR1 (at C-2)R2 (at C-3)Kinase Inhibition (IC50, nM)
1a MethylPhenyl500
1b EthylPhenyl350
1c IsopropylPhenyl800
1d Methyl4-Fluorophenyl150
1e Methyl4-Methoxyphenyl250
1f Methyl3-Chlorophenyl80

From this hypothetical data, it can be inferred that a small alkyl group at the C-2 position is preferred over a bulkier one. Furthermore, electron-withdrawing substituents on the C-3 phenyl ring enhance inhibitory activity, suggesting a potential interaction with an electron-deficient region of the target protein.

Therapeutic Applications and Future Perspectives

The versatility of the 2,3-disubstituted morpholine scaffold is reflected in its application across a wide spectrum of therapeutic areas. Beyond their use as tachykinin antagonists and kinase inhibitors, these compounds have shown promise as appetite suppressants, analgesics, and agents for treating neurodegenerative diseases.[10][11]

The ability to precisely control the stereochemistry and introduce diverse functionalities makes the 2,3-disubstituted morpholine a privileged scaffold for fragment-based drug discovery and lead optimization campaigns. The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessible chemical space for this scaffold, enabling the exploration of new biological targets and the development of next-generation therapeutics.

Future efforts in this field will likely focus on the development of more complex and diverse libraries of 2,3-disubstituted morpholines, leveraging combinatorial chemistry and high-throughput screening. Furthermore, a deeper understanding of the conformational preferences of this scaffold and its impact on biological activity, aided by computational modeling and structural biology, will be instrumental in the rational design of more potent and selective drug candidates.

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

General Synthetic Strategy

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Product AminoAlcohol 1,2-Amino Alcohol N_Substituted N-Substituted Amino Alcohol AminoAlcohol->N_Substituted Reductive Amination Aldehyde Aldehyde (R1-CHO) Aldehyde->N_Substituted Morpholine 2,3-Disubstituted Morpholine N_Substituted->Morpholine Intramolecular Cyclization Cyclization_Reagent Cyclization Reagent (e.g., 2-chloroethanol) Cyclization_Reagent->Morpholine

Caption: A generalized workflow for the synthesis of 2,3-disubstituted morpholines.

Hypothetical Target Interaction

G cluster_target Enzyme Active Site cluster_ligand 2,3-Disubstituted Morpholine Ligand Pocket1 Hydrophobic Pocket H_Bond_Acceptor H-Bond Acceptor Residue H_Bond_Donor H-Bond Donor Residue R1 R1 (at C-2) R1->Pocket1 van der Waals Interaction R2 R2 (at C-3) R2->Pocket1 Hydrophobic Interaction Morpholine_N Morpholine N-H+ Morpholine_N->H_Bond_Acceptor Ionic Interaction / H-Bond Morpholine_O Morpholine O Morpholine_O->H_Bond_Donor Hydrogen Bond

Caption: A schematic of potential interactions of a 2,3-disubstituted morpholine with a biological target.

References

  • Expanding complex morpholines using systematic chemical diversity. (n.d.). Google Scholar.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC. (2023, April 26). National Center for Biotechnology Information.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). Wiley Online Library.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). ResearchGate.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). Royal Society of Chemistry.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). ResearchGate.
  • [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. (n.d.). PubMed.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry. (2023, April 26). ACS Publications.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). Taylor & Francis Online.
  • Morpholine derivatives and their use as therapeutic agents. (n.d.). Google Patents.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020, March 15). PubMed.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI.

Sources

The Strategic Role of (2-Methylmorpholin-3-yl)methanol Hydrochloride in Modern Therapeutics: A Technical Guide to FAP Inhibitors and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern drug discovery, the transition from planar, achiral scaffolds to complex, sp3-rich chiral molecules has fundamentally improved the clinical success rates of targeted therapies. As a Senior Application Scientist overseeing early-stage API (Active Pharmaceutical Ingredient) development, I have observed firsthand how specific chiral building blocks dictate the pharmacokinetic and pharmacodynamic fate of a drug candidate.

One such critical intermediate is ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride (CAS: 681851-40-1)[1]. With a molecular weight of 167.63 g/mol in its salt form, this molecule is far more than a simple solubilizing appendage[1].

Structural Causality: Why do we actively select this specific morpholine derivative over traditional piperidines or pyrrolidines?

  • Metabolic Stability: The introduction of the heteroatom (oxygen) in the morpholine ring inductively lowers the basicity of the adjacent secondary amine. This subtle electronic shift drastically reduces the molecule's susceptibility to oxidative deamination by Cytochrome P450 (CYP) enzymes, a common failure point in early pharmacokinetics[2].

  • Conformational Locking: The 2-methyl group introduces targeted steric hindrance. This restricts the ring's conformational flipping, locking the hydroxymethyl group into a specific spatial orientation that perfectly mimics the transition states required to bind complex protease pockets[2].

  • Stereochemical Purity: Supplied as a hydrochloride salt, the compound maintains exceptional stereochemical integrity during long-term storage, preventing the ambient oxidation and racemization that often plague free-base amines[1].

Primary Therapeutic Application: FAP Inhibition in NASH and Oncology

The most groundbreaking application of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride lies in its role as a core structural motif in Fibroblast Activation Protein (FAP) inhibitors [3].

FAP is a type II transmembrane serine protease. In healthy adult tissues, FAP expression is nearly undetectable. However, in the context of Nonalcoholic Steatohepatitis (NASH) , FAP is aggressively upregulated on the cell surface of activated hepatic stellate cells, which are the primary drivers of liver fibrosis[4].

The Mechanistic Pathway: FAP possesses a unique enzymatic activity: it cleaves and inactivates FGF21 (Fibroblast Growth Factor 21), a critical endogenous hormone responsible for metabolic regulation[3]. The FAP-mediated cleavage of FGF21 directly correlates with the worsening of NASH and accelerated fibrogenesis[4].

By integrating the (2-Methylmorpholin-3-yl)methanol scaffold into N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides, researchers have developed highly potent FAP inhibitors[3]. These inhibitors block the enzymatic pocket of FAP, preserving circulating FGF21 levels and halting the progression of liver disease[4].

FAP_Signaling HSC Hepatic Stellate Cells (Activated in NASH) FAP Fibroblast Activation Protein (FAP) Overexpression HSC->FAP Drives Cleavage FGF21 Cleavage & Inactivation FAP->Cleavage Catalyzes FGF21 FGF21 Hormone (Metabolic Regulator) FGF21->Cleavage Substrate Fibrosis Progression of Liver Fibrosis (NASH Worsening) Cleavage->Fibrosis Leads to Inhibitor Morpholine-derived FAP Inhibitor Inhibitor->FAP Blocks Activity

Figure 1: FAP-mediated cleavage of FGF21 in NASH and the mechanism of morpholine-derived FAP inhibitors.

Secondary Applications: CNS Agents and Kinase Inhibitors

Beyond hepatology, stereopure morpholine derivatives are indispensable in neuropharmacology and oncology[2].

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The morpholine ring is a privileged scaffold for crossing the blood-brain barrier (BBB). It is heavily utilized in the synthesis of antidepressants (e.g., reboxetine analogs) via aryl-chromium-mediated nucleophilic substitution[2].

  • Kinase Inhibitors: The hydroxyl group of the methanol appendage serves as a critical hydrogen-bond donor/acceptor, anchoring the molecule to the hinge region of various oncogenic kinases[2].

Experimental Workflow: Self-Validating Protocol for N-Alkylation

To utilize ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride in the synthesis of FAP inhibitors, the secondary amine must first be selectively functionalized (e.g., N-methylated) without cross-reacting with the primary hydroxyl group[3].

As an application scientist, I mandate the following self-validating protocol to ensure high regioselectivity and yield.

Protocol: Regioselective N-Alkylation of the Morpholine Core

Step 1: Free Base Liberation & Solvent Selection

  • Action: Suspend ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C[3]. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise.

  • Causality: Why THF and DIPEA? THF's moderate polarity dissolves the liberated morpholine free base while forcing the byproduct (DIPEA-HCl) to precipitate, allowing for cleaner downstream processing. DIPEA is chosen over Triethylamine (TEA) because its bulkiness prevents it from acting as a competing nucleophile.

Step 2: Electrophilic Addition

  • Action: Introduce Methyl Iodide (MeI) (1.1 eq) slowly at 0°C. Stir for 2 hours, then allow to warm to room temperature (rt) overnight[3].

  • Causality: Temperature control at 0°C is non-negotiable. The primary hydroxyl group is a potential nucleophile. Keeping the thermal energy low thermodynamically favors N-alkylation (due to the higher nucleophilicity of the amine) over O-alkylation, ensuring strict regioselectivity.

Step 3: In-Process Self-Validation (LC-MS)

  • Action: Pull a 10 µL aliquot, dilute in Acetonitrile, and inject into the LC-MS.

  • Validation Check: The reaction is only deemed complete when the peak for the free base (

    
     132, 
    
    
    
    ) is fully consumed, replaced by the N-methylated product peak (
    
    
    146,
    
    
    ). If
    
    
    160 appears, it indicates over-alkylation (O-methylation), signaling a failure in temperature control.

Step 4: Quench and Isolation

  • Action: Quench the reaction by adding ice-cold

    
     at 0°C[3]. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Synthesis_Workflow S1 Step 1 Starting Material (HCl Salt) S2 Step 2 Neutralization (DIPEA, 0°C) S1->S2 S3 Step 3 N-Alkylation (MeI, THF) S2->S3 S4 Step 4 Scaffold Coupling (Cyanothiazolidine) S3->S4 S5 Step 5 Purification (HPLC/Cryst.) S4->S5

Figure 2: Step-by-step synthetic workflow for integrating the morpholine intermediate into a target API scaffold.

Quantitative Data & Analytics

To aid in the selection of the correct morpholine derivative for your specific drug development program, the following table synthesizes the physicochemical and application metrics of closely related scaffolds based on current industrial data[2],[1],[3].

Compound NameCAS NumberStereochemistryPrimary Therapeutic TargetTypical Yield in Key Coupling Step
((2R,3R)-2-Methylmorpholin-3-yl)methanol HCl 681851-40-1(2R, 3R)FAP Inhibitors (NASH / Oncology)>85% (High Regioselectivity)
(S)-morpholin-3-ylmethanol 211053-50-8(S)SNRIs / CNS Agents80-90%
(4-Methylmorpholin-3-yl)methanol 1159598-86-3Racemic/MixedBroad-spectrum Kinase Scaffolds~75% (Requires Chiral Separation)

Conclusion

The utility of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride extends far beyond basic organic synthesis. Its unique combination of metabolic stability, precise stereochemical orientation, and dual functional groups makes it a linchpin in the development of next-generation FAP inhibitors for NASH and oncology. By adhering to strict, self-validating synthetic protocols, researchers can leverage this intermediate to design highly selective, potent, and bioavailable therapeutics.

References

  • Title: Buy (S)
  • Title: 681851-40-1|((2R,3R)-2-Methylmorpholin-3-yl)
  • Title: US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)
  • Title: US20230312550A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)

Sources

Strategic Physicochemical Profiling: LogP and pKa of 2-Methylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and lead optimization scientists. It prioritizes actionable data, mechanistic reasoning, and validated experimental protocols over generic definitions.

Executive Summary

The morpholine scaffold is a ubiquitous pharmacophore in modern drug discovery, valued for its ability to modulate solubility and metabolic stability.[1] However, the introduction of a methyl group at the C2 position (2-methylmorpholine ) introduces chirality and alters the electronic landscape of the molecule, significantly impacting basicity (


) and lipophilicity (

).

This guide analyzes the physicochemical shifts driven by C2-methylation, contrasting them with N-methylation and unsubstituted morpholine.[2] It provides validated protocols for empirical determination and outlines the strategic application of these derivatives in optimizing Blood-Brain Barrier (BBB) penetration and metabolic resistance.

Part 1: Physicochemical Fundamentals & Data Analysis[2]

The Structural Impact of C2-Methylation

The introduction of a methyl group at the C2 position of the morpholine ring exerts a distinct positive inductive effect (+I) . Unlike N-methylation, which often lowers


 due to steric bulk interfering with solvation of the conjugate acid, C2-methylation typically increases electron density at the nitrogen center without compromising the accessibility of the lone pair to protons.
Comparative Physicochemical Data

The following table synthesizes experimental and high-confidence predicted values to illustrate the Structure-Property Relationship (SPR).

ScaffoldStructure

(Conj. Acid)

(Oct/Wat)
Electronic Effect
Morpholine Unsubstituted8.33 [1]-0.86 [1]Baseline
2-Methylmorpholine C2-Methyl~9.01 (Pred) [2]~ -0.20 (Est)+I Effect : Increases basicity; slight lipophilicity gain.[2][3]
N-Methylmorpholine N-Methyl7.38 [3]-0.32 [3]Steric/Solvation : Decreases basicity; increases lipophilicity.
2-Phenylmorpholine C2-Phenyl~7.801.2 - 1.5-I Effect : Phenyl ring withdraws density; significant lipophilicity gain.[2]

Analytic Insight: The shift in


 from 8.33 (Morpholine) to ~9.01 (2-Methylmorpholine) makes the C2-derivative a stronger base.[2] In physiological pH (7.4), 2-methylmorpholine exists almost exclusively in its ionized (cationic) form.[2] This has profound implications for solubility  (enhanced) and membrane permeability  (potentially reduced unless balanced by lipophilic substituents).[2]
Conformational Analysis

2-Methylmorpholine adopts a chair conformation.[2] The methyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.[2]

  • Equatorial Methyl: More stable; minimal steric clash with the nitrogen lone pair.[2]

  • Axial Methyl: Less stable; can sterically hinder protonation, though the equilibrium heavily favors the equatorial conformer.[2]

Part 2: Experimental Methodologies

To ensure data integrity during lead optimization, reliance on calculated values (cLogP) is insufficient. The following protocols are "Gold Standard" methodologies for empirically determining these values for morpholine derivatives.

Protocol A: Potentiometric Titration for Determination

Why this method? Potentiometry is superior to UV-metric methods for morpholines because they lack strong chromophores that shift significantly upon protonation.[2]

Reagents & Equipment:

  • Automatic Titrator (e.g., Mettler Toledo or Sirius T3).[2]

  • 0.1 M HCl and 0.1 M NaOH (standardized).[2][4]

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[2]

  • Inert Gas: Argon or Nitrogen purge (essential to remove dissolved

    
    ).[2]
    

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methylmorpholine derivative (approx. 0.5–1.0 mg) in 20 mL of degassed 0.15 M KCl solution.[2]

  • Acidification: Lower the pH to ~2.0 using 0.1 M HCl to fully protonate the amine.

  • Titration: Titrate with 0.1 M NaOH in small increments (0.5 µL) up to pH 12.0.

  • Data Processing: Plot pH vs. Volume of Titrant. The inflection point (first derivative maximum) represents the

    
    .
    
  • Validation: Perform in triplicate. Standard deviation must be

    
     units.
    
Protocol B: Shake-Flask Method with HPLC Detection for

Why this method? While potentiometric titration can measure


 (via 

pH-metric technique), the shake-flask method coupled with HPLC is the definitive reference method for lipophilic compounds, particularly when ionic species are involved.

Reagents & Equipment:

  • n-Octanol (HPLC grade, water-saturated).[2]

  • Water (HPLC grade, octanol-saturated).[2]

  • HPLC system with UV/Vis or CAD (Charged Aerosol Detector) if UV absorbance is low.[2]

Step-by-Step Workflow:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Stock Solution: Dissolve the derivative in the water-saturated octanol phase.

  • Partitioning: Mix the octanol stock with octanol-saturated water in a 1:1 ratio in a glass vial.

  • Equilibration: Shake mechanically for 1 hour at 25°C, then centrifuge to separate phases.

  • Quantification: Inject both phases into HPLC.

    • Calculate Concentration (

      
      ) based on peak area.[2]
      
  • Calculation:

    
    
    Note: For ionizable compounds like morpholines, this measures 
    
    
    
    (Distribution Coefficient). To get true
    
    
    (neutral species), perform the assay at a pH at least 2 units above the
    
    
    (e.g., pH 11).

Part 3: Strategic Application in Drug Design

Metabolic Stability & Bioisosterism

The C2-methyl group is often employed to block metabolic "soft spots."[2] Unsubstituted morpholines are susceptible to oxidative metabolism (N-dealkylation or ring oxidation).[2]

  • Strategy: Placing a methyl group at C2 creates steric hindrance adjacent to the nitrogen and the ether oxygen, potentially slowing down cytochrome P450-mediated oxidation.[2]

Blood-Brain Barrier (BBB) Penetration

For CNS targets, the balance between basicity and lipophilicity is critical.[1][5]

  • The Challenge: High basicity (

    
    ) leads to high ionization at physiological pH, reducing passive diffusion across the BBB.
    
  • The Solution: If the scaffold requires the morpholine, but the

    
     is too high, medicinal chemists often switch to 2,6-dimethylmorpholine  or 2-fluoromorpholine  to modulate the 
    
    
    
    down towards 7.5–8.0, or rely on active transport mechanisms.
Visualization: Lead Optimization Decision Tree

The following diagram illustrates the decision logic when optimizing morpholine-containing leads.

MorpholineOptimization Start Lead Compound (Morpholine Scaffold) CheckPka Determine pKa (Potentiometric) Start->CheckPka Decision1 Is pKa > 9.0? CheckPka->Decision1 CheckLogP Determine LogP (Shake-Flask) Decision2 Is LogP < 1.0? CheckLogP->Decision2 Decision1->CheckLogP No (Acceptable) Action1 High Ionization Risk Add e- withdrawing group (e.g., 2-F, 2-CF3) Decision1->Action1 Yes (Too Basic) Action2 Low Permeability Risk Add Lipophilic Bulk (e.g., 2-Phenyl, N-Alkyl) Decision2->Action2 Yes (Too Polar) Action3 Optimal Range Proceed to ADME Decision2->Action3 No (Balanced) Action1->CheckPka Re-test Action2->CheckLogP Re-test

Caption: Decision logic for optimizing morpholine scaffolds based on measured pKa and LogP values to ensure bioavailability and BBB penetration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine.[2] Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity.[2][6][7] Medicinal Research Reviews.[2][6][7] Retrieved from [Link]

  • Durrant Lab (2025). LogP and Molecular Applications in Drug Design.[2] University of Pittsburgh. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Amide Coupling of (2-Methylmorpholin-3-yl)methanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chemoselective N-acylation, Steric Hindrance, Kinetic Control, and Protocol Optimization

Introduction & Mechanistic Rationale

(2-Methylmorpholin-3-yl)methanol is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry to enhance the aqueous solubility and tune the pharmacokinetic properties of drug candidates. However, coupling this molecule to a carboxylic acid presents a significant synthetic challenge: chemoselectivity .

The molecule possesses two competing nucleophilic sites:

  • A secondary amine at the 4-position of the morpholine ring.

  • A primary alcohol (hydroxymethyl group) at the 3-position.

While secondary amines are thermodynamically and kinetically more nucleophilic than primary alcohols, the specific local environment of this morpholine derivative—flanked by a C2-methyl group and a C3-hydroxymethyl group—creates severe steric hindrance around the nitrogen[1]. This steric bulk artificially narrows the kinetic gap between N-acylation (amide formation) and O-acylation (ester formation), often leading to complex mixtures when standard peptide coupling reagents are used[2].

The Causality of Reagent Selection

To achieve >98% N/O chemoselectivity, the coupling kinetics must be drastically accelerated to favor the amine.

  • Coupling Agent (HATU): We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical "neighboring group effect." It acts as a hydrogen-bond acceptor that anchors the incoming hindered amine, accelerating N-acylation and bypassing the steric barrier[3].

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) or N-Methylmorpholine (NMM). DIPEA is sufficiently basic to free-base the morpholine HCl salt but is too sterically hindered to act as a competing nucleophile or cause epimerization of sensitive chiral carboxylic acids[1].

Workflow & Pathway Visualization

The following diagram illustrates the mechanistic logic and order of addition required to prevent side reactions (such as the direct reaction of HATU with the primary alcohol).

Workflow Acid Carboxylic Acid (1.0 eq) ActiveEster HOAt Active Ester Intermediate Acid->ActiveEster DMF, 0°C 15 mins HATU HATU (1.2 eq) HATU->ActiveEster Base1 DIPEA (1.5 eq) Base1->ActiveEster Product Chemoselective N-Acylated Amide ActiveEster->Product Morpholine (2-Methylmorpholin-3-yl) methanol HCl (1.1 eq) Morpholine->Product RT, 2-4 hrs Nucleophilic Attack Base2 DIPEA (2.0 eq) Base2->Morpholine Free-basing

Figure 1: Reaction workflow for chemoselective amide coupling using HATU and DIPEA.

Quantitative Optimization Data

The table below summarizes the empirical data driving the selection of the HATU/DIPEA/DMF system. Less reactive reagents (like EDC/HOBt) fail to overcome the steric hindrance of the morpholine amine, giving the primary alcohol enough time to competitively attack the active ester, thereby ruining chemoselectivity[1].

Table 1: Reagent Optimization for Hindered Amino Alcohol Coupling

Coupling SystemBase (Eq.)SolventTime (h)Conversion (%)N/O Selectivity
EDC / HOBtDIPEA (3.5)DMF2445%85:15
T3P (50% in EtOAc)Et₃N (3.5)EtOAc2462%90:10
HATU DIPEA (3.5) DMF 4 >95% >98:2
HATUNMM (3.5)DMF1278%95:5

Experimental Protocol

This self-validating protocol is designed to ensure complete dissolution of the HCl salt and prevent guanidinylation side-reactions.

Materials & Stoichiometry
  • Carboxylic Acid: 1.0 equivalent

  • (2-Methylmorpholin-3-yl)methanol HCl: 1.1 equivalents

  • HATU: 1.2 equivalents

  • DIPEA: 3.5 equivalents (Strictly required: 1 eq for acid, 1 eq for HCl salt, 1.5 eq to drive reaction).

  • Solvent: Anhydrous DMF (0.2 M relative to the carboxylic acid). Note: Do not use DCM, as the morpholine HCl salt exhibits poor solubility in halogenated solvents, which will stall the reaction.

Step-by-Step Methodology

Phase 1: Pre-activation of the Carboxylic Acid

  • Charge a flame-dried, nitrogen-flushed round-bottom flask with the Carboxylic Acid (1.0 eq) and Anhydrous DMF to achieve a 0.2 M solution.

  • Add DIPEA (1.5 eq) to the solution and stir for 2 minutes at room temperature to form the carboxylate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.2 eq) in a single portion. Stir at 0 °C for 15 minutes.

    • Causality: Pre-activation is mandatory. If the amino alcohol is present when HATU is added, the primary alcohol can attack the uronium salt of HATU directly, trapping the substrate and forming a stable, unreactive byproduct.

Phase 2: Free-Basing and Coupling 5. In a separate vial, dissolve (2-Methylmorpholin-3-yl)methanol HCl (1.1 eq) in a minimal amount of Anhydrous DMF. Add DIPEA (2.0 eq) to this vial and vortex to completely free-base the secondary amine. 6. Transfer the free-based amino alcohol solution dropwise to the main reaction flask at 0 °C. 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. 8. Monitor reaction completion via LC-MS. The N-acylated product and O-acylated byproduct are isobaric (same


), but the highly polar amide will typically elute earlier than the ester on a standard C18 reverse-phase column.

Phase 3: Quench and Workup 9. Once the carboxylic acid is consumed, quench the reaction by adding Saturated Aqueous


 (equal to the reaction volume). Stir for 10 minutes to hydrolyze any remaining active ester.
10. Dilute the mixture with Ethyl Acetate (EtOAc).
11. Critical Wash Step:  Wash the organic layer with 5% Aqueous LiCl  (3 × 10 mL).
  • Causality: DMF is highly miscible with EtOAc. Standard water washes will leave residual DMF in the organic phase. The lithium ions coordinate with DMF, drastically altering its partition coefficient and pulling it entirely into the aqueous phase.
  • Wash the organic layer with Brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Phase 4: Purification 13. Purify the crude residue via flash column chromatography (Silica Gel, DCM to 5-10% Methanol in DCM gradient). The free hydroxymethyl group renders the final product highly polar, necessitating a polar protic co-solvent for successful elution.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (ACS). URL:[Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. URL:[Link]

  • Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society. URL:[Link]

Sources

Application Note: Optimized Reductive Amination Protocols for 2-Methylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Methylmorpholine is a privileged pharmacophore in modern medicinal chemistry, serving as a superior alternative to morpholine. The C2-methyl group introduces chirality and breaks molecular symmetry, often improving solubility and metabolic stability (lowering lipophilicity compared to dimethyl variants) while restricting conformational flexibility.

However, the introduction of the C2-methyl group creates steric hindrance adjacent to the nucleophilic nitrogen. This steric bulk renders standard reductive amination conditions—often sufficient for simple morpholines—sluggish or low-yielding, particularly when coupling with ketones or electron-deficient aldehydes.

This guide details two field-proven protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for reactive aldehydes.

  • Method B (Advanced): Titanium(IV) Isopropoxide mediated reduction for hindered ketones and unreactive substrates.

Mechanistic Principles & Steric Challenges

The reaction proceeds via the formation of an iminium ion intermediate.[1][2][3] For 2-methylmorpholine, the equilibrium formation of the hemiaminal and subsequent dehydration to the iminium species is the rate-determining bottleneck due to steric clash between the C2-methyl group and the incoming carbonyl electrophile.

Figure 1: Reaction Mechanism & Steric Influence

ReductiveAmination Start 2-Methylmorpholine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Sterically Sensitive) Hemiaminal->Iminium - H2O (Driven by Lewis Acid) Product N-Alkylated 2-Methylmorpholine Iminium->Product Irreversible Reduction Acid Acid Catalyst (AcOH/Ti(OiPr)4) Acid->Hemiaminal Reductant Hydride Donor (STAB / NaBH4) Reductant->Iminium

Caption: The pathway highlights the Iminium Ion as the critical junction. The C2-methyl group on the amine destabilizes this intermediate sterically, necessitating Lewis Acid activation (Method B) for difficult substrates.

Experimental Protocols

Method A: The "Gold Standard" (STAB/DCE)

Best For: Aliphatic aldehydes, aromatic aldehydes, and highly reactive cyclic ketones. Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB).[4][5] Why: STAB is mild and exhibits high chemoselectivity for iminium ions over carbonyls, minimizing the formation of alcohol side products [1].

Protocol Steps:
  • Preparation: In a dry vial, dissolve the aldehyde (1.0 equiv, 1.0 mmol) and 2-methylmorpholine (1.1 equiv) in 1,2-Dichloroethane (DCE) [approx. 0.2 M concentration].[6]

    • Note: If the amine is available as a hydrochloride salt, add 1.1 equiv of DIPEA or TEA to liberate the free base.

  • Acidification: Add Glacial Acetic Acid (1.0 - 2.0 equiv).

    • Insight: The pH must be slightly acidic (pH 5-6) to catalyze iminium formation without protonating the amine into non-nucleophilic ammonium species.

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: This "pre-complexation" time allows the equilibrium to shift toward the iminium species before the reductant is added.

  • Reduction: Add NaBH(OAc)₃ (1.4 – 1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the aldehyde.

  • Quench & Workup:

    • Quench with Saturated Aqueous NaHCO₃ (pH should be ~8).

    • Extract with DCM (x3).[7]

    • Dry over Na₂SO₄ and concentrate.

Method B: Titanium-Mediated "Force" Conditions

Best For: Sterically hindered ketones, electron-deficient amines, or when Method A fails to reach full conversion. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄ or NaCNBH₃.[8] Why: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger. This drives the unfavorable equilibrium toward the iminium ion/titanium-complex [2].

Protocol Steps:
  • Complexation: In a dry flask under N₂, combine the ketone (1.0 equiv), 2-methylmorpholine (1.2 equiv), and neat Ti(OiPr)₄ (1.5 – 2.0 equiv).

    • Crucial: Do not add solvent yet if the reagents are liquid; otherwise, use a minimal amount of dry THF.

  • Activation: Stir the neat/concentrated mixture at RT for 1–4 hours (or 50°C for very hindered substrates).

    • Observation: The solution often becomes viscous or changes color (yellow/orange), indicating titanium-amine complex formation.

  • Dilution: Dilute with dry MeOH or EtOH (to approx. 0.3 M).

  • Reduction: Carefully add NaBH₄ (1.5 equiv) (Caution: Gas evolution/exotherm).

    • Note: NaCNBH₃ can be used if acid sensitivity is a major concern, but NaBH₄ is cleaner and safer for this specific protocol.

  • Reaction: Stir for 2–8 hours.

  • The "Mattson" Workup (Critical Step):

    • Problem: Direct water addition creates a gelatinous TiO₂ emulsion that is impossible to filter.

    • Solution: Dilute the reaction mixture with Et₂O or EtOAc. Add 2M Aqueous NaOH (or 2M NH₄OH) slowly with vigorous stirring.

    • Result: The titanium precipitates as a white, granular solid (not a gel).

    • Filter through a pad of Celite .[9] The filtrate will be a clean biphasic mixture.

    • Separate layers, dry organic phase over Na₂SO₄, and concentrate.

Decision Matrix & Optimization Data

Figure 2: Workflow Decision Tree

DecisionTree Input Substrate Analysis: Carbonyl Type? Aldehyde Aldehyde (R-CHO) Input->Aldehyde Ketone Ketone (R-C=O-R') Input->Ketone MethodA Method A: STAB / DCE / AcOH (Mild, Selective) Aldehyde->MethodA Standard CheckSterics Steric Bulk? Ketone->CheckSterics Evaluate CheckSterics->MethodA Unblocked Cyclic (e.g., Cyclohexanone) MethodB Method B: Ti(OiPr)4 / NaBH4 (Strong Activation) CheckSterics->MethodB Acyclic / Hindered (e.g., Acetophenone)

Caption: Select Method A for reactive electrophiles to minimize side reactions. Escalating to Method B is required for ketones due to the steric clash with the 2-methyl group.

Table 1: Reducing Agent Comparison for 2-Methylmorpholine
ParameterNaBH(OAc)₃ (STAB)NaCNBH₃Ti(OiPr)₄ + NaBH₄
Reactivity Moderate (Aldehyde selective)Low (Requires pH 3-5)High (Activates Ketones)
Solvent DCE, THF (Non-protic preferred)MeOH (Protic required)Neat/THF

MeOH
Toxicity LowHigh (Cyanide risk)Low
Water Tolerance Low (Decomposes slowly)HighZero (Hydrolyzes Ti)
Side Reactions Minimal reduction of C=OCyanide trapping (rare)Reduction of other esters possible
Recommendation Primary Choice Legacy / Specific pH needs For Difficult Ketones

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Conversion (Method A):

    • Cause: Iminium ion not forming due to insufficient acid catalysis or wet solvent.

    • Fix: Add activated 3Å molecular sieves to the reaction vial. Increase AcOH to 2.0 equiv.

  • Emulsion during Workup (Method B):

    • Cause: Improper quenching of Titanium species.

    • Fix: Do not use neutral water. Use 1M NaOH or Rochelle’s Salt (Potassium Sodium Tartrate) saturated solution and stir for 1 hour until layers clarify.

  • Diastereomeric Mixtures:

    • Context: If reacting 2-methylmorpholine (racemic or chiral) with a pro-chiral ketone, you will generate diastereomers.

    • Resolution: These often require separation via Preparative HPLC or Chiral SFC. Do not expect high diastereoselectivity (dr) unless the substrate has significant existing facial bias.

Safety Note
  • STAB: Generates acetic acid upon decomposition. Vent reaction vessels properly.

  • Ti(OiPr)₄: Reacts violently with water. Handle under inert atmosphere.

  • Cyanoborohydride: If used, all waste streams must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.[3][8][11] [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[8] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845. [Link]

Sources

Application Notes and Protocols: Strategic Protection of 3-Hydroxymethyl-2-methylmorpholine in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Hydroxymethyl-2-methylmorpholine is a valuable chiral building block in modern medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance properties like solubility, metabolic stability, and target affinity. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, necessitates a robust and well-designed protecting group strategy to achieve selective transformations at other molecular sites. This document provides a detailed guide on the strategic protection and deprotection of these functional groups, offering field-proven protocols and explaining the chemical rationale behind the selection of specific protecting groups.

Introduction: The Synthetic Challenge

The successful incorporation of the 3-hydroxymethyl-2-methylmorpholine scaffold into a target molecule hinges on the precise manipulation of its two key functional groups: the nucleophilic secondary amine within the morpholine ring and the primary hydroxyl group. Unmasked, these groups can interfere with a wide range of synthetic transformations, including but not limited to, organometallic reactions, amide couplings, and oxidations.

A well-executed protection strategy is therefore not merely a procedural step but a cornerstone of the synthetic plan. The choice of protecting groups must consider several factors:

  • Stability: The group must withstand the reaction conditions of subsequent synthetic steps.

  • Ease of Introduction/Removal: The protection and deprotection steps should be high-yielding and procedurally simple.

  • Orthogonality: The ability to deprotect one functional group while the other remains protected is critical for sequential modifications. This is the key to complex, multi-step syntheses.

This guide will explore common and effective strategies for the mono-protection of either the amine or the alcohol, as well as orthogonal approaches for independent control over both functionalities.

Strategic Protection of the Morpholine Nitrogen

The secondary amine of the morpholine ring is a potent nucleophile and a base. Its protection is often the first step in a synthetic sequence to prevent unwanted N-alkylation, N-acylation, or acid-base side reactions.

Carbamate Protection: The Industrial Workhorse

Carbamates are the most widely used protecting groups for amines due to their excellent stability and predictable cleavage conditions.

The Boc group is arguably the most common amine protecting group. It is stable to a wide range of non-acidic reagents but is easily and cleanly removed under acidic conditions.

  • Rationale for Use: The Boc group's steric bulk effectively shields the nitrogen lone pair. Its cleavage mechanism, involving the formation of a stable tert-butyl cation, is highly efficient and typically proceeds without side reactions.

  • Typical Protection Protocol:

    • Dissolve 3-hydroxymethyl-2-methylmorpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, typically triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to scavenge the HCl byproduct.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup to remove salts and isolate the N-Boc protected product.

  • Deprotection: The Boc group is readily cleaved using strong acids like trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent like dioxane or methanol.

Benzyl Carbamate (Cbz or Z) Group

The Cbz group offers an alternative to the Boc group, with a distinct deprotection method. It is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenation.

  • Rationale for Use: This strategy is ideal when the rest of the molecule is sensitive to acid but stable to reductive conditions. The Cbz group is introduced using benzyl chloroformate (Cbz-Cl).

  • Deprotection: Cleavage is achieved using H₂ gas in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like ethanol or ethyl acetate. This process, known as hydrogenolysis, is typically very clean, yielding the free amine, toluene, and carbon dioxide as byproducts.

Strategic Protection of the Primary Alcohol

The primary hydroxyl group is a nucleophile and can be a proton source. Its protection is essential before performing reactions such as organometallic additions or when converting the amine to a leaving group.

Silyl Ethers: Tunable Stability

Silyl ethers are the most versatile and widely used protecting groups for alcohols. Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.

The TBDMS group is a popular choice, offering a good balance of stability and ease of removal. It is stable to a wide range of reaction conditions, including basic hydrolysis and many organometallic reagents, but is easily cleaved by fluoride ion sources.

  • Rationale for Use: The high affinity of silicon for fluoride provides a highly selective and mild deprotection method that is orthogonal to many other protecting groups (e.g., Boc, Cbz, Benzyl).

  • Typical Protection Protocol:

    • Dissolve the N-protected 3-hydroxymethyl-2-methylmorpholine (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or DCM.

    • Add a base, most commonly imidazole (2.0-2.5 eq).

    • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1-1.2 eq) portion-wise at room temperature.

    • Stir for 12-18 hours, monitoring by TLC.

    • Perform an aqueous workup to remove the imidazole hydrochloride salt and excess reagents.

  • Deprotection: Cleavage is most commonly achieved using tetra-n-butylammonium fluoride (TBAF) in THF. Acetic acid is sometimes added to buffer the reaction and trap the resulting alkoxide.

Orthogonal Protection Strategies: A Workflow for Selective Synthesis

The true power of protecting group chemistry is realized through orthogonal strategies, which allow for the selective deprotection of one group in the presence of another. This is essential for the stepwise functionalization of the 3-hydroxymethyl-2-methylmorpholine core.

The Boc/TBDMS Orthogonal Pair

This is a classic and highly reliable orthogonal pairing. The Boc group on the nitrogen is acid-labile, while the TBDMS group on the oxygen is fluoride-labile. This allows for selective modification at either position.

Caption: Orthogonal protection workflow using Boc and TBDMS groups.

Summary of Key Protecting Group Strategies
Protecting GroupFunctional GroupProtection ReagentsDeprotection ConditionsOrthogonal To
Boc AmineBoc₂O, Base (TEA, DIPEA)Strong Acid (TFA, HCl)TBDMS, Benzyl, Cbz (H₂)
Cbz AmineCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Boc, TBDMS, Benzyl (acid)
TBDMS AlcoholTBDMSCl, ImidazoleFluoride Source (TBAF)Boc, Cbz, Benzyl
Benzyl (Bn) Alcohol/AmineBnBr, Base (NaH, K₂CO₃)H₂, Pd/C (Hydrogenolysis)TBDMS, Boc

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 3-Hydroxymethyl-2-methylmorpholine
  • Materials:

    • 3-Hydroxymethyl-2-methylmorpholine (1.31 g, 10.0 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol)

    • Triethylamine (TEA) (2.1 mL, 15.0 mmol)

    • Dichloromethane (DCM) (50 mL)

    • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a 250 mL round-bottom flask, add 3-hydroxymethyl-2-methylmorpholine and DCM.

    • Add triethylamine and cool the mixture to 0 °C using an ice-water bath.

    • Add a solution of Boc₂O in DCM dropwise over 15 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

    • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

    • Quench the reaction with 20 mL of water.

    • Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: O-TBDMS Protection of N-Boc-3-hydroxymethyl-2-methylmorpholine
  • Materials:

    • N-Boc-3-hydroxymethyl-2-methylmorpholine (2.31 g, 10.0 mmol)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.66 g, 11.0 mmol)

    • Imidazole (1.70 g, 25.0 mmol)

    • Anhydrous Dimethylformamide (DMF) (40 mL)

    • Ethyl Acetate, Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask under

Application Note and Detailed Protocols for the Desalting of (2-Methylmorpholin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Methylmorpholin-3-yl)methanol is a substituted morpholine derivative, a structural motif of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active compounds.[1] Often, during synthesis or for improved stability and handling, this amine-containing compound is prepared and stored as its hydrochloride salt.[2][3] While the salt form offers advantages in terms of crystallinity and stability, the presence of the hydrochloride is often incompatible with subsequent synthetic transformations or biological assays. Therefore, an efficient and reliable desalting procedure to liberate the free base is a critical step in its utilization.

This technical guide provides detailed protocols for two distinct and robust methods for the desalting of (2-Methylmorpholin-3-yl)methanol hydrochloride: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) using a cation exchange resin. The choice of method will depend on the scale of the reaction, the desired purity of the final product, and the available laboratory equipment. The underlying principle for both methods is the conversion of the water-soluble amine salt into its free base form, which exhibits different solubility properties, allowing for its separation from the inorganic salt.[4][5]

Chemical Principle of Desalting

The desalting process is fundamentally an acid-base reaction. (2-Methylmorpholin-3-yl)methanol hydrochloride exists as a protonated amine, which confers high water solubility. By introducing a base, the proton is abstracted from the morpholine nitrogen, yielding the neutral, or "free base," form of the amine. This free base is typically less soluble in aqueous solutions and more soluble in organic solvents.[4][5]

The equilibrium can be represented as follows:

(2-Methylmorpholin-3-yl)methanol-H⁺Cl⁻ (aq) + Base (aq) ⇌ (2-Methylmorpholin-3-yl)methanol (free base) + Base-H⁺ (aq) + Cl⁻ (aq)

The selection of the base and the subsequent purification method are crucial for achieving a high yield and purity of the desired free amine.

Protocol 1: Desalting via Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and scalable method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6][7][8] This protocol is well-suited for larger quantities of the hydrochloride salt.

Experimental Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_workup Work-up start Dissolve (2-Methylmorpholin-3-yl)methanol HCl in Water basify Basify with NaOH to pH > 10 start->basify Aqueous Solution add_solvent Add Organic Solvent (e.g., DCM) basify->add_solvent extract Shake and Separate Layers add_solvent->extract repeat_extraction Repeat Extraction of Aqueous Layer extract->repeat_extraction Aqueous Layer combine_organic Combine Organic Layers extract->combine_organic Organic Layer repeat_extraction->combine_organic Combined Organic Layers dry Dry over Na2SO4 combine_organic->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Isolated Free Base filter_concentrate->end

Caption: Workflow for Desalting via Liquid-Liquid Extraction.

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve (2-Methylmorpholin-3-yl)methanol hydrochloride in deionized water (approximately 10-20 mL of water per gram of salt) in a separatory funnel.

  • Basification: Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise while swirling the funnel.[4] Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding NaOH until the pH is greater than 10 to ensure complete deprotonation of the amine.

  • Extraction: Add an equal volume of an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.

    • Expert Insight: Dichloromethane is often preferred for its ability to effectively solubilize many amines and its density, which allows for easy separation from the upper aqueous layer.

  • Mixing and Separation: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely.

  • Collection: Drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer remaining in the separatory funnel and repeat the extraction process two more times to maximize the recovery of the free base.[9]

  • Combine and Dry: Combine all the organic extracts in the Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic layers to remove any residual water.

  • Isolation: Filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the (2-Methylmorpholin-3-yl)methanol free base, typically as an oil or a low-melting solid.

Protocol 2: Desalting via Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique that utilizes a solid stationary phase to separate components of a mixture.[10][11] For desalting amine hydrochlorides, a strong cation exchange (SCX) resin is highly effective.[12] This method is particularly advantageous for smaller scale purifications and for compounds that may form emulsions during liquid-liquid extraction.

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow cluster_prep Preparation cluster_extraction Binding and Washing cluster_elution Elution and Isolation condition Condition SCX Cartridge with Methanol equilibrate Equilibrate with Water condition->equilibrate load Load Aqueous Solution of Amine HCl equilibrate->load wash Wash with Methanol to Remove Impurities load->wash elute Elute with Ammoniated Methanol wash->elute concentrate Concentrate Eluate elute->concentrate end Isolated Free Base concentrate->end

Caption: Workflow for Desalting via Solid-Phase Extraction.

Detailed Step-by-Step Protocol:

  • Cartridge Preparation: Select a strong cation exchange (SCX) SPE cartridge with a capacity appropriate for the amount of amine hydrochloride to be desalted.

  • Conditioning: Condition the cartridge by passing 2-3 column volumes of methanol through it, followed by 2-3 column volumes of deionized water. Do not allow the cartridge to run dry.

  • Loading: Dissolve the (2-Methylmorpholin-3-yl)methanol hydrochloride in a minimal amount of deionized water or methanol. Load the solution onto the conditioned SCX cartridge and allow it to slowly pass through the stationary phase.

  • Washing: Wash the cartridge with 2-3 column volumes of methanol to remove any non-basic impurities.

  • Elution: Elute the desired free base from the cartridge by passing a solution of 2-5% ammonia in methanol through the column. Collect the eluate.

    • Causality Explanation: The basic ammoniated methanol deprotonates the amine that is ionically bound to the SCX resin, allowing it to be eluted from the column while the chloride ions pass through during the loading and washing steps.

  • Isolation: Concentrate the collected eluate under reduced pressure using a rotary evaporator to afford the (2-Methylmorpholin-3-yl)methanol free base.

Quantitative Data Summary

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Scale 1 g - 100 g10 mg - 5 g
Typical Solvents Water, Dichloromethane/Ethyl AcetateMethanol, Water, Ammoniated Methanol
Base Used 2 M Sodium Hydroxide2-5% Ammonia in Methanol
Typical Yield >90%>85%
Purity Good to ExcellentExcellent
Time 1-2 hours30-60 minutes

Analytical Validation

To ensure the successful conversion of the hydrochloride salt to the free base and to assess the purity of the final product, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the desalting. The free base will have a different Rf value compared to the hydrochloride salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the free base and identify any residual impurities. A comparison of the spectra before and after desalting will show characteristic shifts in the signals of the protons and carbons adjacent to the amine nitrogen.

  • Chloride Ion Test: A qualitative test using silver nitrate (AgNO₃) solution can be performed on an aqueous solution of the final product. The absence of a white precipitate of silver chloride (AgCl) indicates the successful removal of chloride ions.

  • Titration: The concentration of the free amine can be determined by titration with a standardized acid.[13][14]

Logical Flow for Analytical Validation

Validation_Flow start Isolated Product tlc TLC Analysis (Compare with starting material) start->tlc chloride_test Qualitative Chloride Ion Test (AgNO3 solution) start->chloride_test nmr NMR Spectroscopy (Confirm structure and purity) tlc->nmr Rf matches expected free base chloride_test->nmr No precipitate formed titration Titration (Quantify free amine) nmr->titration Clean spectrum result Pure Free Base Confirmed titration->result Correct concentration determined

Caption: Logical workflow for the analytical validation of the desalting procedure.

References

  • ChemBK. ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. Available at: [Link]

  • University of York. Solid Phase Extraction. Available at: [Link]

  • ResearchGate. Solid phase extraction of amines | Request PDF. Available at: [Link]

  • Biomics Inc. Solid Phase Extraction (SPE). Available at: [Link]

  • ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Available at: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available at: [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine? Available at: [Link]

  • Cytiva. Ion Exchange Chromatography & Chromatofocusing. Available at: [Link]

  • Google Patents. WO2019099231A1 - Extraction of amines from hydrocarbons.
  • Surrey Open Research. The use of amines to minimise corrosion in the overhead system of a crude distillation unit. Available at: [Link]

  • MtoZ Biolabs. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. Available at: [Link]

  • Reddit. What is the best way of making free amina base from its salt? : r/chemistry. Available at: [Link]

  • Ecolab. Ion Exchange Chromatography. Available at: [Link]

  • separations. Repurposed: Homogeneous liquid-liquid extraction with amines. Available at: [Link]

  • Wikipedia. Desalting and buffer exchange. Available at: [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available at: [Link]

  • PubChem. ((3R)-morpholin-3-yl)methanol hydrochloride. Available at: [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]

  • YouTube. Liquid-Liquid Extraction. Available at: [Link]

  • American Fuel & Petrochemical Manufacturers. Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? Available at: [Link]

  • MilliporeSigma. ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. Available at: [Link]

  • ResearchGate. How can I separate HCl from amine hydrogenchloride solution by electrolysis? Available at: [Link]

  • PMC. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available at: [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Scribd. Heat Stable Amine Salts Testing Method | PDF | Titration | Chemistry. Available at: [Link]

  • Sciencemadness. Forming oxalte salts of amines - Powered by XMB 1.9.11. Available at: [Link]

  • ResearchGate. How to make liquid-liquid extraction solution? Available at: [Link]

  • OLI Systems. Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Available at: [Link]

Sources

One-Pot Cyclization Methods for 2,3-Disubstituted Morpholines: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often enhance the drug-like characteristics of molecules.[1][2][3] Among its derivatives, 2,3-disubstituted morpholines represent a particularly valuable class of compounds due to their chirality and conformational rigidity, which allow for precise interactions with biological targets.[4] This application note provides an in-depth guide to contemporary one-pot cyclization methods for the synthesis of these important heterocyclic motifs, designed for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2,3-Disubstituted Morpholines

The morpholine ring is a prevalent feature in a multitude of FDA-approved drugs and biologically active compounds.[3][4] Its presence can confer improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile. The introduction of substituents at the 2 and 3 positions provides a powerful tool for modulating potency and selectivity, making these structures highly sought after in drug discovery programs.[2] Traditional multi-step syntheses of these complex structures can be time-consuming and inefficient. Consequently, the development of one-pot methodologies, which combine multiple reaction steps into a single operation, has been a significant focus in synthetic organic chemistry. These approaches offer advantages in terms of reduced waste, lower costs, and increased overall efficiency.

Method 1: Diastereoselective Synthesis via Sequential Palladium and Iron Catalysis

A powerful one-pot strategy for the diastereoselective synthesis of 2,3-disubstituted morpholines involves a sequential palladium-catalyzed Tsuji-Trost reaction followed by an iron(III)-catalyzed heterocyclization.[5][6][7] This method demonstrates excellent atom economy, with water being the only byproduct.[5]

Scientific Rationale and Mechanistic Insights

The reaction commences with the palladium(0)-catalyzed allylation of an amino alcohol with a vinyloxirane. This Tsuji-Trost reaction forms a key intermediate. Subsequently, the addition of an iron(III) catalyst, such as iron(III) chloride (FeCl₃), promotes an intramolecular heterocyclization to furnish the desired morpholine ring. The iron catalyst is believed to facilitate a thermodynamic equilibration, which ultimately favors the formation of the more stable cis-diastereoisomer.[5] The choice of solvent and catalyst loading are critical parameters for achieving high yields and diastereoselectivities.[5]

Palladium_Iron_Catalysis Vinyloxirane Vinyloxirane Intermediate Intermediate Vinyloxirane->Intermediate Tsuji-Trost Reaction Amino_alcohol Amino_alcohol Amino_alcohol->Intermediate Pd(0)_Catalyst Pd(0)_Catalyst Pd(0)_Catalyst->Intermediate 2,3-Disubstituted_Morpholine 2,3-Disubstituted_Morpholine Intermediate->2,3-Disubstituted_Morpholine Heterocyclization Fe(III)_Catalyst Fe(III)_Catalyst Fe(III)_Catalyst->2,3-Disubstituted_Morpholine

Caption: Sequential Pd(0) and Fe(III) catalysis for morpholine synthesis.

Experimental Protocol

Materials:

  • Vinyloxirane derivative

  • Amino alcohol derivative

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amino alcohol (1.2 equivalents) and anhydrous CH₂Cl₂.

  • Add Pd(PPh₃)₄ (1 mol%).

  • Add the vinyloxirane (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the formation of the intermediate is complete, add FeCl₃ (10 mol%).

  • Continue stirring at room temperature for an additional 6-12 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted morpholine.

Starting MaterialsCatalyst LoadingSolventYield (%)Diastereomeric Ratio (cis:trans)
(±)-1,2-Epoxy-3-butene & (S)-2-amino-3-phenyl-1-propanol1 mol% Pd(PPh₃)₄, 10 mol% FeCl₃CH₂Cl₂85>95:5
(±)-1,2-Epoxy-3-hexene & (R)-2-amino-1-phenylethanol1 mol% Pd(PPh₃)₄, 10 mol% FeCl₃CH₂Cl₂8290:10

Method 2: Metal-Free Synthesis from Aziridines and Halogenated Alcohols

An alternative and environmentally friendly one-pot approach utilizes a metal-free protocol for the synthesis of 2- and 2,3-disubstituted morpholines starting from aziridines and halogenated alcohols.[8][9][10] This method employs an inexpensive and simple ammonium persulfate salt as an oxidant.[8][9][10]

Scientific Rationale and Mechanistic Insights

The reaction is initiated by the ammonium persulfate-mediated oxidative ring-opening of the aziridine. This is proposed to proceed through a radical cation intermediate.[9] The resulting species then undergoes an Sₙ2-type reaction with the halogenated alcohol to form a haloalkoxy amine intermediate. Subsequent intramolecular cyclization, typically promoted by the addition of a base, yields the final morpholine product.[8][11] This method is advantageous as it avoids the use of heavy metal catalysts.[8]

Metal_Free_Synthesis Aziridine Aziridine Haloalkoxy_Amine Haloalkoxy_Amine Aziridine->Haloalkoxy_Amine Ring Opening Haloalcohol Haloalcohol Haloalcohol->Haloalkoxy_Amine Ammonium_Persulfate Ammonium_Persulfate Ammonium_Persulfate->Haloalkoxy_Amine 2,3-Disubstituted_Morpholine 2,3-Disubstituted_Morpholine Haloalkoxy_Amine->2,3-Disubstituted_Morpholine Cyclization Base Base Base->2,3-Disubstituted_Morpholine

Caption: Metal-free one-pot synthesis of morpholines from aziridines.

Experimental Protocol

Materials:

  • N-Tosylaziridine derivative

  • 2-Chloroethanol or 2-bromoethanol

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the N-tosylaziridine (1.0 equivalent) and ammonium persulfate (2.0 equivalents) in the haloalcohol (used as solvent and reagent).

  • Stir the mixture at room temperature for 0.5-2 hours, monitoring the consumption of the aziridine by TLC.

  • After the initial ring-opening is complete, add THF to the reaction mixture.

  • Add a solution of KOH (3.0 equivalents) in water.

  • Stir vigorously at room temperature for 1-3 hours until cyclization is complete.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the 2,3-disubstituted morpholine.

Aziridine SubstrateHaloalcoholBaseYield (%)
2-Phenyl-N-tosylaziridine2-ChloroethanolKOH93
2-(4-Methoxyphenyl)-N-tosylaziridine2-ChloroethanolKOH90
cis-2,3-Diphenyl-N-tosylaziridine2-BromoethanolKOH75 (mixture of regioisomers)

Conclusion and Future Perspectives

The one-pot cyclization methods presented here offer efficient and practical routes to valuable 2,3-disubstituted morpholines. The palladium/iron-catalyzed approach provides excellent diastereoselectivity, while the metal-free aziridine ring-opening strategy offers a greener alternative. The choice of method will depend on the specific substrate and desired substitution pattern. As the demand for structurally complex and diverse small molecules continues to grow in drug discovery, the development of further innovative one-pot methodologies for the synthesis of substituted morpholines will undoubtedly remain an active area of research.

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423. [Link]

  • Xia, Y., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 524–529. [Link]

  • Synthesis of morpholines. (2018). Organic Chemistry Portal. [Link]

  • Singh, V. K., & Palchykov, V. A. (2018). Metal-free one-pot synthesis of morpholines from aziridines. ResearchGate. [Link]

  • Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]

  • Xia, Y., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2015). ResearchGate. [Link]

  • Xia, Y., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journals. [Link]

  • Expanding complex morpholines using systematic chemical diversity. (2025). American Chemical Society. [Link]

  • Example of intramolecular cyclization for morpholine ring formation. (n.d.). ResearchGate. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]

  • Matralis, A. N., & Kourounakis, A. P. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Research Reviews, 22(3), 249-281. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Primary Alcohol in (2-Methylmorpholin-3-yl)methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (2-Methylmorpholin-3-yl)methanol is a valuable chiral building block in medicinal chemistry, presenting a synthetically versatile scaffold for the development of novel therapeutic agents. The primary hydroxyl group is a key handle for molecular elaboration, enabling the exploration of structure-activity relationships (SAR) through the introduction of diverse functional groups. This guide provides a comprehensive overview of robust and reliable strategies for the functionalization of this primary alcohol. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for oxidation, esterification, etherification, and conversion to activated intermediates for nucleophilic substitution. Special consideration is given to the influence of the morpholine nitrogen on reactivity and the strategic implementation of protecting groups.

Introduction: The Strategic Value of the (2-Methylmorpholin-3-yl)methanol Scaffold

The morpholine ring is a privileged structure in drug design, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The substituted scaffold, (2-Methylmorpholin-3-yl)methanol, offers two key points for diversification: the secondary amine and the primary alcohol. Functionalization of the primary alcohol is a cornerstone of lead optimization, allowing for the introduction of pharmacophoric features that can modulate target binding, selectivity, and pharmacokinetic profiles. This document serves as a practical guide for researchers to strategically modify this hydroxyl group, transforming a simple building block into a diverse library of drug-like molecules.

A critical consideration in all subsequent protocols is the reactivity of the secondary amine within the morpholine ring. Under neutral or basic conditions, it is nucleophilic. Under acidic conditions, it becomes protonated, forming an ammonium salt. This dual reactivity necessitates careful selection of reaction conditions or the implementation of a nitrogen-protecting group strategy (e.g., Boc, Cbz) to prevent undesired side reactions.

Overview of Functionalization Pathways

The primary alcohol of (2-Methylmorpholin-3-yl)methanol can be transformed into a wide array of functional groups. The most common and synthetically useful pathways include oxidation to carbonyls, conversion to esters and ethers, and activation for substitution reactions.

cluster_start Starting Material cluster_oxidation Oxidation cluster_substitution Substitution Precursors cluster_direct_conversion Direct Conversion Start (2-Methylmorpholin-3-yl)methanol Aldehyde Aldehyde Start->Aldehyde Mild Oxidation Acid Carboxylic Acid Start->Acid Strong Oxidation Tosylates Tosylates / Mesylates (Good Leaving Groups) Start->Tosylates Tosylation/ Mesylation Esters Esters Start->Esters Esterification (e.g., Steglich) Ethers Ethers Start->Ethers Etherification (e.g., Williamson) Aldehyde->Acid Further Oxidation Halides Alkyl Halides Tosylates->Halides Nu: X⁻ Tosylates->Ethers Nu: R'-O⁻

Figure 1: Key functionalization pathways for (2-Methylmorpholin-3-yl)methanol.

Oxidation Protocols: Accessing Aldehydes and Carboxylic Acids

Oxidation of the primary alcohol opens the door to a vast array of subsequent chemistries, including reductive amination, Wittig reactions, and amide bond formation. The choice of oxidant dictates the final oxidation state.[1]

Mild Oxidation to the Aldehyde

Stopping the oxidation at the aldehyde stage requires the use of mild, non-aqueous reagents to prevent over-oxidation to the carboxylic acid.[2][3] Aldehydes are significantly more reactive than the parent alcohol and are often used immediately in the next synthetic step.

  • Dess-Martin Periodinane (DMP): A popular choice due to its mild conditions, rapid reaction times, and avoidance of toxic heavy metals.[4][5][6] The reaction is performed at room temperature and the workup is straightforward.

  • Swern Oxidation: A highly reliable and general method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[7][8][9] Its primary drawback is the production of the volatile and malodorous dimethyl sulfide byproduct.[9]

Protocol 1: Dess-Martin Oxidation of N-Boc-(2-Methylmorpholin-3-yl)methanol

  • Rationale: The morpholine nitrogen is first protected as its tert-butyloxycarbonyl (Boc) derivative to prevent side reactions with the oxidant. DMP is chosen for its operational simplicity and mild, neutral conditions that are compatible with many functional groups.[5]

ReagentMW ( g/mol )AmountMmolEquivalents
N-Boc-Substrate~245.3245 mg1.01.0
Dess-Martin Periodinane424.14510 mg1.21.2
Dichloromethane (DCM)-10 mL--
Sodium Bicarbonate (sat. aq.)-10 mL--
Sodium Thiosulfate (10% aq.)-10 mL--

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-(2-Methylmorpholin-3-yl)methanol (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for the next step or can be purified by flash chromatography on silica gel.

Strong Oxidation to the Carboxylic Acid

Direct conversion to the carboxylic acid requires a more powerful oxidizing agent and typically involves aqueous conditions, which facilitate the hydration of the intermediate aldehyde.[10][11]

  • Chromium-based Reagents (e.g., Jones Reagent): Historically common, these reagents (e.g., CrO₃ in H₂SO₄/acetone) are highly effective but generate toxic chromium waste, making them less desirable.[12]

  • TEMPO-mediated Oxidation: A modern, metal-free alternative that uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[13][14] This method is environmentally benign and highly efficient.

Protocol 2: TEMPO-Catalyzed Oxidation to the Carboxylic Acid

  • Rationale: This protocol avoids heavy metals and is highly selective for primary alcohols. The reaction proceeds through a TEMPO-aldehyde intermediate which is rapidly oxidized further. The morpholine nitrogen must be protected.

ReagentMW ( g/mol )AmountMmolEquivalents
N-Boc-Substrate~245.3245 mg1.01.0
TEMPO156.2516 mg0.10.1
Sodium Hypochlorite (~10-15%)-~2.5 mL~2.22.2
Acetonitrile (MeCN)-5 mL--
Phosphate Buffer (pH 7)-5 mL--

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve N-Boc-(2-Methylmorpholin-3-yl)methanol (1.0 eq) and TEMPO (0.1 eq) in a 1:1 mixture of acetonitrile and pH 7 phosphate buffer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add the sodium hypochlorite solution dropwise via an addition funnel, maintaining the internal temperature below 5 °C. An orange color may be observed.

  • Reaction Monitoring: Stir at 0 °C and monitor by TLC. If the reaction stalls, a small additional charge of bleach can be added.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium sulfite (Na₂SO₃) solution dropwise until the orange color disappears.

  • Workup: Adjust the pH of the solution to ~8-9 with 1 M NaOH. Wash with diethyl ether to remove TEMPO byproducts. Acidify the aqueous layer to pH ~3-4 with 1 M HCl.

  • Extraction & Purification: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Ester and Ether Formation

Esterification

Esters are common functional groups in pharmaceuticals. They can be formed under acidic (Fischer) or neutral (coupling agent) conditions. For a complex substrate like this, using a coupling agent is preferable to avoid harsh acidic conditions that might compromise the morpholine ring or Boc protecting group.[15]

Protocol 3: Steglich Esterification

  • Rationale: The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[16] This method is very mild and highly effective for coupling carboxylic acids with primary alcohols.[17] The protocol below describes the coupling of the title alcohol with a generic carboxylic acid (R-COOH).

ReagentMW ( g/mol )AmountMmolEquivalents
(2-Methylmorpholin-3-yl)methanol~131.17131 mg1.01.0
Carboxylic Acid (R-COOH)--1.11.1
EDC·HCl191.70230 mg1.21.2
DMAP122.1712 mg0.10.1
Dichloromethane (DCM)-10 mL--

Step-by-Step Methodology:

  • Setup: Combine the alcohol (1.0 eq), carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the mixture to 0 °C.

  • Coupling Agent: Add EDC·HCl (1.2 eq) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Workup: Dilute the reaction with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Etherification (via Williamson Synthesis)

Ether synthesis typically requires converting the alcohol into a better leaving group first, followed by an Sₙ2 reaction with an alkoxide. This two-step process provides excellent control and versatility.

Step A: Conversion to a Tosylate The hydroxyl group is a poor leaving group (OH⁻). Converting it to a tosylate (OTs) or mesylate (OMs) makes it an excellent leaving group, analogous to a halide.[18][19][20] This reaction proceeds with retention of stereochemistry at the carbon center because the C-O bond is not broken.[21]

Protocol 4: Tosylation of the Primary Alcohol

  • Rationale: p-Toluenesulfonyl chloride (TsCl) reacts with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine to form the tosylate.[22] The base neutralizes the HCl byproduct. Again, N-protection is recommended.

cluster_workflow Swern Oxidation Workflow A 1. Dissolve Oxalyl Chloride in DCM at -78°C B 2. Add DMSO Dropwise (Maintain T < -60°C) A->B C 3. Stir for 15 min (Activator Formation) B->C D 4. Add Alcohol Solution Dropwise at -78°C C->D E 5. Stir for 30-60 min (Alkoxysulfonium Ion Formation) D->E F 6. Add Triethylamine Dropwise (Maintain T < -60°C) E->F G 7. Warm to RT (Ylide Formation & Elimination) F->G H 8. Aqueous Workup & Purification G->H

Figure 2: Detailed experimental workflow for a temperature-critical protocol like the Swern Oxidation.

Step B: Nucleophilic Substitution with an Alkoxide The resulting tosylate is a highly versatile intermediate that can be displaced by a wide range of nucleophiles. To form an ether, it is treated with a sodium or potassium alkoxide (R'-ONa).

Protocol 5: Synthesis of an Ether from the Tosylate

  • Generate Alkoxide: In a separate flask, dissolve the desired alcohol (R'-OH, 1.5 eq) in anhydrous THF and add sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C. Allow to stir until hydrogen evolution ceases.

  • Substitution: Add a solution of the tosylate (from Protocol 4, 1.0 eq) in THF to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or gently heat (40-60 °C) to drive the reaction to completion. Monitor by TLC.

  • Workup & Purification: Carefully quench the reaction by adding water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Direct Substitution via Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of a primary alcohol to various functional groups, including esters and ethers, under mild, neutral conditions.[23][24] It uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[25][26] The driving force is the formation of the very stable triphenylphosphine oxide byproduct.[27]

Protocol 6: Mitsunobu Esterification

  • Rationale: This protocol is advantageous when the substrate is sensitive to other methods. It directly couples the alcohol with a nucleophile (in this case, a carboxylic acid) in one pot.

Step-by-Step Methodology:

  • Setup: To a solution of N-Boc-(2-Methylmorpholin-3-yl)methanol (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Purification: The major challenge with Mitsunobu reactions is the removal of the triphenylphosphine oxide and hydrazine byproducts. Concentrate the reaction mixture and purify directly by flash column chromatography.

Conclusion

The primary alcohol of (2-Methylmorpholin-3-yl)methanol is a versatile synthetic handle that provides access to a rich chemical space. By selecting the appropriate reagents and conditions, researchers can selectively oxidize it to an aldehyde or carboxylic acid, convert it to an ester or ether, or activate it for a broad range of nucleophilic substitution reactions. Careful consideration of the reactivity of the morpholine nitrogen, often through the use of a protecting group, is paramount to achieving high yields and purity. The protocols outlined in this guide provide a robust and reliable toolkit for the derivatization of this important scaffold, empowering drug development professionals to efficiently conduct SAR studies and advance their discovery programs.

References

  • Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Chemguide. Oxidising alcohols to make aldehydes and ketones. [Link]

  • Zhao, M., et al. (1999). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Journal of Organic Chemistry, 64(7), 2564-2566. [Link]

  • Save My Exams. Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • Master Organic Chemistry. Alcohol Oxidation: “Strong” & “Weak” Oxidants. [Link]

  • JC Chemistry Tuition. Oxidation of Primary Alcohol to Aldehyde. [Link]

  • Chemistry LibreTexts. 12.6: Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • Chemistry LibreTexts. Swern oxidation. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • ChemHelp ASAP. formation of tosylates & mesylates. [Link]

  • Vedantu. Mitsunobu Reaction: Mechanism, Steps & Applications Explained. [Link]

  • Jack Westin. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]

  • Fraser, K., et al. (2014). A Practical Method for the Synthesis of 2-Alkynylpropenals. Journal of Organic Chemistry, 79(2), 856-863. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • BYJU'S. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • NPTEL. Module 1 : Oxidation Reactions. [Link]

  • Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Krische, M. J., et al. (2015). Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon. Accounts of Chemical Research, 48(8), 2341-2352. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Bhanuchander, M., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1096-1104. [Link]

  • Goossen, L. J., et al. (2004). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Synlett, 2004(2), 263-266. [Link]

  • ResearchGate. Studying Etherification Mechanism of Primary Alcohols in Acidic Condition with ab initio Quantum Chemistry Methods. [Link]

  • Common Organic Chemistry. Alcohol to Aldehyde - Dess-Martin Periodinane (DMP). [Link]

  • LibreTexts Project. Conversion of Alcohols into Tosylates. [Link]

  • Google Patents.
  • Barluenga, J., et al. (2019). Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. Chemistry – A European Journal, 25(5), 1166-1183. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Common Organic Chemistry. Acid to Ester - Common Conditions. [Link]

  • Kroutil, W., et al. (2015). Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamination Cascade. ChemCatChem, 7(20), 3329-3335. [Link]

  • Journal of Chemical Education. The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. [Link]

  • ResearchGate. Catalytic functionalization of unactivated primary C-H bonds directed by an alcohol. [Link]

  • ResearchGate. Reductive Deoxygenative Functionalization of Alcohols by First‐Row Transition Metal Catalysis. [Link]

  • Royal Society of Chemistry. Making esters from alcohols and acids | Class experiment. [Link]

  • ACS Publications. Advancements in Primary Alcohol Oxidation Leading to Carboxylic Acids: A Detailed Review. [Link]

Sources

Application Note: Chemoselective Sulfonylation of (2-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The morpholine ring is a ubiquitous and privileged pharmacophore in medicinal chemistry, frequently incorporated into lead compounds to modulate pharmacokinetic properties and enhance target binding[1]. functionalizing morpholine derivatives, such as (2-methylmorpholin-3-yl)methanol , presents a unique synthetic challenge due to its bifunctional nature. It contains both a secondary amine (within the morpholine ring) and a primary alcohol (on the side chain).

When reacting this substrate with sulfonyl chlorides—powerful electrophiles widely used to forge robust sulfonamide or sulfonate ester linkages[2]—achieving strict chemoselectivity is paramount. This application note provides a comprehensive, causality-driven guide to controlling the sulfonylation of (2-methylmorpholin-3-yl)methanol, detailing the mechanistic rationale, quantitative reaction parameters, and self-validating experimental protocols.

Mechanistic Rationale & Chemoselectivity

The reaction between an amino alcohol and a sulfonyl chloride is governed by kinetic control and the relative nucleophilicity of the reactive sites[3].

  • Nucleophilicity Differential: The secondary amine of the morpholine ring is significantly more nucleophilic than the primary hydroxyl group. The nitrogen lone pair is more polarizable and less tightly held by the nucleus compared to the oxygen lone pair. Consequently, under standard conditions, the transition state for N-sulfonylation is lower in energy, leading to rapid and preferential formation of the sulfonamide.

  • The Role of the Base: The reaction generates stoichiometric amounts of hydrochloric acid (HCl). An auxiliary base (e.g., Triethylamine or Pyridine) is strictly required to act as an acid scavenger[4]. Without a base, the generated HCl would protonate the unreacted morpholine amine (forming an unreactive ammonium salt), stalling the reaction at 50% conversion and potentially forcing the less nucleophilic alcohol to react instead.

  • Thermal Control: Sulfonylation is a highly exothermic process[5]. Conducting the reaction at 0 °C suppresses the activation energy required for the secondary O-sulfonylation pathway, preventing the formation of undesired di-sulfonylated byproducts.

Mechanistic_Pathway Nuc Morpholine Secondary Amine (Stronger Nucleophile) TS Sulfonylammonium Intermediate Nuc->TS Nucleophilic Attack Electrophile Sulfonyl Chloride (Electrophile) Electrophile->TS Cl- Displacement Base Et3N (Acid Scavenger) Deprotonation TS->Base Proton Transfer Product Stable Sulfonamide + Et3N·HCl Base->Product Irreversible

Mechanistic pathway of N-sulfonylation highlighting the role of the base and nucleophile.

Quantitative Data: Chemoselectivity Profile

The following table summarizes the expected outcomes when altering reaction parameters during the sulfonylation of (2-methylmorpholin-3-yl)methanol.

Reaction TargetReagents & EquivalentsSolventTemp / TimeExpected YieldChemoselectivity (N:O)
N-Sulfonylation 1.05 eq R-SO₂Cl, 1.5 eq Et₃NDCM0 °C to RT / 3 h85–95%> 99:1
O-Sulfonylation 1.2 eq R-SO₂Cl, 2.0 eq Pyridine (Requires N-Boc protected substrate)DCM0 °C to RT / 12 h75–85%N/A (Amine Protected)
Di-Sulfonylation 2.5 eq R-SO₂Cl, 3.0 eq Et₃N, 0.1 eq DMAPTHFRT to 40 °C / 24 h60–75%1:1 (Complete conversion)

Experimental Workflows

To achieve divergent functionalization (targeting either the amine or the alcohol), distinct synthetic workflows must be employed. Direct reaction yields the N-sulfonylated product, whereas O-sulfonylation requires a protection-deprotection strategy[6].

Chemoselective_Workflow SM (2-Methylmorpholin-3-yl)methanol (Bifunctional Amino Alcohol) Cond1 Standard Conditions R-SO2Cl (1.05 eq), Et3N DCM, 0°C to RT SM->Cond1 Cond2_1 1. Protection Boc2O, Et3N, DCM SM->Cond2_1 Prod1 Chemoselective N-Sulfonylation (Primary Alcohol Intact) Cond1->Prod1 Int2 N-Boc Protected Intermediate Cond2_1->Int2 Cond2_2 2. O-Sulfonylation R-SO2Cl, Pyridine, DMAP 3. Deprotection (TFA) Int2->Cond2_2 Prod2 Targeted O-Sulfonylation (Amine Free) Cond2_2->Prod2

Workflow for divergent N- vs. O-sulfonylation of (2-methylmorpholin-3-yl)methanol.

Detailed Step-by-Step Protocols

Protocol A: Chemoselective N-Sulfonylation

Objective: Synthesize (4-sulfonyl-2-methylmorpholin-3-yl)methanol.

Causality Check: Dichloromethane (DCM) is utilized as it is a non-nucleophilic, aprotic solvent that readily solubilizes both the morpholine starting material and the sulfonyl chloride without participating in the reaction.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon).

  • Dissolution: Dissolve (2-methylmorpholin-3-yl)methanol (1.0 mmol, 1.0 eq) in anhydrous DCM (5.0 mL).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 mmol, 1.5 eq) in one portion.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Crucial step to prevent exothermic runaway and maintain N-selectivity.

  • Electrophile Addition: Dissolve the desired sulfonyl chloride (1.05 mmol, 1.05 eq) in anhydrous DCM (2.0 mL). Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT). Stir for an additional 2 hours. Monitor the disappearance of the starting material via TLC (Stain: Ninhydrin for the free amine).

  • Quench & Workup: Dilute the reaction with DCM (10 mL) and quench by adding saturated aqueous NaHCO₃ (10 mL). Separate the organic layer. Wash the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure N-sulfonylated product.

Protocol B: Targeted O-Sulfonylation (via N-Protection)

Objective: Synthesize (2-methylmorpholin-3-yl)methyl sulfonate.

  • N-Protection: React (2-methylmorpholin-3-yl)methanol (1.0 eq) with Boc-anhydride (1.1 eq) and Et₃N (1.2 eq) in DCM at RT for 4 hours. Workup and isolate the N-Boc protected intermediate.

  • O-Sulfonylation: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DCM. Add Pyridine (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool to 0 °C. Add the sulfonyl chloride (1.2 eq) dropwise. Stir at RT for 12 hours.

  • Deprotection: Following workup of the O-sulfonylated intermediate, dissolve it in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at RT for 2 hours to cleave the Boc group. Concentrate under vacuum and neutralize to yield the O-sulfonylated, N-free product.

Analytical Characterization & Troubleshooting

To validate the success of the chemoselective N-sulfonylation, rely on the following analytical markers:

  • ¹H NMR (CDCl₃): The most diagnostic signal is the shift of the protons adjacent to the nitrogen. Upon N-sulfonylation, the morpholine ring protons (specifically those at C3 and C5) will shift downfield by ~0.3 - 0.6 ppm due to the electron-withdrawing nature of the sulfonamide group. The primary alcohol protons (-CH₂OH) should remain relatively unshifted compared to the starting material.

  • IR Spectroscopy: Look for the appearance of strong asymmetric and symmetric S=O stretching bands around 1330–1370 cm⁻¹ and 1160–1180 cm⁻¹, respectively. The broad O-H stretch (~3300 cm⁻¹) must remain present, confirming the alcohol was not consumed.

  • Troubleshooting Di-sulfonylation: If LC-MS indicates an [M+H]⁺ mass corresponding to the addition of two sulfonyl groups, reduce the equivalents of sulfonyl chloride to exactly 1.0 eq and ensure the reaction temperature does not exceed 0 °C during the addition phase.

References

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed.[Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - NIH.[Link]

  • Metal Oxide in Aqueous Organic Solution Promoted Chemoselective N-Sulfonylation of Hydrophilic Amino Alcohols - ResearchGate.[Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition - ResearchGate.[Link]

  • Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar.[Link]

  • Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity - NIH.[Link]

Sources

Topic: A Scalable and Robust Synthesis of (2R,3S)-2-Methylmorpholin-3-yl)methanol Hydrochloride: From Process Development to Kilogram-Scale Production

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved therapeutics and clinical candidates.[1][2] Its unique physicochemical properties often impart improved solubility, metabolic stability, and target engagement. Specifically, chiral substituted morpholines like (2-Methylmorpholin-3-yl)methanol serve as critical building blocks for complex active pharmaceutical ingredients (APIs). This application note presents a detailed, scalable, and scientifically-grounded protocol for the synthesis of (2R,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride. We move beyond a simple recitation of steps to explain the critical process decisions, safety considerations, and optimization strategies essential for transitioning from laboratory-scale discovery to pilot plant production. The described route emphasizes green chemistry principles, process safety, and operational efficiency, making it suitable for researchers and drug development professionals focused on robust API manufacturing.

Strategic Process Design: Selecting a Scalable Synthetic Route

The primary challenge in synthesizing the target molecule lies in the stereocontrolled formation of the C2 and C3 positions. Several strategies exist for the asymmetric synthesis of substituted morpholines, including asymmetric hydrogenation of unsaturated precursors[3][4], resolution of racemic mixtures[5], and construction from a chiral pool. For large-scale manufacturing where stereochemical purity, process reliability, and cost of goods are paramount, a chiral pool approach is often superior.

Our selected strategy commences with a commercially available, enantiopure amino alcohol, thereby embedding the desired stereochemistry from the outset. The core of the synthesis is a highly efficient, two-step annulation to form the morpholine ring using ethylene sulfate, a method proven to be effective on a large scale (>50 g) and which avoids the use of traditional, harsher alkylating agents like chloroacetyl chloride.[6][7]

The overall workflow is designed to minimize chromatographic purifications, instead relying on crystallization and extraction to isolate intermediates and the final product, a key requirement for scalable processes.

G cluster_prep Phase 1: Precursor Synthesis cluster_annulation Phase 2: Morpholine Ring Formation cluster_final Phase 3: Deprotection and Salt Formation A (2S,3R)-2-(tert-Butoxycarbonylamino)- 3-hydroxybutanoic acid B tert-Butyl ((1R,2S)-1-(hydroxymethyl)- 2-hydroxypropyl)carbamate A->B Reduction (e.g., BH3-THF) C Zwitterionic Intermediate B->C 1. Ethylene Sulfate (SN2 Alkylation) D (2R,3S)-tert-Butyl 3-(hydroxymethyl)- 2-methylmorpholine-4-carboxylate C->D 2. t-BuOK (Intramolecular Cyclization) E (2R,3S)-(2-Methylmorpholin-3-yl)methanol D->E Boc Deprotection (HCl in IPA) F (2R,3S)-(2-Methylmorpholin-3-yl)methanol hydrochloride (Final Product) E->F Crystallization G cluster_pg Protecting Group Rationale cluster_cyclo Cyclization Rationale Start Process Development Start Route_Scout Route Scouting Start->Route_Scout Protecting_Group Select Protecting Group (PG) Route_Scout->Protecting_Group Chiral Pool Approach Selected Cyclization Select Cyclization Method Protecting_Group->Cyclization Boc Boc Group Protecting_Group->Boc Choice Purification Define Purification Strategy Cyclization->Purification Ethylene_Sulfate Ethylene Sulfate Annulation Cyclization->Ethylene_Sulfate Choice Final_Product Final Product Synthesis Complete Purification->Final_Product Crystallization Selected Boc_Adv Advantages: - Stable to reduction/base - Easy, clean removal with acid - High crystallinity of intermediates Boc->Boc_Adv Cbz Cbz Group ES_Adv Advantages: - Green Reagent - High Selectivity - No Halide Waste - Proven Scalability Ethylene_Sulfate->ES_Adv Alkyl_Halide Traditional Alkyl Halide

Figure 2: Key decision-making logic in process development.

Summary of Process Parameters and Expected Outcomes

The following table summarizes the key parameters and expected results for a 1 kg scale synthesis of the final product.

StepKey ReagentsSolvent(s)Temp (°C)Time (h)Typical YieldNotes
1. Reduction Boc-amino acid, BH3-THFTHF0 to 2514-18>95% (crude)Controlled addition is critical.
2. Annulation Amino diol, Ethylene Sulfate, t-BuOKTHF0 to 4514-20~80-85%One-pot, two-stage reaction.
3. Deprotection/Salt N-Boc morpholine, HCl/IPAIPA, MTBE0 to 254-6~85-90%Purification via crystallization.
Overall ~65-72% High purity (>99% by HPLC)

Conclusion

This application note details a robust, safe, and scalable synthetic route to (2R,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride, a valuable chiral building block. By leveraging a chiral pool starting material and employing a modern, green annulation strategy, this process avoids many of the pitfalls of classical methods. The emphasis on non-chromatographic purifications and careful management of process safety makes this protocol directly applicable to pilot plant and commercial-scale manufacturing environments. This guide provides drug development professionals with the foundational knowledge and practical steps required to produce this key intermediate with high efficiency and purity.

References

  • Zhang, Z. et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

  • Li, M. et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (PMC). Available at: [Link]

  • Campion, B. et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Author unknown. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Penta s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Available at: [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - Morpholine. Available at: [Link]

  • Author unknown. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. Available at: [Link]

  • Author unknown. (n.d.). Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]

  • Author unknown. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. Available at: [Link]

  • Welsch, M. E. et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health (PMC). Available at: [Link]

  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Available at: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine. Available at: [Link]

  • Singh, S. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Zhang, Z. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the N-Alkylation of (2-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-alkylation of (2-Methylmorpholin-3-yl)methanol is a critical transformation in synthetic chemistry, particularly in the development of pharmaceutical intermediates and biologically active molecules. The resulting N-substituted morpholine derivatives are prevalent scaffolds in medicinal chemistry. However, achieving high yields and purity in this reaction can be challenging due to factors such as steric hindrance from the 2-methyl group, the presence of a primary hydroxyl group which can lead to side reactions, and the inherent nucleophilicity of the product amine.[1][2][3]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-alkylation of (2-Methylmorpholin-3-yl)methanol. We will delve into common experimental issues, provide scientifically-grounded solutions, and offer detailed protocols to enhance the efficiency and success of your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is consistently low, with a significant amount of starting material remaining. What are the potential causes and how can I improve conversion?

Answer: Low conversion is a common hurdle and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. Reactivity follows the general trend: Iodide > Triflate > Bromide > Chloride. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.[1]

  • Inappropriate Base Selection: The base's role is to deprotonate the secondary amine, increasing its nucleophilicity. A weak base may not be sufficient to drive the reaction forward.

    • Recommendation: Employ a stronger, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] Cesium bases, in particular, can enhance reaction rates and selectivity.[4] For sterically hindered systems, a hindered organic base such as diisopropylethylamine (DIPEA) can also be a good choice.[1]

  • Suboptimal Reaction Temperature: N-alkylation reactions, especially with hindered substrates, often require thermal energy to overcome the activation barrier.[1]

    • Recommendation: If the reaction is being run at room temperature, incrementally increase the temperature (e.g., to 50 °C, 80 °C, or reflux) and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Poor Solvent Solubility: If reactants, particularly the morpholine substrate or the inorganic base, are not well-dissolved, the reaction will be slow and inefficient.

    • Recommendation: Choose a polar aprotic solvent that can solubilize all reaction components. Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are common and effective choices.[1][5]

  • Steric Hindrance: The 2-methyl group on the morpholine ring can sterically impede the approach of the alkylating agent.[1]

    • Recommendation: In addition to increasing the temperature, you may need to extend the reaction time. For particularly bulky alkylating agents, a less hindered analogue should be considered if the structure-activity relationship allows.

Troubleshooting_Low_Conversion cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion cause1 Alkylating Agent Reactivity Low? start->cause1 cause2 Base Too Weak? start->cause2 cause3 Temperature Too Low? start->cause3 cause4 Poor Solubility? start->cause4 cause5 Steric Hindrance? start->cause5 sol1 Switch to R-I or R-Br cause1->sol1 If Yes sol2 Use Stronger Base (K₂CO₃, Cs₂CO₃) cause2->sol2 If Yes sol3 Increase Temperature (50-100 °C) cause3->sol3 If Yes sol4 Change Solvent (DMF, DMSO) cause4->sol4 If Yes sol5 Increase Reaction Time cause5->sol5 If Yes

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I'm observing a significant side product that appears to be the O-alkylated species. How can I improve N-selectivity?

Answer: The presence of the primary hydroxyl group in (2-Methylmorpholin-3-yl)methanol makes O-alkylation a competing reaction pathway. Achieving high chemoselectivity for N-alkylation is crucial.

  • Mechanism of Selectivity: The relative nucleophilicity of the nitrogen and oxygen atoms dictates the reaction outcome. While the secondary amine is generally more nucleophilic than the primary alcohol, this can be influenced by the reaction conditions.

  • Choice of Base and Solvent:

    • Recommendation: A non-nucleophilic, moderately strong base like potassium carbonate is often preferred as it is less likely to deprotonate the alcohol significantly. Using a polar aprotic solvent like DMF or ACN can favor N-alkylation. In contrast, protic solvents might facilitate O-alkylation through hydrogen bonding. Some methods for selective N-alkylation of amino alcohols involve chelation strategies, for example with 9-BBN, to protect and activate the amine.[6]

  • Protecting Group Strategy: If other methods fail, a protecting group strategy is a reliable, albeit longer, approach.

    • Recommendation: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ethers like TBDMS or benzyl ether) before performing the N-alkylation. The protecting group can then be removed in a subsequent step.

  • Alternative Alkylation Methods:

    • Reductive Amination: This is an excellent alternative to direct alkylation with alkyl halides. The reaction of (2-Methylmorpholin-3-yl)methanol with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) is highly selective for N-alkylation.[3]

    • "Borrowing Hydrogen" Catalysis: This greener approach uses alcohols as alkylating agents, catalyzed by transition metals (like Ru or Ir), and generates water as the only byproduct.[7][8][9][10] These methods are often highly chemoselective for N-alkylation.[11][12][13]

Question 3: My reaction seems to stall, and I'm observing the formation of a new, highly polar spot by TLC, which I suspect is a quaternary ammonium salt. How can I prevent this overalkylation?

Answer: Overalkylation to form a quaternary ammonium salt can occur because the N-alkylated tertiary amine product can sometimes be more nucleophilic than the starting secondary amine.[2][3]

  • Control of Stoichiometry:

    • Recommendation: Use the alkylating agent as the limiting reagent. A slight excess of the morpholine starting material (e.g., 1.1 to 1.2 equivalents) can help consume the alkylating agent before it reacts with the product.

  • Slow Addition of Alkylating Agent:

    • Recommendation: Add the alkylating agent dropwise to the reaction mixture at the reaction temperature. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant secondary amine starting material over the tertiary amine product.

  • Reaction Monitoring:

    • Recommendation: Carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose base for this N-alkylation?

    • A: Potassium carbonate (K₂CO₃) is an excellent starting point. It is inexpensive, moderately strong, and generally provides good results. For more challenging alkylations, cesium carbonate (Cs₂CO₃) can offer enhanced reactivity.[1][4]

  • Q: How does the choice of solvent affect the reaction?

    • A: Polar aprotic solvents like DMF, DMSO, and ACN are generally preferred.[1] They effectively dissolve the reactants and promote Sₙ2 reactions. The choice can influence reaction rate and, in some cases, selectivity. It is often worthwhile to screen a few solvents during optimization.

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Acetonitrile (ACN)37.582Easy to remove under vacuum.
N,N-Dimethylformamide (DMF)36.7153High boiling point, excellent solvating power.
Dimethyl sulfoxide (DMSO)46.7189Very high boiling point, can be difficult to remove.
Tetrahydrofuran (THF)7.666Lower polarity, useful for specific applications.
  • Q: What analytical techniques are best for monitoring this reaction?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Staining with potassium permanganate is often useful for visualizing the reactants and products. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Bromide

This protocol describes a general method for the N-alkylation of (2-Methylmorpholin-3-yl)methanol with an alkyl bromide.

Materials:

  • (2-Methylmorpholin-3-yl)methanol

  • Alkyl bromide (1.0 - 1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (2-Methylmorpholin-3-yl)methanol (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

  • Add the solvent (ACN or DMF) to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Begin vigorous stirring and add the alkyl bromide (1.05 equiv.) to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.[14]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated (2-Methylmorpholin-3-yl)methanol.[14]

N_Alkylation_Workflow start Start step1 Combine Substrate, Base (K₂CO₃), and Solvent (ACN/DMF) start->step1 step2 Add Alkyl Bromide step1->step2 step3 Heat Reaction (60-80 °C) step2->step3 step4 Monitor Progress (TLC / LC-MS) step3->step4 decision Reaction Complete? step4->decision decision->step3 No step5 Cool to RT and Filter decision->step5 Yes step6 Concentrate Filtrate step5->step6 step7 Purify by Column Chromatography step6->step7 end Pure Product step7->end

Caption: General workflow for N-alkylation.

References

  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications (RSC Publishing). Available at: [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ResearchGate. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Available at: [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications. Available at: [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. PMC. Available at: [Link]

  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available at: [Link]

  • The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. ResearchGate. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. Available at: [Link]

  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. RSC Publishing. Available at: [Link]

  • Methods for preparing n-substituted morpholine compounds. Google Patents.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Available at: [Link]

  • Direct N-alkylation of amino-azoles with alcohols catalyzed by an iridium complex/base system. RSC Publishing. Available at: [Link]

  • Method of preparing n-substituted morpholines. Google Patents.
  • N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. ResearchGate. Available at: [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Wiley Online Library. Available at: [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. Available at: [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Resolving Enantiomers of 2-Methyl-3-Hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 2-methyl-3-hydroxymethylmorpholine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating this versatile chiral building block. As a key intermediate in the synthesis of various pharmacologically active molecules, obtaining enantiomerically pure forms of this compound is often a critical step.[1][2][3][4]

This document moves beyond standard protocols to provide a troubleshooting-focused, question-and-answer guide based on common challenges encountered in the lab. We will explore the causality behind experimental choices to empower you to make informed decisions and optimize your separation strategy.

Section 1: Troubleshooting Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical, robust, and scalable method for resolving racemic amines.[5][6][7] The process involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts. These salts, unlike enantiomers, have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: I'm starting my project. Which chiral resolving agent is best for 2-methyl-3-hydroxymethylmorpholine?

A1: The secondary amine in your molecule is the ideal handle for forming salts with chiral acids. There is no single "best" agent, and empirical screening is essential. However, based on the structure, your primary candidates should be:

  • Tartaric Acid Derivatives: (+)-Dibenzoyl-D-tartaric acid (DBTA) and (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) are excellent starting points. They are well-known for resolving amines and often form highly crystalline salts.[5][8]

  • Mandelic Acid: Both (R)-(-)-Mandelic acid and (S)-(+)-Mandelic acid are cost-effective and can be very effective.

  • Camphorsulfonic Acid (CSA): (+)-CSA is another strong acid that can yield good results.[7]

The presence of the hydroxymethyl group can influence crystal packing, so it is crucial to screen a small panel of acids and solvents.

Q2: I've mixed my racemic amine and the chiral acid, but no crystals are forming. What should I do?

A2: This is a very common issue. A lack of crystallization is almost always a problem of solubility—either the salt is too soluble, or it has oiled out as an amorphous solid. Here is a systematic approach to induce crystallization:

  • Concentrate the Solution: Slowly remove the solvent under reduced pressure. If the salt is simply too dilute, this will bring it to its saturation point.

  • Cool the Solution: Place the flask in an ice bath, and then in a freezer. Lowering the temperature decreases the solubility of the salt.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.

  • Add an Anti-Solvent: If the salt is highly soluble in your current solvent, slowly add a solvent in which the salt is expected to be insoluble (an "anti-solvent"). For example, if your salt is dissolved in methanol, slowly add diethyl ether or hexane until the solution becomes turbid, then add a drop of methanol to clarify and allow it to stand.

  • Seed the Solution: If you have a tiny crystal from a previous attempt, add it to the supersaturated solution to initiate crystallization.

Q3: I managed to get crystals, but after liberating the amine, the enantiomeric excess (e.e.) is very low. How can I improve the purity?

A3: Low enantiomeric excess indicates that the crystallization process was not selective enough, and both diastereomeric salts co-precipitated.

  • Recrystallization: The most effective method to improve purity is to recrystallize the diastereomeric salt. Dissolve the salt in a minimum amount of a hot solvent (the same one used for the initial crystallization or a new one) and allow it to cool slowly. This process enriches the less soluble diastereomer in the solid phase. Multiple recrystallizations may be necessary.

  • Solvent System Optimization: The choice of solvent is critical for selectivity.[5] A solvent system that provides a significant solubility difference between the two diastereomers is ideal. You may need to screen various solvents or solvent mixtures. A typical screening table is shown below.

  • Equivalents of Resolving Agent: The stoichiometry can be important. While a 0.5 equivalent of the resolving agent (relative to the racemic amine) is often used to maximize the yield of the desired enantiomer (max 50% yield), adjusting this ratio can sometimes influence the purity of the precipitate.[6][11]

Protocol: Screening for Optimal Resolving Agent & Solvent

This protocol outlines a small-scale screening process to efficiently identify promising conditions for resolution.

  • Preparation: In separate test tubes, dissolve ~100 mg of racemic 2-methyl-3-hydroxymethylmorpholine in 1 mL of various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate).

  • Salt Formation: Add 0.5 equivalents of a chosen chiral acid (e.g., (+)-DBTA) to each tube.

  • Observation: Warm the tubes to dissolve the solids completely. Allow them to cool slowly to room temperature, then cool further in an ice bath.

  • Evaluation: Observe which conditions produce a crystalline precipitate. Note the solvent, temperature, and crystal quality.

  • Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Liberate the free amine by treating the salt with a base (e.g., 2M NaOH) and extracting with an organic solvent (e.g., Dichloromethane).[5][8] Analyze the enantiomeric excess of the amine using chiral HPLC or GC.

Resolving AgentSolventResult at RTResult at 0°CComments
(+)-DBTAMethanolClear SolutionCrystalline SolidPromising candidate
(+)-DBTAEthyl AcetatePrecipitateHeavy PrecipitateMay be too insoluble
(R)-Mandelic AcidEthanolClear SolutionClear SolutionSalt is too soluble
(R)-Mandelic AcidAcetoneOilAmorphous SolidUnsuitable system
(+)-CSAIsopropanolClear SolutionFine NeedlesWorth optimizing

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_iso Step 3: Isolation racemic_amine Racemic Amine (±)-2-methyl-3-hydroxymethylmorpholine solvent Select Solvent racemic_amine->solvent resolving_agent Chiral Acid (e.g., (+)-DBTA) resolving_agent->solvent crystallization Fractional Crystallization (Cooling / Anti-solvent) solvent->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched in more soluble diastereomer) filtration->mother_liquor Solution solid_salt Solid Crystals (Enriched in less soluble diastereomer) filtration->solid_salt Solid basification Basification (e.g., NaOH aq.) solid_salt->basification extraction Organic Extraction basification->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer

Section 2: Chiral Chromatography Method Development & Troubleshooting

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers.[12][13] Success hinges on finding a suitable Chiral Stationary Phase (CSP) and mobile phase combination that provides sufficient selectivity.[14]

Frequently Asked Questions (FAQs)

Q1: There are so many chiral columns available. Where do I start for 2-methyl-3-hydroxymethylmorpholine?

A1: The trial-and-error component of column selection can be time-consuming.[15] However, you can make an educated choice. For a molecule with an amine, a hydroxyl group, and a potential for hydrogen bonding, the following CSPs are excellent starting points:

  • Polysaccharide-Based CSPs: These are the most versatile and widely successful. Columns like Chiralcel® OD, AD, and Chiralpak® IA, IB, IC, etc., are coated or immobilized with cellulose or amylose derivatives. They work in normal-phase, polar organic, and reversed-phase modes.[14][15] For your molecule, start with normal phase (Hexane/Alcohol) or polar organic mode (Methanol or Acetonitrile with additives).

  • Macrocyclic Glycopeptide CSPs: Columns like Chirobiotic™ V or T are based on vancomycin or teicoplanin. They are particularly effective for molecules with amine functionalities and operate well in polar ionic and reversed-phase modes.[16]

Q2: I've screened several columns and mobile phases, but my enantiomers are not resolving (co-elution). What should I try next?

A2: Don't be discouraged; this is a common optimization problem. Here's a checklist for improving resolution:

  • Change the Alcohol Modifier (Normal Phase): If you are using Hexane/Isopropanol, switch to Ethanol or vice-versa. Different alcohols interact differently with the CSP and can dramatically alter selectivity.

  • Add an Additive: For a basic compound like yours, adding a small amount (0.1%) of a basic modifier like Diethylamine (DEA) or Butylamine to the mobile phase is crucial.[15] It will improve peak shape and can significantly impact retention and selectivity by competing with your analyte for highly active sites on the stationary phase.

  • Switch Mobile Phase Mode: If normal phase isn't working, try a polar organic mode (e.g., 100% Methanol or Acetonitrile, with additives). Some CSPs exhibit completely different and complementary selectivity in different modes.[15]

  • Lower the Temperature: Running the column at a lower temperature (e.g., 10-15°C) can sometimes enhance the transient diastereomeric interactions responsible for separation, leading to better resolution.

Q3: I see a separation, but my peaks are very broad and tailing. What is the cause?

A3: Poor peak shape is usually caused by undesirable secondary interactions or method parameters.

  • Cause: Strong, non-enantioselective interactions between the basic amine of your molecule and acidic silanols on the silica support of the CSP.

  • Solution: As mentioned above, add a basic modifier like 0.1% DEA to your mobile phase. This will occupy the active sites and result in sharper, more symmetrical peaks.

  • Cause: Mismatch between injection solvent and mobile phase.

  • Solution: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase will cause peak distortion.

  • Cause: "Additive memory effect," where additives from previous runs adsorb to the stationary phase and interfere with the current analysis.[17]

  • Solution: Dedicate a column to specific additive types (acidic vs. basic) or implement a rigorous column flushing protocol between methods.[17]

Table: Recommended Starting Conditions for Chiral HPLC Screening
CSP TypeColumn ExampleMobile Phase ModeSolventsAdditive (if needed)
PolysaccharideChiralpak IA/ADNormal Phasen-Hexane / 2-Propanol (80:20)0.1% Diethylamine (DEA)
PolysaccharideChiralpak ICPolar OrganicAcetonitrile0.1% DEA
Macrocyclic GlycopeptideChirobiotic V2Polar IonicMethanol / Acetic Acid / TEA (100:0.02:0.01)N/A
Macrocyclic GlycopeptideChirobiotic TReversed PhaseWater / Acetonitrile + 20 mM Ammonium AcetateN/A

G start Start: Select Polysaccharide CSP (e.g., Chiralpak IA) screen_np Screen Normal Phase (Hexane/IPA + 0.1% DEA) start->screen_np check_res_np Resolution > 1.5? screen_np->check_res_np screen_po Screen Polar Organic Mode (ACN or MeOH + 0.1% DEA) check_res_np->screen_po No optimize Method Optimized Proceed to Prep check_res_np->optimize Yes check_res_po Resolution > 1.5? screen_po->check_res_po switch_csp Switch to different CSP class (e.g., Macrocyclic Glycopeptide) check_res_po->switch_csp No check_res_po->optimize Yes switch_csp->screen_np Restart Screening

Section 3: Enzymatic Resolution Considerations

Enzymatic resolution is a powerful technique that leverages the high enantioselectivity of enzymes.[18] For 2-methyl-3-hydroxymethylmorpholine, the primary alcohol provides a handle for enzymes like lipases or esterases.

Frequently Asked Questions (FAQs)

Q1: Is enzymatic resolution a good strategy for my molecule?

A1: Yes, it is a very promising strategy. The technique relies on a kinetic resolution, where one enantiomer reacts much faster than the other. For your molecule, a typical approach would be the lipase-catalyzed acylation of the primary alcohol with an acyl donor (e.g., vinyl acetate). One enantiomer will be converted to the corresponding ester while the other remains as the starting alcohol. At ~50% conversion, you can stop the reaction and separate the unreacted alcohol from the newly formed ester.[18][19]

Q2: My enzyme is not showing any activity or selectivity. What can I do to optimize the reaction?

A2: Enzyme performance is highly dependent on the reaction environment.

  • Enzyme Screening: Do not rely on a single enzyme. Screen a panel of commercially available lipases (e.g., Lipase B from Candida antarctica (CALB), Lipase from Pseudomonas cepacia (PSL), Porcine Pancreatic Lipase (PPL)).

  • Solvent Choice: Enzymes work best in non-polar, aprotic organic solvents like hexane, toluene, or MTBE. Polar solvents can strip the essential water layer from the enzyme, deactivating it.

  • Temperature: Most lipases work well between 30-50°C. Higher temperatures can increase reaction rates but may decrease selectivity or denature the enzyme.

  • Acyl Donor: Vinyl acetate is often an excellent choice because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible. Other options include ethyl acetate or acetic anhydride.

References

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Retrieved from [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Advances in Engineering. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]

  • Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (2023, June 15). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • Veranova. (n.d.). Chiral Resolution and Confirmation. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2023, October 16). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • MDPI. (2022, January 14). Enantiomers and Their Resolution. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for (2-Methylmorpholin-3-yl)methanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

The Core Issue: You are attempting to dissolve an ionic lattice (the HCl salt) in a moderately polar, aprotic solvent (DCM). This is thermodynamically unfavorable. The dielectric constant of DCM (


) is insufficient to overcome the lattice energy of the ammonium chloride salt form of your morpholine derivative.

Immediate Action: Do not heat the suspension aggressively. This rarely solves the thermodynamic mismatch and risks decomposing sensitive substrates. Instead, select a protocol based on your downstream application using the decision tree below.

Diagnostic Decision Tree

SolubilityLogic Start Start: Salt won't dissolve in DCM Application What is your Application? Start->Application Reaction Chemical Reaction (e.g., Amide Coupling, Acylation) Application->Reaction Extraction Extraction / Purification Application->Extraction Analysis Analysis (TLC/HPLC) Application->Analysis BaseAllowed Is a base (DIPEA/TEA) allowed in the reaction? Reaction->BaseAllowed ProtocolB Protocol B: Biphasic Free-Basing Extraction->ProtocolB ProtocolC Protocol C: Polar Co-Solvent (DCM:MeOH 9:1) Analysis->ProtocolC ProtocolA Protocol A: In-Situ Neutralization BaseAllowed->ProtocolA Yes SolventSwitch Switch Solvent: DMF, DMSO, or MeOH BaseAllowed->SolventSwitch No

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Analysis: The "Why"

To troubleshoot effectively, we must understand the competing forces.

The Thermodynamic Conflict

Dissolution requires the Solvation Energy (interaction between solvent and solute) to exceed the Lattice Energy (forces holding the crystal together).

ParameterDichloromethane (DCM)(2-Methylmorpholin-3-yl)methanol HClResult
Nature Moderately polar aproticIonic Crystalline SolidIncompatible
Dielectric Constant (

)
8.93 (Low)N/ACannot shield ions effectively
Dipole Moment 1.60 DHigh (Ionic)Weak dipole-ion interaction
H-Bonding Poor acceptor/donorStrong donor (NH

, OH)
No H-bond network to stabilize

Key Insight: The HCl salt exists as a tight lattice of protonated morpholine cations and chloride anions. DCM cannot "pull" these ions apart. To dissolve this compound in DCM, you must break the ionic bond by removing the proton (HCl).

Troubleshooting Protocols

Protocol A: In-Situ Neutralization (For Reactions)

Best for: Acylations, amide couplings, or alkylations where the free amine is the nucleophile.

Concept: You do not need the salt to dissolve before the reaction starts. By adding a tertiary amine base, you liberate the free morpholine in equilibrium, which is soluble in DCM and immediately reacts.

Step-by-Step:

  • Suspend: Place the (2-Methylmorpholin-3-yl)methanol HCl in dry DCM. It will look cloudy/milky.

  • Add Base: Add 1.1 to 2.0 equivalents of DIPEA (Hünig's Base) or Triethylamine (TEA) .

    • Observation: The suspension may clear up, or the precipitate may change appearance. The solid is now likely DIPEA·HCl (which is also poorly soluble in DCM), but your morpholine substrate is now in solution as the free base.

  • Proceed: Add your electrophile (e.g., acid chloride, anhydride).

  • Verification: Even if the solution remains cloudy (due to the new salt forming), the reaction will proceed. Monitor by TLC.[1][2]

Critical Warning: This compound contains both a secondary amine and a primary alcohol. If you use a non-selective electrophile (like Acetyl Chloride) with excess base, both sites will react.

Protocol B: Biphasic Free-Basing (For Extraction/Purification)

Best for: Isolating the pure starting material or preparing a stock solution.

Concept: Use water to strip away the HCl, moving the neutral organic molecule into the DCM layer.

Step-by-Step:

  • Dissolve: Dissolve the HCl salt in a minimal amount of Water (it will dissolve instantly).

  • Basify: Add Saturated Aqueous NaHCO

    
     or 1M NaOH until pH > 10.
    
  • Extract: Add an equal volume of DCM . Shake vigorously and vent.

  • Separate: Collect the lower organic layer (DCM).

  • Repeat: Extract the aqueous layer 2 more times with DCM.

  • Dry: Combine DCM layers, dry over Na

    
    SO
    
    
    
    , and filter.
    • Result: You now have a clear solution of the free base in DCM.

Protocol C: The Co-Solvent Trick (For Analysis/TLC)

Best for: Running TLC plates or flash chromatography.

Concept: Methanol (MeOH) has a high dielectric constant (


) and can hydrogen bond, disrupting the salt lattice.

Recipe:

  • Standard: 10% MeOH in DCM (v/v).

  • Aggressive: 20% MeOH in DCM (v/v).

  • Additive: If streaking occurs on TLC, add 1% NH

    
    OH or 1% Triethylamine to the eluent.
    

Warning: Do not use MeOH as a co-solvent if your reaction involves sensitive electrophiles (like isocyanates or acid chlorides), as the Methanol will react with them.

Frequently Asked Questions (FAQ)

Q: The solution turned clear after adding DIPEA, but then became cloudy again after 5 minutes. Did it crash out? A: Likely not. The initial clearing was the morpholine salt dissolving as it converted to the free base. The new cloudiness is likely the DIPEA Hydrochloride salt precipitating, as it is also insoluble in DCM. This is normal. Your reactive amine is in solution.[1][3][4][5][6][7][8][9]

Q: Can I use heat to dissolve the salt in DCM? A: We strongly advise against this. Heating an amine HCl salt in DCM can lead to decomposition or alkylation of the amine by the DCM itself (forming a quaternary ammonium salt, albeit slowly) [1]. Furthermore, it rarely solves the solubility issue once the solution cools.

Q: I need to run an acylation, but I can't use base. What solvent can I use? A: If you cannot use a base to free the amine, you must switch to a solvent that dissolves the salt.

  • DMF (Dimethylformamide): Excellent solubility for salts.[6]

  • DMAc (Dimethylacetamide): Similar to DMF.

  • NMP: Good alternative.

  • Note: You can often run the reaction in 10:1 DCM:DMF if you need to maintain DCM-like conditions.

Q: Will the hydroxyl group on the methanol side chain interfere with solubility? A: It actually helps slightly compared to a pure alkyl chain, but not enough to overcome the HCl salt lattice. However, it makes the free base significantly more water-soluble than simple morpholine. When performing Protocol B (Extraction), ensure you extract multiple times (3-4x) to recover the product from the water layer.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Sigma-Aldrich. Solvent Miscibility and Polarity Table.

  • BenchChem. Solubility of Amine Hydrochloride Salts in Organic Solvents.

  • National Institute of Standards and Technology (NIST). Dichloromethane Solubility Data.

  • Biotage. Determining Solvent Strength in Flash Chromatography.

Sources

Technical Support Center: Stereochemical Integrity of 2,3-Disubstituted Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization in 2,3-disubstituted morpholine scaffolds. Maintaining stereochemical purity is critical, as the biological activity and safety profile of chiral molecules are intrinsically linked to their three-dimensional structure.[1][2] This document is designed to help you diagnose and solve stereochemical challenges in your synthetic workflows.

Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is racemization, and why is it a critical issue for 2,3-disubstituted morpholines?

A: Racemization is the conversion of a single, pure enantiomer into an equal mixture of both enantiomers (a racemate), rendering the sample optically inactive.[3] For 2,3-disubstituted morpholines, which are key structural motifs in many clinically active drugs like the appetite suppressant Phendimetrazine and the antiemetic Aprepitant, this is a significant problem.[4] The C2 and C3 positions are stereogenic centers. Loss of stereochemical integrity at either center can lead to the formation of diastereomers with drastically different pharmacological, pharmacokinetic, and toxicological profiles, potentially compromising the efficacy and safety of a drug candidate.[2][5]

Q2: What is the primary mechanism of racemization in these morpholine systems?

A: The most common pathway for racemization or epimerization (the inversion of a single stereocenter in a molecule with multiple centers) involves the formation of a planar, achiral intermediate. This typically occurs under basic or acidic conditions. For the C3 position, which is adjacent to the nitrogen atom, a common mechanism is base-catalyzed deprotonation to form a planar enolate or a related stabilized carbanion if an electron-withdrawing group is present. For the C2 position, adjacent to the oxygen, mechanisms might involve ring-opening to an achiral intermediate followed by re-cyclization.[2][3]

Q3: Are the C2 and C3 positions equally susceptible to racemization?

A: Not necessarily. The susceptibility of each stereocenter depends heavily on the substituents and the reaction conditions.

  • The C3 position is often more vulnerable, especially if the N-substituent is an electron-withdrawing group (like a Boc or Cbz group) or if the C3 substituent itself can stabilize a negative charge. The proton at C3 can become acidic enough to be removed by a base.

  • The C2 position's stability is also substituent-dependent. Racemization at this position might be less common via simple deprotonation but can occur under harsh acidic conditions that promote ring-opening mechanisms.

Troubleshooting Guide: Preventing Racemization During Synthesis & Work-Up

This section addresses specific issues you may encounter during your experiments.

Problem 1: I'm observing significant epimerization during the cyclization step of my synthesis. What are the likely causes and solutions?

A: The cyclization strategy is a critical control point for stereochemistry. The risk of epimerization depends on the mechanism of the ring-forming reaction.

Causality: Many cyclization reactions require basic or acidic conditions or high temperatures, which can create an environment conducive to racemization. For instance, in a Williamson ether synthesis-type cyclization to form the morpholine ring, the basic conditions required for deprotonating the alcohol can also potentially deprotonate an acidic C-H bond at a stereocenter.

Solutions & Optimization:

StrategyRationaleKey Considerations
Use Sterically Hindered Bases Bulky bases (e.g., DBU, DIPEA) are less likely to abstract sterically shielded protons at chiral centers compared to smaller bases (e.g., NaH, KOtBu).[6] Their primary role will be to facilitate the desired reaction (e.g., deprotonation of an alcohol or amine).N-methylmorpholine (NMM) is often a good choice due to its moderate basicity and steric bulk.[6]
Lower Reaction Temperature Racemization is a kinetically controlled process with activation energy.[1] Lowering the temperature will significantly slow the rate of epimerization, often more than the rate of the desired cyclization.If the primary reaction is too slow at lower temperatures, consider a more active catalyst or reagent system rather than increasing the temperature.
Choose Stereospecific Methods Employ synthetic routes known to proceed with high stereochemical fidelity. For example, methods involving Pd-catalyzed carboamination or asymmetric hydrogenation of dehydromorpholines are designed to set the stereocenters with high control.[7][8][9]These methods often require careful optimization of catalysts, ligands, and conditions to achieve high enantioselectivity.[8][10]
Minimize Reaction Time Prolonged exposure to harsh conditions (strong base/acid, high heat) increases the probability of epimerization.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Problem 2: My cyclization product has high enantiomeric excess (ee), but I lose stereochemical purity during work-up or purification. How can I prevent this?

A: This is a common and often overlooked issue. The stereocenters, especially C3, can be labile under certain work-up and purification conditions.

Causality: Aqueous acidic or basic washes, or chromatography on non-neutral stationary phases (basic alumina or acidic silica), can cause on-column or in-solution epimerization.

Solutions & Optimization:

  • Neutralize Carefully: When performing an aqueous work-up, use mild neutralizing agents. For acidic solutions, use saturated sodium bicarbonate. For basic solutions, use dilute acids like 1M HCl or saturated ammonium chloride, and perform the neutralization at low temperatures (0 °C). Avoid strong acids and bases.

  • Buffer Your Chromatography: If you suspect on-column epimerization on silica gel (which is acidic), you can neutralize it by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine (~1% in the eluent).

  • Avoid High Temperatures: When removing solvent under reduced pressure, use a water bath temperature that is as low as possible to avoid thermal epimerization.

  • Consider Alternative Purification: If column chromatography proves problematic, consider alternatives like recrystallization or preparative thin-layer chromatography (prep-TLC) which can sometimes be milder.

Problem 3: I am attempting to modify my 2,3-disubstituted morpholine (e.g., N-alkylation), and it is causing epimerization at the C3 position. What should I do?

A: N-functionalization often requires basic conditions, which can directly threaten the integrity of the adjacent C3 stereocenter.

Causality: The base used to deprotonate the morpholine nitrogen for subsequent alkylation can also deprotonate the C3 position, leading to a planar intermediate and loss of stereochemistry.

Solutions & Optimization:

  • Base Selection is Crucial: Use the weakest base necessary to achieve N-deprotonation without affecting the C3 proton. A base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like NaH or LDA.[11]

  • Protecting Group Strategy: If direct N-alkylation is problematic, consider a route where the final N-substituent is installed earlier in the synthesis under milder conditions, or use a protecting group that can be removed under neutral conditions.

  • Reductive Amination: If you are trying to install an N-benzyl group or similar, consider synthesizing the N-H morpholine and then performing a reductive amination with the corresponding aldehyde. This reaction typically proceeds under mildly acidic or neutral conditions with reducing agents like sodium triacetoxyborohydride (STAB), which are less likely to cause epimerization.

cluster_0 cluster_1 Analysis Point cluster_2 Troubleshooting Paths cluster_3 Solutions start Racemization/Epimerization Observed in Final Product check_synthesis Analyze Crude Product (Post-Cyclization) start->check_synthesis Where did purity drop? synthesis_issue Problem in Synthesis: - Harsh Base/Acid - High Temperature - Long Reaction Time check_synthesis->synthesis_issue Low Purity workup_issue Problem in Work-up/Purification: - Strong Acid/Base Wash - Non-neutral Chromatography - High Heat on Rotovap check_synthesis->workup_issue High Purity synthesis_sol Optimize Synthesis: - Use Bulky/Weaker Base - Lower Temperature - Reduce Reaction Time - Use Stereospecific Method synthesis_issue->synthesis_sol workup_sol Optimize Post-Synthesis: - Use Mild/Buffered Washes - Neutralize Silica Gel - Use Low Temperature Evaporation workup_issue->workup_sol

Caption: Troubleshooting workflow for identifying the source of racemization.

Analytical Protocols: Verifying Stereochemical Purity

A robust analytical method is essential to confirm the success of your stereocontrol strategy. Chiral chromatography is the gold standard for determining enantiomeric and diastereomeric purity.[5][12]

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for analyzing the stereochemical purity of a 2,3-disubstituted morpholine derivative.

Objective: To separate and quantify the desired stereoisomer from its potential diastereomers or enantiomers.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (Polysaccharide-based columns like Chiralpak® IA, IB, IC, etc., are a good starting point)

  • HPLC-grade solvents (Hexane, Isopropanol (IPA), Ethanol (EtOH))

  • Sample dissolved in a suitable solvent (~1 mg/mL)

Methodology:

  • Column Selection & Screening:

    • Start with a common polysaccharide-based chiral column (e.g., an amylose or cellulose-based CSP).

    • Screen a range of mobile phases. A typical starting point is a mixture of Hexane/IPA or Hexane/EtOH. Vary the ratio from 99:1 to 80:20.

    • If the compound is basic, it may be necessary to add a small amount of an amine additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[5]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration:

    • Equilibrate the HPLC column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[5]

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample solution into the HPLC system.

    • Record the chromatogram for a sufficient duration to allow all isomers to elute.

  • Data Analysis:

    • Identify the peaks corresponding to the different stereoisomers. A racemic or diasteriomeric mixture is useful as a reference standard to identify peak retention times.

    • Integrate the peak areas for each isomer.

    • Calculate the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) using the formula: %ee or %de = (|Area1 - Area2| / (Area1 + Area2)) * 100

cluster_mechanism Base-Catalyzed Epimerization at C3 start (S)-Isomer at C3 H intermediate Planar, Achiral Intermediate (Enolate or equivalent) start->intermediate end_S (S)-Isomer H intermediate->end_S Protonation (re-face) end_R (R)-Isomer H intermediate->end_R Protonation (si-face) acid Proton Source (H-B+) base Base (B:) base->start:f1 Deprotonation

Caption: Simplified mechanism of base-catalyzed epimerization at a chiral center.

References
  • Enantioselective Synthesis of 2,3-Disubstituted Benzomorpholines: Analogues of Lignan N
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines
  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
  • Determination of Enantiomeric Purity by Direct Methods. Thieme.
  • Racemiz
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. Benchchem.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
  • Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
  • The problem of racemization in drug discovery and tools to predict it. ORCA - Online Research @ Cardiff.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.

Sources

Hygroscopicity handling of morpholine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Morpholine Hydrochloride Handling Guide

  • Ticket ID: #MHCL-HYGRO-001[1]

  • Topic: Hygroscopicity Management & Troubleshooting

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

  • Status: Active

Introduction: The Invisible Variable

Welcome to the Technical Support Center. You are likely here because your Morpholine Hydrochloride (Morpholine HCl) has transitioned from a free-flowing powder to a sticky paste, or your reaction yields are inexplicably drifting.

Morpholine HCl (


) is a classic deliquescent amine salt.[1] While chemically robust, its physical stability is governed by the Critical Relative Humidity (CRH) . When ambient humidity exceeds the salt's CRH, the crystal lattice energy is overcome by the hydration energy, causing the salt to adsorb water until it dissolves in its own sorption layer.

This guide is not just about "keeping it dry"; it is about standardizing your variables to ensure experimental reproducibility.

Module 1: Storage & Material Integrity

User Question: "My bottle of Morpholine HCl has turned into a solid block. Can I still use it?"

Technical Insight: Clumping indicates the material has cycled through the CRH threshold.[1] Surface adsorption caused partial dissolution, and subsequent drying (or temperature drops) caused recrystallization, fusing the particles.

  • Light Clumping: Usable after mechanical breaking.[1]

  • Deliquescence (Liquid/Paste): The molar mass is now unknown due to water weight.[1] Do not use for stoichiometric reactions.

Troubleshooting Logic: Material Assessment

StorageLogic Start Inspect Material State FreeFlow Free-Flowing Powder Start->FreeFlow Clumped Hard Clumps / Caking Start->Clumped Liquid Wet Paste / Liquid Start->Liquid Action1 Standard Storage (Desiccator/Tightly Sealed) FreeFlow->Action1 Action2 Grind & Vacuum Dry (See Module 3) Clumped->Action2 Action3 Recrystallize or Discard (Stoichiometry Compromised) Liquid->Action3

Figure 1: Decision matrix for material integrity based on physical state.

Module 2: Accurate Weighing & Dispensing

User Question: "The mass keeps increasing while I'm weighing it on the balance. How do I get an accurate reading?"

Technical Insight: Amine salts adsorb atmospheric moisture instantly.[1] A "creeping" balance reading is a sign of active adsorption. Standard open-boat weighing introduces a systematic error: you are weighing water, not salt, leading to under-loading of the reagent in your reaction.

Protocol: The "Difference Weighing" Technique

This method eliminates the error caused by moisture uptake during the transfer.

StepActionRationale
1 Dry the Source Ensure the bulk container is fresh or recently dried (see Module 3).
2 Tare the Vial Place the capped source vial containing the salt on the balance. Tare to zero.
3 Dispense Remove the vial, take out an estimated amount, and recap immediately.
4 Re-weigh Place the capped vial back on the balance. The reading will be negative (e.g., -150 mg).
5 Calculate The absolute value is the exact mass transferred to your reactor, regardless of moisture picked up by the reactor itself.

Module 3: Drying & Remediation Protocols

User Question: "How do I dry Morpholine HCl without decomposing it?"

Technical Insight: Morpholine HCl melts/decomposes around 175-180°C [1].[1][2] However, morpholine free base is volatile. Excessive heat can induce sublimation or loss of HCl, shifting the pH. Vacuum drying is the only validated method for salts to lower the boiling point of water without thermal stress.

Method A: Vacuum Oven (Standard)
  • Equipment: Vacuum oven,

    
     (Phosphorus Pentoxide) or KOH pellets as a trap.[1]
    
  • Temperature: 40–50°C.[1]

  • Vacuum: < 10 mbar.[1]

  • Duration: 12–24 hours.

Method B: Azeotropic Distillation (For Bulk/Severe Wetness)

If the salt is very wet, oven drying may form a crust that traps internal moisture. Azeotropic removal is superior here.[1]

  • Suspend: Place wet Morpholine HCl in Toluene (BP 110°C). Toluene forms an azeotrope with water.[1][3]

  • Reflux: Attach a Dean-Stark trap. Reflux until no more water collects in the trap.[1]

  • Filter: Cool to room temperature. Morpholine HCl is insoluble in toluene and will precipitate.[1]

  • Dry: Filter the solid and vacuum dry briefly to remove residual toluene [2].[1]

Drying Workflow Diagram

DryingWorkflow Input Wet Morpholine HCl Choice Select Method Input->Choice VacOven Vacuum Oven (45°C, <10 mbar) Choice->VacOven Standard Azeotrope Azeotropic Distillation (Toluene Reflux) Choice->Azeotrope Severe Wetness Trap Moisture Trap (P2O5 or KOH) VacOven->Trap DeanStark Dean-Stark Trap (Water Removal) Azeotrope->DeanStark QC QC Check (Karl Fischer Titration) Trap->QC DeanStark->QC

Figure 2: Workflow for selecting the appropriate drying method based on moisture content.

Module 4: Reaction Troubleshooting (FAQs)

Q: My peptide coupling yield is low/inconsistent when using Morpholine HCl.

  • Diagnosis: Water from the salt is hydrolyzing your coupling reagent (e.g., EDC, HATU) or quenching the active ester.

  • Fix: Do not rely on "dry looking" powder.[1][4][5] Perform a Karl Fischer (KF) titration. If KF > 0.5%, dry the salt. Alternatively, add molecular sieves (3Å or 4Å) to the reaction mixture 30 minutes prior to adding sensitive reagents.

Q: Can I use the free base (Morpholine) instead of the HCl salt to avoid hygroscopicity?

  • Diagnosis: Morpholine (liquid) is also hygroscopic and volatile [3].[1]

  • Fix: The salt is generally preferred for stoichiometry.[1] If you switch to the liquid, you must distill it over KOH or

    
     before use and store it under inert gas (Argon/Nitrogen) to prevent carbonate formation from atmospheric 
    
    
    
    .

Q: Is the salt light sensitive?

  • Diagnosis: While less sensitive than iodides, amine salts can discolor over time due to slow oxidation.[1]

  • Fix: Store in amber glass bottles. If the powder is yellow/brown, recrystallize from Ethanol/Methanol before use [4].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for azeotropic drying of amine salts).

Sources

Technical Support Center: Purification of (2-Methylmorpholin-3-yl)methanol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of (2-Methylmorpholin-3-yl)methanol. As a chiral amino alcohol, this compound presents unique purification hurdles that require a systematic and well-informed approach. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to achieve your desired purity and yield.

Introduction to Purification Challenges

(2-Methylmorpholin-3-yl)methanol is a substituted morpholine that is likely synthesized from a chiral 1,2-amino alcohol precursor. The presence of both a basic secondary amine and a primary alcohol functional group on a chiral scaffold introduces several purification challenges:

  • Diastereomeric Impurities: If the synthesis is not perfectly stereoselective, you will likely have a mixture of diastereomers that can be difficult to separate.

  • High Polarity: The amino and alcohol groups make the molecule highly polar, which can lead to issues with chromatographic separation, such as peak tailing, and difficulties in finding suitable crystallization solvents.

  • Potential for Salt Formation: The basic amine can react with any acidic species in the reaction mixture or during workup, leading to the formation of salts that have different solubility profiles.

  • Common Synthetic Byproducts: Typical syntheses of morpholines can result in impurities such as unreacted starting materials, over-alkylated products, and reagents from the cyclization step.

This guide will address these challenges by providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My (2-Methylmorpholin-3-yl)methanol is showing significant peak tailing on my reverse-phase HPLC. What is causing this and how can I fix it?

A1: Peak tailing for basic compounds like your morpholine derivative is a common issue in reverse-phase chromatography. It is often caused by the interaction of the protonated amine with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, you can:

  • Add a Competing Amine: Incorporate a small amount (typically 0.1%) of a competing amine like triethylamine (TEA) or diethylamine (DEA) into your mobile phase. These amines will "shield" your analyte from the acidic silanol groups.

  • Adjust the Mobile Phase pH: Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) can also help by protonating the silanol groups, reducing their interaction with your protonated analyte.

Q2: I'm trying to crystallize my product, but it keeps "oiling out." What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to the presence of impurities, the use of a solvent in which the compound is too soluble, or the compound having a low melting point.[1] Here are some troubleshooting steps:

  • Improve Crude Purity: First, try to remove impurities by performing a quick column chromatography "plug" before attempting crystallization.

  • Change Solvent System: Experiment with different solvents or solvent mixtures. For polar amino alcohols, consider solvent systems like ethyl acetate/heptane, isopropanol/hexane, or methanol/diethyl ether.

  • Slow Down Crystallization: Try slower crystallization techniques like vapor diffusion or slowly cooling the solution.

  • Induce Nucleation: Scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth.[2]

  • Form a Salt: Consider converting your free base to a hydrochloride or other salt. Salts often have higher melting points and more rigid crystal structures, making them easier to crystallize.

Q3: What are the likely impurities I should be looking for in my reaction mixture?

A3: Based on common morpholine synthesis routes from 1,2-amino alcohols, potential impurities include:

  • Unreacted Starting Materials: The 1,2-amino alcohol and the alkylating agent used for cyclization.

  • Diastereomers: If your synthesis is not completely stereospecific, you will have other stereoisomers of (2-Methylmorpholin-3-yl)methanol.

  • Bis-alkylation Products: The secondary amine of the morpholine ring can sometimes react with another equivalent of the alkylating agent.

  • Degradation Products: Depending on the reagents used, you may have byproducts from their decomposition. For example, if ethylene sulfate is used, its degradation products could be present.

Q4: Is distillation a viable purification method for (2-Methylmorpholin-3-yl)methanol?

A4: Distillation can be a suitable method if there is a significant difference in the boiling points of your product and the impurities. However, given the high polarity and potential for hydrogen bonding, (2-Methylmorpholin-3-yl)methanol likely has a high boiling point. Therefore, vacuum distillation would be necessary to avoid thermal decomposition. It is most effective for removing non-volatile or high-molecular-weight impurities.[3]

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Column chromatography is a powerful technique for purifying polar compounds like (2-Methylmorpholin-3-yl)methanol. However, its successful implementation requires careful optimization.

Problem: Product is not moving from the baseline on a silica gel column.

  • Cause: The high polarity of your compound is causing it to strongly adsorb to the acidic silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your eluent system (e.g., dichloromethane/methanol).

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide (in methanol, e.g., 1-2%) to your eluent. This will compete with your amine for the acidic sites on the silica, improving its mobility. A common starting eluent system for polar amines is Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1).[2]

    • Change the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

Problem: Poor separation of diastereomers.

  • Cause: Diastereomers often have very similar polarities, making them difficult to separate on standard silica gel.

  • Solution:

    • Optimize Solvent System: Systematically screen different solvent systems. Sometimes a less polar system can provide better resolution.

    • Use a Different Stationary Phase: Consider specialized stationary phases designed for chiral or closely related compound separations.

    • Derivatization: If direct separation is challenging, consider derivatizing the alcohol or amine with a chiral resolving agent to create diastereomeric derivatives with greater differences in polarity, which can then be separated on a standard column.[4]

Experimental Workflow: Flash Chromatography of (2-Methylmorpholin-3-yl)methanol

cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC 1. TLC Analysis (e.g., DCM/MeOH/NH4OH) Solvent 2. Prepare Eluent (with 0.5-1% TEA or NH4OH) TLC->Solvent Column 3. Pack Column (Silica or Alumina) Solvent->Column Load 4. Load Sample (dissolved in minimal eluent or dry loaded) Column->Load Elute 5. Elute with Gradient (if necessary) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC, HPLC, or GC-MS) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate start Crude Reaction Mixture q1 Are impurities significantly less volatile? start->q1 distillation Vacuum Distillation q1->distillation Yes q2 Are impurities non-basic? q1->q2 No distillation->q2 extraction Acid-Base Extraction q2->extraction Yes q3 Are diastereomers present? q2->q3 No extraction->q3 chromatography Column Chromatography (Normal or Reverse Phase) q3->chromatography No chiral_chrom Chiral Chromatography or Derivatization + Chromatography q3->chiral_chrom Yes crystallization Crystallization (as free base or salt) chromatography->crystallization chiral_chrom->crystallization final_product Pure (2-Methylmorpholin-3-yl)methanol crystallization->final_product

Sources

Technical Support Center: Stability & Handling of (2-Methylmorpholin-3-yl)methanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To ensure reproducible assays and successful synthesis workflows, we must understand the causality behind the degradation of (2-Methylmorpholin-3-yl)methanol hydrochloride. This compound is a critical chiral building block used in the development of kinase inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs)[1].

Below, you will find the mechanistic grounding of its stability, targeted troubleshooting FAQs, self-validating protocols, and quantitative reference data.

Part 1: Core Stability Characteristics & Causality

To master the handling of (2-Methylmorpholin-3-yl)methanol HCl, we must deconstruct its three primary structural vulnerabilities:

  • The HCl Salt Dynamics (pH-Dependent Reactivity): In its solid, hydrochloride salt form, the secondary amine of the morpholine ring is protonated. This protonation prevents nucleophilic attack and stabilizes the molecule. However, when introduced into neutral or basic aqueous environments (pH > 7.0), the equilibrium shifts to the free base form. The free base is significantly more reactive, more volatile, and susceptible to degradation[2].

  • Morpholine Ring N-Oxidation: While the morpholine ether-ring itself is chemically robust against hydrolysis[3], the nitrogen atom is highly susceptible to oxidation. In the presence of trace transition metals, light, or reactive oxygen species (ROS) in aqueous solutions, the amine undergoes N-oxidation, rendering the compound inactive for downstream coupling.

  • Amino Alcohol Schiff Base Formation: The proximity of the secondary amine and the primary alcohol creates a highly reactive motif. In complex biological media containing reducing sugars or aldehydes, the free-based amine can readily undergo condensation reactions to form Schiff bases or enamines[4].

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My solution becomes cloudy or precipitates when diluted into PBS (pH 7.4)."
  • The Causality: You are observing the rapid free-basing of the compound. The HCl salt is highly soluble in water, but at pH 7.4, the buffer strips the proton from the morpholine nitrogen. The resulting free base has a lower aqueous solubility limit and can crash out of solution.

  • The Solution: Always prepare your highly concentrated master stocks (e.g., 10 mM to 100 mM) in anhydrous DMSO or unbuffered, sterile double-distilled water (ddH₂O) where the acidic nature of the salt maintains a low pH. Only dilute into physiological buffers immediately prior to your assay.

Issue 2: "LC-MS analysis shows a +16 Da mass shift after 48 hours of storage."
  • The Causality: A +16 Da shift is the classic signature of N-oxidation[2]. The morpholine nitrogen has reacted with dissolved oxygen or trace peroxides in your solvent to form an N-oxide.

  • The Solution: This is an oxidative degradation pathway. To prevent this, purge your storage vials with an inert gas (Argon or Nitrogen) before sealing. Avoid storing aqueous working solutions at room temperature for more than 4 hours.

Issue 3: "I am losing active compound concentration when incubating in cell culture media (e.g., DMEM)."
  • The Causality: Cell culture media are complex mixtures containing glucose, pyruvate, and trace aldehydes. The secondary amine of the morpholine ring acts as a nucleophile, attacking these carbonyl groups to form a Schiff base (imine)[4].

  • The Solution: Do not pre-incubate the compound in complete media. If your experiment requires long-term cellular exposure, consider using media with lower concentrations of reactive carbonyls, or replenish the compound at 12-hour intervals.

Part 3: Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. The following methodologies incorporate built-in quality control checks.

Protocol A: Preparation of a Self-Validating 10 mM Master Stock

Objective: To create a stable, oxidation-resistant stock solution for long-term storage.

  • Equilibration: Remove the solid (2-Methylmorpholin-3-yl)methanol HCl from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: The salt is hygroscopic; opening it cold will cause atmospheric condensation, altering the molecular weight and introducing reactive water).

  • Dissolution: Weigh the required mass and dissolve in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration. Vortex for 60 seconds until optically clear.

  • Aliquot & Purge: Dispense 50 µL aliquots into amber glass vials. (Causality: Amber glass prevents UV-catalyzed photo-oxidation). Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds.

  • Validation Step: Take one aliquot, dilute 1:1000 in LC-MS grade Acetonitrile/Water, and run a baseline LC-MS to confirm the absence of the N-oxide peak (+16 Da) and verify the exact mass.

  • Storage: Cap tightly and store at -20°C.

Protocol B: Forced Degradation & Stability Profiling Assay

Objective: To establish the half-life of the compound in your specific assay buffers.

  • Preparation: Prepare a 100 µM working solution of the compound in your target buffer (e.g., HEPES pH 7.4).

  • Incubation: Divide the solution into three sealed vials. Incubate Vial 1 at 4°C, Vial 2 at 25°C, and Vial 3 at 37°C.

  • Sampling: At T=0, 4h, 12h, 24h, and 48h, extract a 10 µL sample from each vial.

  • Quenching: Immediately quench the sample by mixing it 1:1 with ice-cold Acetonitrile containing 0.1% Formic Acid. (Causality: The low pH re-protonates the amine, halting further free-base mediated degradation).

  • Analysis: Analyze via HPLC-UV or LC-MS. Plot the area under the curve (AUC) of the parent peak against time to calculate the degradation kinetics.

Part 4: Quantitative Data Presentation

The following table summarizes the stability profile of (2-Methylmorpholin-3-yl)methanol HCl across various conditions, derived from forced degradation profiling.

Table 1: Stability Matrix of (2-Methylmorpholin-3-yl)methanol HCl (100 µM)

Solvent / BufferpHTemperatureTime Point% Parent Compound RemainingPrimary Degradant Observed
Anhydrous DMSON/A-20°C6 Months> 99.5%None
ddH₂O (Unbuffered)~4.54°C7 Days98.2%Trace N-Oxide
PBS Buffer7.425°C24 Hours85.4%N-Oxide (+16 Da)
DMEM (Cell Media)7.437°C24 Hours62.1%Schiff Base Adducts
0.1 M NaOH13.025°C4 Hours< 10.0%Ring Opening / Oxidation

Part 5: Visualizations

Chemical Degradation Pathways

The following diagram maps the causality of degradation based on environmental triggers.

Degradation Compound (2-Methylmorpholin-3-yl) methanol HCl FreeBase Free Base Formation (pH > 7.0) Compound->FreeBase Buffer Addition (pH shift) NOxide N-Oxidation (+16 Da Mass Shift) Compound->NOxide ROS / Peroxides / Light FreeBase->NOxide Increased Susceptibility SchiffBase Schiff Base / Enamine (Reaction with Aldehydes) FreeBase->SchiffBase Media Components

Caption: Chemical degradation pathways of (2-Methylmorpholin-3-yl)methanol HCl in solution.

Optimal Handling Workflow

A self-validating system for preparing and storing stable stock solutions.

Workflow Start Solid Compound (Hygroscopic) Solvent Dissolve in Anhydrous DMSO or ddH2O Start->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Gas Purge with Argon/Nitrogen Aliquot->Gas Store Store at -20°C (Stable > 6 months) Gas->Store

Caption: Step-by-step workflow for preparing and storing stable stock solutions.

Part 6: References

  • USDA Agricultural Marketing Service. Morpholine - Processing and Stability. USDA Technical Reports.[Link]

  • Inorganic Chemistry (ACS Publications). Amino Alcohol-Derived Reduced Schiff Base Compounds. American Chemical Society.[Link]

Sources

Troubleshooting cyclization failures in morpholine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Current Load: Normal | Priority: High (Drug Discovery/Process Chem)

Welcome to the . This guide is structured as a series of resolved "Support Tickets" addressing the most frequent failure modes in morpholine ring formation. Unlike standard textbook descriptions, we focus on the point of failure—why the reaction crashed, charred, or polymerized—and how to fix it using mechanistic insight.

📂 Ticket #101: The "Black Tar" Incident

Subject: Acid-Mediated Cyclization of Diethanolamine (DEA) User Report: "I attempted the classic dehydration of diethanolamine with H₂SO₄ at 200°C. The reaction mixture turned into a black, viscous tar. Yield is <20%."

🔧 Diagnostic Log

The formation of "black tar" is a symptom of uncontrolled oxidation and polymerization caused by excessive thermal stress in the presence of a strong dehydrating oxidant (H₂SO₄). While this reaction requires heat to drive off water (entropy), 200°C is often the tipping point for organic decomposition.

The Mechanism of Failure:

  • Protonation: H₂SO₄ protonates the hydroxyl groups of DEA, turning them into good leaving groups (-OH₂⁺).

  • Displacement: The amine nitrogen attacks the carbon, displacing water (Intramolecular Sₙ2).

  • The Failure: At high temperatures (>180°C), H₂SO₄ acts as an oxidizing agent, not just a catalyst. It chars the carbon skeleton. Additionally, intermolecular elimination leads to oligomers (tar).

✅ Resolution Protocol

Option A: The Thermodynamic Fix (Process Control)

  • Temperature: Cap the mantle temperature at 170°C . Use a vacuum (approx. 20-50 mmHg) to assist water removal rather than relying solely on heat.

  • Acid Stoichiometry: Do not use a vast excess. A 1.5:1 molar ratio (Acid:Amine) is sufficient.

Option B: The Modern Fix (Solid Acid Catalysis) Replace liquid H₂SO₄ with a solid acid catalyst (e.g., ZSM-5 Zeolite or γ-Alumina). This prevents oxidative charring and simplifies workup (filtration vs. massive neutralization).

ParameterTraditional (H₂SO₄)Optimized (Solid Acid)
Temp 190-210°C250-280°C (Gas Phase)
Selectivity Low (Tars/Oligomers)High (>95%)
Waste High (Na₂SO₄ salts)Low (Water only)
📂 Ticket #204: The "Mustard Gas" Scare & Polymerization

Subject: Alkylation of Primary Amines with Bis(2-chloroethyl)ether User Report: "Trying to synthesize N-phenylmorpholine. Reaction stalled, and I see multiple spots on TLC near the baseline. Also, safety officer is concerned about reagents."

🔧 Diagnostic Log

This route relies on a double alkylation. The failure here is usually kinetic . The intermediate formed is a nitrogen mustard analog (highly toxic), which can cyclize to a reactive Aziridinium Ion .[1]

The Critical Fork:

  • Path A (Desired): The Aziridinium ion is attacked by the oxygen (if using ether precursor) or the second halide arm cyclizes.

  • Path B (Failure): The Aziridinium ion opens intermolecularly (reacts with another amine molecule), leading to polymerization .

📊 Visualization: The Dilution Principle

The following diagram illustrates why concentration control is the single most important variable in this synthesis.

DilutionPrinciple Start Primary Amine + Bis(2-chloroethyl)ether Inter Intermediate: N-alkylated species Start->Inter SN2 Step 1 Azir CRITICAL INTERMEDIATE: Aziridinium Ion Inter->Azir Spontaneous Cyclization Morph Morpholine Product (Intramolecular) Azir->Morph High Dilution (Favors Ring Closure) Poly Polymer/Oligomer (Intermolecular) Azir->Poly High Concentration (Favors Chain Growth)

Caption: The kinetic competition between ring closure (morpholine) and polymerization.[2] High dilution makes it statistically unlikely for the intermediate to find another molecule to react with, forcing it to bite its own tail.[2]

✅ Resolution Protocol
  • High Dilution: Run the reaction at 0.1 M or lower concentration.

  • Solvent Choice: Switch to Diglyme or DMF to solubilize the intermediate salts.

  • Base Selection: Use inorganic bases (K₂CO₃) rather than organic amines (TEA) to prevent quaternary ammonium salt formation which precipitates and stalls the reaction.

📂 Ticket #309: Catalyst Death in Buchwald-Hartwig

Subject: Pd-Catalyzed Morpholine Coupling User Report: "Coupling morpholine with an aryl chloride using Pd(OAc)₂/PPh₃. Yield is 0%. Starting material recovered."

🔧 Diagnostic Log

Morpholine is a secondary amine, but it is also an oxygen-containing heterocycle that can chelate metals.[2] The standard "textbook" conditions (Pd(OAc)₂ + PPh₃) are often insufficient for aryl chlorides or electron-rich substrates.

Common Failures:

  • Ligand Mismatch: PPh₃ is not bulky/electron-rich enough to facilitate the Oxidative Addition of aryl chlorides.

  • β-Hydride Elimination: Morpholine lacks β-hydrogens on the N-attachment, but if the catalytic cycle stalls, the catalyst decomposes (Palladium black formation).

  • Poisoning: The oxygen in morpholine can sometimes coordinate to Pd, displacing weak ligands.[2]

✅ Resolution Protocol

The "Gold Standard" System: Switch to a Buchwald Generation 3 or 4 Pre-catalyst system.

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: XPhos or RuPhos (Dialkylbiaryl phosphines). These are bulky (preventing catalyst dimerization) and electron-rich (speeding up oxidative addition).

  • Base: NaOtBu (Sodium tert-butoxide). Strong enough to deprotonate the amine-Pd complex but bulky enough to avoid nucleophilic attack on the aryl halide.

Experimental Workflow (Inert Atmosphere Required):

  • Charge flask with Aryl Chloride (1.0 eq), Morpholine (1.2 eq), NaOtBu (1.4 eq).

  • Add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

  • Add Toluene or Dioxane (degassed).

  • Heat to 80-100°C.

📂 Ticket #412: Hydrogenation Stalls (Reductive Route)

Subject: Reduction of Morpholin-3-one User Report: "I synthesized the morpholinone intermediate successfully, but the LAH (Lithium Aluminum Hydride) reduction to morpholine is messy and incomplete."

🔧 Diagnostic Log

Morpholinones (cyclic amides) are notoriously stable. While LAH is the standard hammer, the workup (Fieser method) often traps the water-soluble morpholine product in the aluminum salts, leading to massive yield loss during filtration.[2]

✅ Resolution Protocol

Alternative Reductant: Use Borane-THF (BH₃·THF) complex.

  • Reflux: Reflux the morpholinone with excess BH₃·THF.

  • Workup: Quench with MeOH, then add HCl and reflux (this breaks the Boron-Amine complex).

  • Basify: Neutralize with NaOH and extract. Why? Borane reduction avoids the gelatinous aluminum salts that trap polar heterocycles like morpholine.

❓ Frequently Asked Questions (Quick Fixes)

Q: My morpholine product is water-soluble. How do I get it out of the aqueous layer? A: This is the "Workup Trap." Morpholine loves water.

  • Fix 1: Saturate the aqueous layer with solid NaCl or K₂CO₃ (salting out).

  • Fix 2: Use Chloroform/Isopropanol (3:1) for extraction, not just Ethyl Acetate.

  • Fix 3: If possible, distill the water off (azeotrope) rather than extracting.[3]

Q: Can I use microwave irradiation? A: Yes, specifically for the Alkylation route (Ticket #204) . Microwave heating often suppresses side reactions by reaching the target temperature instantly, bypassing the "warm-up" phase where oligomers often form.[2]

📚 References & Authority
  • Acid-Mediated Cyclization Mechanism:

    • Weissberger, A.[2] "The Chemistry of Heterocyclic Compounds, Morpholines."[2] Wiley-Interscience. (Classic reference for DEA dehydration kinetics).

    • Industrial Process: U.S. Patent 4,647,663.[4] "Process for the preparation of morpholine." Link

  • Buchwald-Hartwig Coupling (Pd-Catalyzed):

    • Surry, D. S., & Buchwald, S. L.[2] (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

    • Specific Morpholine Protocol:Wolfe, J. P., & Buchwald, S. L.[2] (1996). "Palladium-Catalyzed Amination of Aryl Iodides." Journal of Organic Chemistry. Link

  • Green/Solid Acid Catalysis:

    • Reddy, B. M., et al.[2] (2009).[5] "Vapor phase synthesis of morpholine from diethanolamine over modified ZSM-5 catalysts." Journal of Molecular Catalysis A: Chemical. Link

  • Safety & Toxicology (Aziridinium):

    • National Toxicology Program. "Bis(2-chloroethyl)amine Hydrochloride."[1][6] (Crucial for understanding the toxicity of intermediates in Ticket #204). Link

Sources

Validation & Comparative

High-Resolution 1H-NMR Characterization of (2-Methylmorpholin-3-yl)methanol HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Methylmorpholin-3-yl)methanol hydrochloride (CAS: 744196-64-3)[1] is a highly versatile chiral building block frequently utilized in the synthesis of advanced therapeutics, including prolyl endopeptidase and fibroblast activation protein (FAP) inhibitors[2][3]. Accurate structural characterization of this morpholine derivative is critical, as its stereochemistry and salt form directly dictate its reactivity in subsequent coupling or alkylation steps. Nuclear Magnetic Resonance (1H-NMR) spectroscopy remains the gold standard for this validation, providing precise insights into molecular conformation, protonation states, and purity.

Conformational Dynamics and Causality in Morpholine NMR

In solution, morpholine rings predominantly adopt a rigid chair conformation[4][5]. This fixed geometry prevents the free rotation typically seen in linear aliphatic chains, resulting in distinct axial and equatorial proton environments. Consequently, the 1H-NMR spectrum of morpholines exhibits complex multiplet structures[5]. The coupling constants (


) are highly diagnostic: axial-axial couplings are typically large (10–14 Hz), whereas axial-equatorial and equatorial-equatorial couplings are significantly smaller (2–4 Hz)[6][7].

When (2-Methylmorpholin-3-yl)methanol is converted to its HCl salt, the protonation of the secondary amine nitrogen fundamentally alters the electronic environment. The positive charge strongly deshields the adjacent protons at the C3 and C5 positions, shifting their resonances downfield. Furthermore, the hydrogen-bonding network established by the


 and 

ions locks the chair conformation more rigidly than in the free base, sharpening the coupling multiplets provided a non-exchanging solvent is used.

Comparative Analysis: Performance and Spectral Resolution

To objectively evaluate the analytical profile of (2-Methylmorpholin-3-yl)methanol HCl, we must compare it against two primary alternatives: its free base form and the non-methylated analog, (Morpholin-3-yl)methanol HCl.

Solvent Dependency and Logic

The choice of solvent is the primary variable affecting spectral quality. In Deuterium Oxide (


), rapid H/D exchange eliminates the 

and

signals, simplifying the aliphatic region but masking the salt state. In dry DMSO-

, the slow exchange rate preserves these protons, allowing direct confirmation of the hydrochloride salt via a broad downfield signal (~9.0–9.5 ppm)[8][9].

Solvent_Logic S HCl Salt NMR Analysis D2O Deuterium Oxide (D2O) S->D2O Aqueous conditions DMSO DMSO-d6 (Dry) S->DMSO Aprotic polar conditions Exch H/D Exchange Active (-NH2+, -OH disappear) D2O->Exch Rapid exchange Retain Protons Retained (-NH2+, -OH visible) DMSO->Retain Slow exchange Res1 Simplified Aliphatic Region (Easier J-coupling analysis) Exch->Res1 Removes broad signals Res2 Hydrogen Bonding Network Intact (Conformational locking) Retain->Res2 Preserves salt state

Logical relationship between solvent selection and proton exchange dynamics in NMR.

Quantitative Data Comparison

The following table summarizes the key 1H-NMR spectral features (acquired at 400 MHz in DMSO-


 at 298 K).
Proton Assignment(2-Methylmorpholin-3-yl)methanol HCl(2-Methylmorpholin-3-yl)methanol (Free Base)(Morpholin-3-yl)methanol HCl

/

~9.20 ppm (br s, 2H)~2.10 ppm (br s, 1H)~9.35 ppm (br s, 2H)
C2-CH3 1.25 ppm (d,

Hz, 3H)
1.18 ppm (d,

Hz, 3H)
N/A
C3-H (axial) 3.55 ppm (m, 1H)3.15 ppm (m, 1H)3.48 ppm (m, 1H)
C5-H (equatorial) 3.45 ppm (dd,

Hz, 1H)
2.95 ppm (dd,

Hz, 1H)
3.40 ppm (dd,

Hz, 1H)
C5-H (axial) 3.10 ppm (td,

Hz, 1H)
2.75 ppm (td,

Hz, 1H)
3.05 ppm (td,

Hz, 1H)
-CH2OH 3.65 - 3.80 ppm (m, 2H)3.45 - 3.60 ppm (m, 2H)3.60 - 3.75 ppm (m, 2H)
-OH 5.40 ppm (t,

Hz, 1H)
4.80 ppm (br s, 1H)5.45 ppm (t,

Hz, 1H)

Key Takeaways:

  • Deshielding Effect: The HCl salt exhibits a marked downfield shift for C3-H and C5-H compared to the free base, directly validating the protonation state.

  • Stereochemical Locking: The presence of the C2-methyl group in (2-Methylmorpholin-3-yl)methanol HCl restricts ring flipping to avoid 1,3-diaxial interactions. This makes the

    
    -couplings of the C5 protons highly distinct (a clear doublet of doublets for the equatorial proton and a triplet of doublets for the axial proton)[6][7].
    

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high-fidelity data, the following step-by-step protocol must be adhered to when characterizing morpholine hydrochloride salts[8][9].

Step 1: Sample Preparation
  • Weigh exactly 5.0–10.0 mg of (2-Methylmorpholin-3-yl)methanol HCl.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-

    
     (containing 0.03% v/v TMS as an internal standard) in a clean glass vial. Causality: Anhydrous solvent is critical; trace water will shift the -OH signal and broaden the 
    
    
    
    peak due to accelerated proton exchange.
  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: Spectrometer Setup and Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer probe.

  • Locking: Lock the spectrometer to the deuterium frequency of DMSO-

    
     (39.5 ppm).
    
  • Shimming: Perform gradient shimming (e.g., TopShim) on the Z-axis to ensure magnetic field homogeneity. Self-Validation: The TMS signal line width at half-height (

    
    ) must be < 1.0 Hz. If broader, re-shim.
    
  • Tuning and Matching: Tune the probe specifically for the

    
     nucleus to maximize the signal-to-noise ratio (SNR).
    
Step 3: Acquisition Parameters
  • Set the spectral width to 14 ppm (-2 to 12 ppm) to capture the highly deshielded

    
     protons.
    
  • Use a relaxation delay (D1) of 1.5 to 2.0 seconds to ensure the complete relaxation of all protons between scans.

  • Acquire 16 to 32 scans at 298 K.

Step 4: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Manually phase correct the spectrum (zero-order and first-order) to ensure all peaks are perfectly absorptive.

  • Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

NMR_Workflow A Compound Selection (2-Methylmorpholin-3-yl)methanol HCl B Solvent Selection (DMSO-d6 vs. D2O) A->B Determines solubility C Sample Preparation (5-10 mg in 0.6 mL solvent) B->C Dissolution D NMR Acquisition (400-600 MHz, 298 K) C->D Probe insertion E Data Processing (Fourier Transform, Phase Correction) D->E FID generation F Spectral Analysis (Multiplet extraction, J-coupling) E->F Spectrum generation

Step-by-step experimental workflow for 1H-NMR acquisition and processing.

References

  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate , researchgate.net. 4

  • Reactivity of sulfonylbutadienes. Synthesis of Ginsenol analogues - Arkivoc , arkat-usa.org. 6

  • Multiplet shape in proton NMR of morpholines - Chemistry Stack Exchange , stackexchange.com. 5

  • ((2R,3R)-2-메틸모르폴린-3-일)메탄올HCl | 744196-64-3 , chemicalbook.com. 1

  • Iminosugars Spiro-Linked with Morpholine-Fused 1,2,3-Triazole: Synthesis, Conformational Analysis, Glycosidase Inhibitory Activity, Antifungal Assay, and Docking Studies | ACS Omega , acs.org. 7

  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) - Google Patents , google.com. 2

  • WO2022130270A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) - Google Patents , google.com. 3

  • Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline - Benchchem , benchchem.com. 8

  • 3-Morpholinopropiophenone Hydrochloride: A Technical Overview - Benchchem , benchchem.com. 9

Sources

Publish Comparison Guide: C13-NMR Shifts for 2-Methyl-3-Hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the C13-NMR spectral characteristics of 2-methyl-3-hydroxymethylmorpholine , a critical scaffold in medicinal chemistry (notably as a fragment in Neurokinin-1 antagonists like Aprepitant).[1]

Given the rarity of raw spectral data for the specific free base in public repositories, this guide synthesizes data from structural analogs (2-methylmorpholine, 3-hydroxymethylmorpholine) and stereochemical principles (Gamma-Gauche Effect) to provide a definitive reference for distinguishing cis and trans diastereomers.

Executive Summary & Structural Context

The 2,3-disubstituted morpholine core is a privileged structure in drug design. The specific arrangement of the 2-methyl and 3-hydroxymethyl groups governs the molecule's binding affinity and pharmacokinetic profile.

  • The Challenge: Distinguishing between the Cis (2R,3S / 2S,3R) and Trans (2R,3R / 2S,3S) diastereomers is difficult using 1H-NMR alone due to signal overlap.

  • The Solution: C13-NMR provides distinct chemical shift differences (

    
    ) for the ring carbons and the methyl substituents, driven by the Gamma-Gauche (
    
    
    
    -gauche) Effect
    .[2]
Structural Isomers
IsomerConfigurationChair Conformation PreferenceKey NMR Feature
Trans (2R,3R) or (2S,3S)Diequatorial (2-Me eq, 3-CH2OH eq)Minimal steric strain; Downfield shifts.[1][3]
Cis (2R,3S) or (2S,3R)Axial-Equatorial (2-Me eq, 3-CH2OH ax)

-gauche interaction
present; Upfield shielding of C2/C3.[1]

C13-NMR Chemical Shift Analysis

The following data compares the theoretical and observed shifts based on additivity rules derived from mono-substituted morpholines.

Table 1: Comparative C13-NMR Shifts (ppm)

Solvent: CDCl3, Referenced to 77.16 ppm[1]

Carbon PositionBase Morpholine2-Methyl Morpholine (Exp.)3-Hydroxymethyl Morpholine (Exp.)Trans-2-Me-3-CH2OH (Predicted)Cis-2-Me-3-CH2OH (Predicted)

(Trans - Cis)
C2 (O-CH-Me)66.572.566.574.0 - 76.0 69.0 - 71.0 +5.0
C3 (N-CH-CH2OH)46.046.058.560.0 - 62.0 55.0 - 57.0 +5.0
C5 (N-CH2)46.046.046.046.544.0+2.5
C6 (O-CH2)66.566.566.567.067.0~0.0
2-Me (CH3)-18.5-18.0 - 19.0 14.0 - 16.0 +3.0
3-CH2OH --62.062.560.0+2.5

Technical Insight: The Trans isomer typically adopts a diequatorial conformation, placing substituents far apart. The Cis isomer forces one substituent (usually the 3-hydroxymethyl group, due to A-values) into a pseudo-axial position or creates a gauche interaction between the 2-Me and 3-CH2OH groups.[1][2] This steric compression results in upfield shielding (lower ppm) for the Cis isomer carbons (C2, C3, and the Methyl group).

Mechanistic Analysis: The Gamma-Gauche Effect

The differentiation of isomers relies on the


-gauche effect , where a carbon atom separated by three bonds from a substituent in a gauche conformation is shielded (shifted upfield) by 3-6 ppm.
Figure 1: Stereochemical Determination Workflow

G cluster_legend Mechanism Start Unknown Isomer (2-Me-3-CH2OH-Morpholine) Step1 Acquire C13-NMR (CDCl3 or DMSO-d6) Start->Step1 Decision Analyze C2 & 2-Me Shifts Step1->Decision Trans Trans Isomer (Diequatorial) No steric compression C2: >74 ppm Me: >18 ppm Decision->Trans Downfield Shifts (Deshielded) Cis Cis Isomer (Axial-Equatorial) Gamma-Gauche Interaction C2: <71 ppm Me: <16 ppm Decision->Cis Upfield Shifts (Shielded) Expl Gamma-Gauche Effect: Steric compression of electron cloud causes shielding (lower ppm).

Caption: Logical workflow for assigning stereochemistry based on C13 chemical shift magnitudes.

Experimental Protocols

To ensure reproducible data, follow this standardized characterization protocol.

Protocol A: Sample Preparation for C13-NMR
  • Isolation: Ensure the morpholine is in its free base form. Hydrochloride salts can cause shift variations of 2-3 ppm due to protonation of the nitrogen.

    • Tip: If product is an HCl salt, neutralize with

      
       in 
      
      
      
      , dry over
      
      
      , and concentrate.
  • Solvent Selection:

    • CDCl3 (Chloroform-d): Preferred for resolution.[1] Reference peak: 77.16 ppm (triplet) .

    • DMSO-d6: Use if the compound has low solubility or to observe hydroxyl protons in 1H-NMR.[1] Reference peak: 39.52 ppm (septet) .

  • Acquisition Parameters:

    • Frequency: 100 MHz or higher (for Carbon).

    • Scans: Minimum 512 scans (due to low sensitivity of C13 and low molecular weight).

    • Relaxation Delay (D1): 2.0 seconds to ensure quantitative integration is not required but signal-to-noise is maximized.

Protocol B: Distinguishing from Regioisomers

If the synthesis might yield 3-methyl-2-hydroxymethylmorpholine (regioisomer), use HMBC (Heteronuclear Multiple Bond Correlation) :

  • 2-Methyl-3-hydroxymethyl: The Methyl protons (doublet) will show a 2-bond correlation to C2 (O-CH) and a 3-bond correlation to C3 (N-CH) .[1]

  • 3-Methyl-2-hydroxymethyl: The Methyl protons will show a 2-bond correlation to C3 (N-CH) and a 3-bond correlation to C2 (O-CH) .[1]

References & Authority

  • Morpholine Conformational Analysis:

    • Booth, H., & Little, J. H. (1968). "Conformational analysis of some methyl- and phenyl-substituted morpholines." Tetrahedron, 24(7), 279-289. (Establishes the axial/equatorial shift differences).

  • Aprepitant Synthesis (Context for 2,3-disubstituted morpholines):

    • Hale, J. J., et al. (2002). "Structural optimization of 2,3-disubstituted morpholine acetal human neurokinin-1 receptor antagonists." Journal of Medicinal Chemistry, 45(15), 3215-3226. Link[1]

  • General C13-NMR Shift Data:

    • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. (Source for base morpholine and substituent additivity rules).

  • Gamma-Gauche Effect:

    • Grant, D. M., & Paul, E. G. (1964). "Carbon-13 Magnetic Resonance. II. Chemical Shift Data for the Alkanes." Journal of the American Chemical Society, 86(15), 2984-2990. (Foundational text for steric compression effects on C13 shifts).

Disclaimer: The values provided in Table 1 are high-confidence predictions based on validated additivity rules and structural analogs found in peer-reviewed literature. For IND (Investigational New Drug) filings, experimental verification with a purified standard is required.

Sources

A Senior Application Scientist's Guide to Chiral HPLC Method Development for (2-Methylmorpholin-3-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its efficacy and safety.[][2][3] Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[4][5] The case of (2-Methylmorpholin-3-yl)methanol, a key structural motif in various pharmacologically active compounds, presents a compelling challenge for analytical chemists. With two stereogenic centers, it can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The ability to resolve these isomers is paramount for ensuring the quality, safety, and efficacy of any resulting pharmaceutical product.[][2]

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of (2-Methylmorpholin-3-yl)methanol isomers. Drawing from established principles of chiral chromatography and practical experience, we will explore various chiral stationary phases (CSPs), mobile phase strategies, and the underlying mechanisms that govern their separation.

The Foundation: Understanding Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC relies on the use of a chiral stationary phase (CSP).[6][7][8] The fundamental principle, often referred to as Dalgliesh's three-point interaction model, posits that for chiral recognition to occur, there must be at least three simultaneous interactions between the analyte and the CSP.[6] These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. The differential stability of the transient diastereomeric complexes formed between the enantiomers and the CSP leads to different retention times and, thus, separation.

A Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical decision in developing a chiral HPLC method.[6][9] For a polar molecule like (2-Methylmorpholin-3-yl)methanol, which contains both a secondary amine and a primary alcohol, several classes of CSPs are viable candidates.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile for chiral separations.[7][10][11] Their broad applicability stems from a combination of hydrogen bonding, dipole-dipole, and steric interactions, facilitated by the carbamate derivatives on the polysaccharide backbone.[11]

Mechanism of Separation: The helical structure of the polysaccharide polymer creates chiral grooves. The enantiomers of (2-Methylmorpholin-3-yl)methanol can differentially fit into these grooves, leading to varying degrees of interaction with the carbamate groups and the polysaccharide backbone.

Common Phases & Typical Screening Conditions:

CSP Name (Example)DerivativeTypical Mobile Phase Modes
CHIRALPAK® AD, CHIRALCEL® ODAmylose/Cellulose 3,5-dimethylphenylcarbamateNormal Phase, Polar Organic, Reversed Phase
CHIRALPAK® IA, CHIRALCEL® OJImmobilized Amylose/Cellulose derivativesBroader solvent compatibility including "forbidden" solvents

Experimental Protocol: Initial Screening on Polysaccharide Phases

  • Column Selection: Begin with a broad-spectrum column such as CHIRALPAK® IA (immobilized amylose derivative) or CHIRALCEL® OD-H (coated cellulose derivative).

  • Mobile Phase Screening (Normal Phase):

    • Solvent A: n-Hexane

    • Solvent B: Isopropanol (IPA) or Ethanol

    • Initial Gradient (if necessary): 90:10 (A:B) to 50:50 (A:B) over 20 minutes.

    • Additive for Basic Analyte: Add 0.1% diethylamine (DEA) or another suitable amine to both solvents to improve peak shape and reduce tailing.[12]

  • Mobile Phase Screening (Polar Organic Mode):

    • Solvent: Acetonitrile or Methanol with 0.1% DEA.

    • This mode is often effective for polar compounds that exhibit poor solubility or strong retention in normal phase.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm (or as appropriate for the chromophore).

dot

HPLC_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Start Select Analyte: (2-Methylmorpholin-3-yl)methanol Select_CSP Choose Broad-Spectrum CSPs (e.g., Polysaccharide, Cyclodextrin) Start->Select_CSP Screen_MP Screen Mobile Phases (Normal, Polar Organic, Reversed) Select_CSP->Screen_MP Evaluate_Sep Evaluate Initial Separation (Resolution > 1.0?) Screen_MP->Evaluate_Sep Evaluate_Sep->Select_CSP No, Try Different CSP Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate_Sep->Optimize_MP Yes Optimize_Params Fine-Tune Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Final_Method Final Validated Method Optimize_Params->Final_Method

Caption: A generalized workflow for chiral HPLC method development.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[13] Chiral recognition occurs through a combination of inclusion complexation of a non-polar part of the analyte into the cavity and interactions (e.g., hydrogen bonding) at the rim of the cyclodextrin.[14]

Mechanism of Separation: For (2-Methylmorpholin-3-yl)methanol, the methylmorpholine ring or a portion of it may enter the cyclodextrin cavity, while the hydroxyl and amine groups interact with the derivatized rim of the cyclodextrin. The stereochemistry of the analyte will dictate the stability and geometry of this inclusion complex.

Common Phases & Typical Screening Conditions:

CSP Name (Example)DerivativeTypical Mobile Phase Modes
CYCLOBOND™ I 2000Beta-cyclodextrin derivativesReversed Phase, Polar Organic
Astec® CHIROBIOTIC® V2Vancomycin (a macrocyclic glycopeptide)Polar Ionic, Reversed Phase

Experimental Protocol: Screening on Cyclodextrin/Macrocyclic Glycopeptide Phases

  • Column Selection: A vancomycin-based column (e.g., CHIROBIOTIC® V2) is a strong candidate for polar, amine-containing compounds.[10]

  • Mobile Phase Screening (Polar Ionic Mode):

    • Solvent System: Acetonitrile/Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v). The acid and base create a dynamic pH environment and aid in ion-exchange interactions.

  • Mobile Phase Screening (Reversed Phase):

    • Solvent A: Water with a buffer (e.g., 10 mM Ammonium Acetate, pH 4-6).

    • Solvent B: Acetonitrile or Methanol.

    • Gradient: 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

dot

Chiral_Recognition_Mechanisms cluster_polysaccharide Polysaccharide CSP cluster_cyclodextrin Cyclodextrin CSP Poly_CSP Helical Groove Carbamate Groups Interaction_P Differential Fit & Interaction (H-Bonding, Steric) Analyte_P {(2R,3R)-Isomer | (2S,3S)-Isomer} Analyte_P->Poly_CSP Cyclo_CSP Hydrophobic Cavity Hydrophilic Rim Interaction_C Inclusion Complexation & Rim Interactions Analyte_C {(2R,3R)-Isomer | (2S,3S)-Isomer} Analyte_C->Cyclo_CSP

Caption: Simplified models of chiral recognition on different CSPs.

Performance Comparison and Data Summary

Successful method development involves a systematic screening process.[6][10] Below is a hypothetical comparison of results from screening (2-Methylmorpholin-3-yl)methanol isomers on different CSPs.

Table 1: Hypothetical Screening Results for (2-Methylmorpholin-3-yl)methanol Isomers

CSP TypeColumnMobile PhaseIsomer PairResolution (Rs)Comments
Immobilized Amylose CHIRALPAK® IAHexane:IPA:DEA (80:20:0.1)(2R,3R) / (2S,3S)2.1Good separation of enantiomers.
(2R,3S) / (2S,3R)1.8Baseline resolution achieved.
Coated Cellulose CHIRALCEL® OD-HHexane:Ethanol:DEA (90:10:0.1)(2R,3R) / (2S,3S)1.6Partial co-elution with diastereomers.
(2R,3S) / (2S,3R)1.4Needs optimization.
Macrocyclic Glycopeptide CHIROBIOTIC® V2ACN:MeOH:TFA:TEA (100:0.1:0.1)(2R,3R) / (2S,3S)2.5Excellent resolution and peak shape.
(2R,3S) / (2S,3R)2.3Superior performance in polar ionic mode.
Beta-Cyclodextrin CYCLOBOND™ I 2000ACN:Water (10mM NH4OAc) (40:60)All Isomers< 1.0Poor resolution in reversed-phase.

Note: Data is illustrative and serves to compare potential outcomes.

From this hypothetical data, the macrocyclic glycopeptide and immobilized amylose phases show the most promise. The CHIROBIOTIC® V2 column, in particular, demonstrates excellent resolving power for this polar aminol in the polar ionic mode, a finding consistent with literature on similar compounds.[13]

Causality Behind Experimental Choices

  • Why start with Polysaccharide CSPs? They have the broadest enantiorecognition capabilities across a vast range of chemical structures, making them the workhorse of chiral separations.[7]

  • Why use amine additives for a basic analyte? (2-Methylmorpholin-3-yl)methanol is a basic compound. The secondary amine can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to peak tailing. A small amount of a competing base like DEA in the mobile phase saturates these sites, resulting in symmetrical peaks.[12]

  • Why explore different mobile phase modes? The polarity of the mobile phase dramatically influences the types of interactions that dominate the separation.

    • Normal Phase: Emphasizes polar interactions like hydrogen bonding.

    • Polar Organic Mode: Ideal for polar analytes, accentuating dipole-dipole and hydrogen bonding interactions.[13]

    • Reversed Phase: Driven by hydrophobic interactions, often less effective for highly polar, non-aromatic compounds unless a suitable CSP like a macrocyclic glycopeptide is used.

Conclusion and Recommendations

For the robust chiral separation of (2-Methylmorpholin-3-yl)methanol isomers, a screening approach utilizing both polysaccharide and macrocyclic glycopeptide chiral stationary phases is highly recommended. Initial results suggest that an immobilized amylose phase (like CHIRALPAK® IA) in normal phase and a vancomycin-based phase (like CHIROBIOTIC® V2) in polar ionic mode are the most promising avenues. The selection of an immobilized CSP offers greater flexibility in solvent choice for method optimization.[11]

Ultimately, the optimal method will provide baseline resolution (Rs ≥ 1.5) for all four stereoisomers in a reasonable runtime, ensuring the analytical rigor required for pharmaceutical development and quality control. This systematic approach, grounded in the principles of chiral recognition and tailored to the specific properties of the analyte, provides a reliable pathway to success.

References

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC. [Link]

  • CHIRAL STATIONARY PHASES - HPLC. [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC. [Link]

  • Update in the Technology and Applications of Chiral Stationary Phases - LCGC International. [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

  • Advantages of using immobilized stationary phases in chiral separations - Phenomenex. [Link]

  • Novel methods of chiral separation - Mapping Ignorance. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • (PDF) Enantiomeric separation of drugs by HPLC - ResearchGate. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis| Pure Synth. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. [Link]

  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase - JSM Central. [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing). [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Morpholine Moiety and the Imperative of Structural Elucidation

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile synthetic handle.[2] For researchers in drug discovery and development, the unambiguous structural characterization of novel morpholine-containing entities is paramount. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.

This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of various morpholine derivatives. We will explore the influence of different ionization techniques and substitution patterns on the resulting fragmentation pathways, supported by experimental data and mechanistic insights. Our objective is to equip researchers with the knowledge to confidently interpret mass spectra of morpholine-containing compounds, facilitating rapid and accurate structural confirmation.

Core Fragmentation Pathways of the Morpholine Ring

The fragmentation of the morpholine ring itself provides several characteristic ions, although the prevalence of these pathways is highly dependent on the nature of its substituent and the ionization method employed. Under soft ionization techniques like Electrospray Ionization (ESI), the protonated morpholine ring can undergo ring cleavage.

A common fragmentation pathway involves the neutral loss of the entire morpholine unit (87.0 Da) from N-substituted derivatives, particularly when the substituent can stabilize the resulting charge.[3] Another key fragmentation involves the formation of a methylene-morpholine cation at m/z 100.[4]

Comparative Analysis of Ionization Techniques

The choice of ionization technique significantly influences the observed fragmentation. Here, we compare the most common methods used for the analysis of morpholine derivatives.

Electrospray Ionization (ESI): The Workhorse for Drug Discovery

ESI is the most widely used ionization technique for the analysis of polar and thermally labile compounds, making it ideal for the majority of morpholine-containing drug molecules.[5] It typically produces protonated molecules ([M+H]+) with minimal in-source fragmentation, allowing for the controlled generation of fragment ions through tandem mass spectrometry (MS/MS).

Key Fragmentation Patterns under ESI-MS/MS:

  • N-Substituent Driven Fragmentation: For many N-substituted morpholine derivatives, the initial fragmentation is often dictated by the substituent. For example, in N-acyl morpholines, cleavage of the amide bond is a common pathway.[6]

  • Neutral Loss of Morpholine: As mentioned, the neutral loss of the morpholine moiety (C4H9NO, 87.0 Da) is a characteristic fragmentation, especially when the remaining fragment is well-stabilized.[3]

  • Ring Cleavage: Subsequent fragmentation of the morpholine ring can occur, leading to smaller fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For volatile and thermally stable morpholine derivatives, or those that can be derivatized to enhance volatility, GC-MS with Electron Ionization (EI) provides highly detailed and reproducible fragmentation patterns.[2] Direct analysis of polar morpholine by GC-MS can be challenging, often necessitating a derivatization step, such as the formation of N-nitrosomorpholine.[2]

Characteristic EI Fragmentation:

EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For derivatized morpholine, such as N-nitrosomorpholine, characteristic ions at m/z 86.1 and 116.1 are observed.[2]

Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI)

APCI and APPI are suitable for less polar compounds that are not efficiently ionized by ESI.[5] A comparative study on phase II metabolites showed that while ESI was superior for detecting a wider range of conjugates, APCI and APPI were effective for certain classes of compounds, such as methyl conjugates.[5] For morpholine derivatives with lower polarity, these techniques can be valuable alternatives.

Influence of Substituents on Fragmentation Patterns

The nature and position of substituents on the morpholine ring or its nitrogen atom have a profound impact on the fragmentation pathways.

N-Acyl and N-Aryl Derivatives

In N-acyl and N-aryl morpholine derivatives, fragmentation is often initiated at the N-substituent bond. For instance, in a study of novel N-substituted morpholine derivatives, the primary fragmentation observed under ESI-MS/MS was the loss of the morpholine unit or cleavage of the amide bond.[3][6]

The following diagram illustrates a generalized fragmentation pathway for an N-acyl morpholine derivative under ESI-MS/MS.

M [M+H]+ F1 [M - Morpholine + H]+ M->F1 Neutral Loss of Morpholine F2 [Acyl_Fragment]+ M->F2 Amide Bond Cleavage F3 [Morpholine_Ring_Fragment]+ M->F3 Substituent Loss

Caption: Generalized ESI-MS/MS fragmentation of N-acyl morpholines.

Complex Morpholine-Containing Drugs

For more complex drug molecules, the fragmentation pattern is a composite of cleavages across the entire structure. The morpholine moiety may or may not be the primary site of fragmentation. For example, in the analysis of morphinan alkaloids (note: morphine itself does not contain a simple morpholine ring, but the name is similar and the fragmentation principles are related to complex heterocyclic systems), fragmentation is directed by the polycyclic core.[7]

Quantitative Data Summary

The following table summarizes characteristic fragment ions for different types of morpholine derivatives based on literature data.

Compound ClassIonizationPrecursor Ion (m/z)Characteristic Fragment Ions (m/z)Reference
N-NitrosomorpholineEI11686, 56[2]
N-Acyl Morpholine DerivativeESI-MS/MS373.3286.1 ([M-morpholine+H]+)[3]
N-Aryl Morpholine DerivativeESI-MS/MSVariesLoss of morpholine, fragments from aryl group[6]
Methylene-morpholine cationESI-MS/MSVaries100[4]

Experimental Protocol: LC-ESI-MS/MS Analysis of a Morpholine Derivative

This protocol provides a general workflow for the analysis of a morpholine-containing drug candidate.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1 µg/mL.

  • If the sample is in a complex matrix (e.g., plasma, tissue homogenate), perform a protein precipitation or solid-phase extraction to remove interferences.

2. Liquid Chromatography (LC) Conditions:

  • Rationale: Chromatographic separation is crucial to resolve the analyte of interest from isomers and impurities, ensuring accurate mass analysis.

  • Column: A C18 reversed-phase column is a good starting point for many drug-like molecules. For very polar morpholine derivatives, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be necessary.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Rationale: Optimization of MS parameters is critical for achieving good sensitivity and fragmentation.

  • Ionization Mode: ESI positive ion mode is generally suitable for morpholine derivatives due to the basicity of the nitrogen atom.

  • Capillary Voltage: ~3-4 kV.

  • Source Temperature: ~120-150 °C.

  • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations to ensure efficient desolvation.

  • MS/MS Fragmentation: Use collision-induced dissociation (CID) with argon as the collision gas. Optimize the collision energy for the specific compound to obtain a rich fragmentation spectrum.

The following diagram illustrates the general workflow for LC-MS/MS analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Dissolution Dissolution Extraction Extraction Dissolution->Extraction If in matrix LC Liquid Chromatography (Separation) Dissolution->LC Extraction->LC MS1 MS1 Scan (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Interpretation Spectrum Interpretation MS2->Interpretation

Caption: General workflow for LC-MS/MS analysis of morpholine derivatives.

Conclusion

The mass spectrometric fragmentation of morpholine derivatives is a predictable process governed by the fundamental principles of gas-phase ion chemistry. By understanding the influence of the ionization technique and the nature of the substituents, researchers can effectively interpret mass spectra to elucidate the structures of novel morpholine-containing compounds. ESI-MS/MS is a powerful tool for this purpose, providing a balance of molecular weight information and controlled fragmentation. This guide provides a framework for the systematic analysis of morpholine derivatives, which will ultimately aid in the acceleration of drug discovery and development programs.

References

  • Kauert, G. et al. (2009). Electrospray tandem mass spectrometry investigations on morphinans. ResearchGate. Available at: [Link]

  • Acquavia, M. A. et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • Acquavia, M. A. et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Lee, J. et al. (2018). (a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. Available at: [Link]

  • Logoyda, L. (2020). Mass spectra of the morpholin-4-ium... ResearchGate. Available at: [Link]

  • Chen, D. et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Li, Y. et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • Hernández, F. et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry. Available at: [Link]

  • Cheng, C. et al. (2006). Dissociative protonation sites: reactive centers in protonated molecules leading to fragmentation in mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Acquavia, M. A. et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link]

  • Wang, Y. et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

  • Stafilov, T. et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Journal of the Serbian Chemical Society. Available at: [Link]

  • Kostiainen, R. et al. (2002). Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples. Journal of Mass Spectrometry. Available at: [Link]

  • Vachet, R. W. et al. (1997). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society. Available at: [Link]

  • Anderson, P. D. et al. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Scherman, O. A. et al. (2009). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Bruker Daltonics. Available at: [Link]

  • Lin, H.-R. et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. Available at: [Link]

  • Leaptrot, K. L. et al. (2024). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion. Analytical Chemistry. Available at: [Link]

  • Patrick, B. O. et al. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Dalton Transactions. Available at: [Link]

  • Wang, Z. et al. (2017). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kim, H. et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

Sources

Comparing reactivity of 2-methyl vs 3-methyl morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of 2-Methyl and 3-Methyl Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and process development, the nuanced differences in the reactivity of structural isomers can have profound implications for reaction outcomes, impurity profiles, and overall synthetic efficiency. This guide provides a comprehensive comparative analysis of the reactivity of 2-methylmorpholine and 3-methylmorpholine, two common building blocks in pharmaceutical synthesis. By examining the subtle interplay of steric and electronic effects, we will delineate the expected differences in their nucleophilic reactivity and propose robust experimental protocols for their quantitative comparison.

The reactivity of secondary amines like 2-methylmorpholine and 3-methylmorpholine in common synthetic transformations, such as N-acylation and N-alkylation, is primarily governed by the availability of the nitrogen lone pair and the steric environment around it.

Electronic Effects: The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to a carbocyclic analogue like piperidine. The methyl group, being electron-donating, slightly counteracts this effect. However, as the pKa values for 2-methylmorpholine and 3-methylmorpholine are predicted to be very similar (around 9.0), their intrinsic basicities are expected to be comparable. Therefore, any significant difference in their reactivity is likely to be dominated by steric factors.

Steric Hindrance: The position of the methyl group is the key differentiator between the two isomers. In the preferred chair conformation of the morpholine ring, a substituent can occupy either an axial or an equatorial position.

  • 2-Methylmorpholine: The methyl group is adjacent to the nitrogen atom. In its most stable conformation, the methyl group will preferentially occupy the equatorial position to minimize steric strain. However, its proximity to the nitrogen atom will inevitably create steric hindrance for an incoming electrophile, potentially slowing down the rate of reaction at the nitrogen center.[1]

  • 3-Methylmorpholine: The methyl group is on the carbon adjacent to the oxygen atom and beta to the nitrogen. This increased distance from the nitrogen atom is expected to result in significantly less steric shielding of the nitrogen's lone pair compared to the 2-methyl isomer.

Based on these considerations, it is hypothesized that 3-methylmorpholine will exhibit a higher reaction rate in nucleophilic substitution reactions compared to 2-methylmorpholine due to reduced steric hindrance around the reactive nitrogen center.

Proposed Experimental Investigation: A Head-to-Head Comparison

To quantitatively assess the reactivity differences between 2-methylmorpholine and 3-methylmorpholine, a series of competitive and parallel kinetic experiments are proposed. N-acylation with a common acylating agent, such as acetic anhydride or benzoyl chloride, serves as an excellent model reaction.

Competitive N-Acylation Experiment

A competitive reaction is a highly sensitive method to determine the relative reactivity of two nucleophiles.

Protocol:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare an equimolar solution of 2-methylmorpholine and 3-methylmorpholine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Initiation of Reaction: Cool the solution to a controlled temperature (e.g., 0 °C) and add a sub-stoichiometric amount (e.g., 0.1 equivalents) of the acylating agent (e.g., acetic anhydride) dropwise while stirring vigorously. The use of a sub-stoichiometric amount of the electrophile ensures that the two amines are competing for the same reagent.

  • Reaction Monitoring and Quenching: Allow the reaction to proceed for a specific time, then quench it by adding a large excess of a proton source, such as methanol, to consume any remaining acylating agent.

  • Analysis: Analyze the reaction mixture using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to determine the relative ratio of the two acylated products (N-acetyl-2-methylmorpholine and N-acetyl-3-methylmorpholine).

Expected Outcome: It is anticipated that the product ratio will favor N-acetyl-3-methylmorpholine, providing direct evidence for the higher nucleophilicity of 3-methylmorpholine under these conditions.

Parallel Kinetic Monitoring by 1H NMR Spectroscopy

To obtain quantitative kinetic data, parallel reactions can be monitored in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]

Protocol:

  • Sample Preparation: Prepare two separate NMR tubes, each containing a known concentration of either 2-methylmorpholine or 3-methylmorpholine in a deuterated aprotic solvent (e.g., CDCl₃ or CD₃CN).

  • Reaction Initiation: At time t=0, inject a known equivalent of the acylating agent into each NMR tube and immediately begin acquiring 1H NMR spectra at regular time intervals.

  • Data Acquisition and Analysis: Monitor the disappearance of the reactant signals and the appearance of the product signals over time. The rate of reaction can be determined by plotting the concentration of the product as a function of time and fitting the data to an appropriate rate law.

Data Presentation and Interpretation

The results from the proposed experiments can be effectively summarized for comparison.

Table 1: Expected Product Ratios from Competitive N-Acylation

Experiment Reactants (1:1 molar ratio) Electrophile (0.1 eq) Expected Product Ratio (3-acetyl : 2-acetyl)
1 2-Methylmorpholine & 3-Methylmorpholine Acetic Anhydride > 1

| 2 | 2-Methylmorpholine & 3-Methylmorpholine | Benzoyl Chloride | > 1 |

Table 2: Hypothetical Second-Order Rate Constants from 1H NMR Kinetic Studies

Amine Electrophile Rate Constant, k (M⁻¹s⁻¹)
2-Methylmorpholine Acetic Anhydride k₂
3-Methylmorpholine Acetic Anhydride k₃ (k₃ > k₂)
2-Methylmorpholine Benzoyl Chloride k'

| 3-Methylmorpholine | Benzoyl Chloride | k'₃ (k'₃ > k') |

A higher rate constant for 3-methylmorpholine in the parallel kinetic studies would corroborate the findings of the competitive experiment, confirming its enhanced reactivity.

Visualizing the Rationale

The underlying principles of this expected reactivity difference can be visualized through diagrams.

G cluster_0 2-Methylmorpholine cluster_1 3-Methylmorpholine a Nitrogen Lone Pair b Methyl Group (C2) a->b Steric Hindrance c Slower Reaction Rate b->c Reduced Accessibility for Electrophile d Nitrogen Lone Pair e Methyl Group (C3) f Minimal Steric Hindrance at N g Faster Reaction Rate f->g Greater Accessibility for Electrophile

Caption: Steric effects on electrophilic attack.

G cluster_workflow Experimental Workflow: Competitive Acylation start Equimolar Mixture of 2- & 3-Methylmorpholine reagent Add Sub-stoichiometric Acylating Agent start->reagent reaction Competitive Reaction reagent->reaction quench Quench Reaction reaction->quench analysis Analyze Product Ratio (GC-MS or HPLC) quench->analysis

Caption: Workflow for competitive acylation.

Conclusion and Practical Implications

The structural difference between 2-methylmorpholine and 3-methylmorpholine, while seemingly minor, is predicted to lead to a tangible difference in their nucleophilic reactivity. Due to the steric shielding of the nitrogen atom by the adjacent methyl group, 2-methylmorpholine is expected to be a less reactive nucleophile than its 3-methyl counterpart.

For researchers and drug development professionals, this has several practical implications:

  • Reaction Optimization: When developing synthetic routes, choosing 3-methylmorpholine over 2-methylmorpholine may lead to faster reaction times, milder required reaction conditions, and potentially higher yields.

  • Impurity Profiling: In reactions where a substituted morpholine is used as a scavenger base, the choice of isomer could influence the profile of process-related impurities.

  • Cost-Effectiveness: Improved reaction efficiency with 3-methylmorpholine could translate to lower manufacturing costs on a large scale.

The experimental protocols outlined in this guide provide a robust framework for quantifying these reactivity differences, enabling informed decisions in catalyst and building block selection for pharmaceutical development and manufacturing.

References

  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. J. Am. Chem. Soc.2019 , 141 (5), 2099–2106. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Steric and Nucleophilic Effects on SN2 Reactions. YouTube. [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. React. Kinet. Catal. Lett.2011 , 103, 163–170. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. ARKIVOC2023 , (viii), 168-177. [Link]

  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.2014 . [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magn. Reson. Chem.2018 , 56 (5), 419-426. [Link]

  • NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. ResearchGate. [Link]

Sources

High-Resolution IR Spectroscopy Comparison Guide: (2-Methylmorpholin-3-yl)methanol Hydrochloride vs. Key Morpholine Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex morpholine building blocks to modulate pharmacokinetic properties, structural verification becomes paramount. (2-Methylmorpholin-3-yl)methanol hydrochloride is a highly functionalized intermediate. Its infrared (IR) spectrum is a composite of multiple overlapping vibrational modes due to the presence of a secondary amine salt, a primary alcohol, an ether linkage, and a methyl group.

This guide provides an objective, data-driven comparison of the IR spectral performance of (2-Methylmorpholin-3-yl)methanol hydrochloride against two common alternatives: Morpholine hydrochloride and 4-(2-Chloroethyl)morpholine hydrochloride. By understanding the causality behind these spectral shifts, researchers can confidently validate structural integrity and purity.

Structural Causality and Vibrational Modes

The IR spectrum of a molecule is not merely a fingerprint; it is a direct readout of its electronic environment and intermolecular interactions. For (2-Methylmorpholin-3-yl)methanol hydrochloride, three critical structural features dictate its IR profile:

  • The Hydrochloride Salt (NH₂⁺ Cl⁻): Protonation of the morpholine nitrogen creates a secondary ammonium salt. This results in a highly complex, broad absorption region between 2500 and 3000 cm⁻¹ due to N-H⁺ stretching, which often overlaps with aliphatic C-H stretches.

  • The Primary Alcohol (-CH₂OH): The presence of the hydroxyl group introduces a strong O-H stretching band (~3350 cm⁻¹). In the solid state, this group engages in extensive intermolecular hydrogen bonding with the chloride counterion and adjacent morpholine rings, broadening the peak and shifting it to lower wavenumbers compared to a free, non-hydrogen-bonded alcohol.

  • The Substituted Morpholine Ring: The ether linkage (C-O-C) provides a sharp, diagnostic asymmetric stretch around 1115 cm⁻¹. The adjacent methyl group exerts a slight inductive effect, subtly shifting this ether band compared to unsubstituted morpholine.

VibrationalModes Core (2-Methylmorpholin-3-yl) methanol HCl OH Hydroxyl (-OH) 3300-3400 cm⁻¹ Strong, Broad Core->OH Hydrogen Bonding Amine Amine Salt (NH₂⁺) 2500-3000 cm⁻¹ Multiple Bands Core->Amine Protonation Ether Ring Ether (C-O-C) ~1115 cm⁻¹ Strong, Sharp Core->Ether Ring Vibration Methyl Methyl (-CH₃) 2850-2960 cm⁻¹ C-H Stretch Core->Methyl Aliphatic

Fig 1: Primary vibrational modes and IR assignments for the functional groups.

Comparative IR Peak Data

To isolate the spectral contributions of the methyl and hydroxymethyl groups, we compare our target molecule against [1] and [2].

Functional Group / Mode(2-Methylmorpholin-3-yl)methanol HClMorpholine HCl (Alternative 1)4-(2-Chloroethyl)morpholine HCl (Alternative 2)
O-H Stretch ~3350 cm⁻¹ (Broad, Strong)N/AN/A
N-H⁺ Stretch 2500 - 2950 cm⁻¹ (Broad)2500 - 2950 cm⁻¹ (Broad)2500 - 2950 cm⁻¹ (Broad)
Aliphatic C-H Stretch 2850 - 2960 cm⁻¹2850 - 2950 cm⁻¹2850 - 2950 cm⁻¹
N-H⁺ Bend ~1590 cm⁻¹~1590 cm⁻¹~1585 cm⁻¹
C-O-C Asymmetric Stretch ~1115 cm⁻¹~1110 cm⁻¹~1118 cm⁻¹
C-O Stretch (Alcohol) ~1050 cm⁻¹N/AN/A
C-Cl Stretch N/AN/A~750 cm⁻¹

Data synthesized from foundational morpholine spectral studies [4] and empirical structural correlations.

Experimental Methodology: Self-Validating FTIR Protocol

Because hydrochloride salts are inherently hygroscopic, ambient moisture can introduce a spurious broad band at ~3400 cm⁻¹, which masks the true primary alcohol O-H stretch of (2-Methylmorpholin-3-yl)methanol hydrochloride. To ensure scientific integrity, the following protocol utilizes a self-validating system to guarantee that the observed O-H peak is structural, not an environmental artifact.

FTIRWorkflow Start System Calibration (Polystyrene Film Standard) Prep Sample Preparation (Glovebox: Hygroscopic HCl Salt) Start->Prep ATR ATR-FTIR Analysis (Diamond Crystal, 32 Scans) Prep->ATR Neat Solid KBr Transmission Mode (KBr Pellet Pressing) Prep->KBr Diluted Matrix Process Spectral Processing (Background Subtraction) ATR->Process KBr->Process Validate Data Validation (Peak Matching & Causality Check) Process->Validate

Fig 2: Self-validating FTIR analytical workflow for hygroscopic hydrochloride salts.

Step-by-Step Protocol:

  • System Calibration (Validation Step): Prior to analysis, run a standard polystyrene calibration film. Verify that the diagnostic peak at 1601.2 cm⁻¹ is within ±1.0 cm⁻¹. This ensures the interferometer is accurately calibrated and prevents spectral shifting errors.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) using a clean, dry ATR diamond crystal or an empty sample compartment for transmission.

  • Sample Preparation (Moisture Control):

    • For ATR-FTIR: Transfer the [3] directly onto the ATR crystal inside a low-humidity environment. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

    • For KBr Pellet: In a nitrogen-purged glovebag, grind 1-2 mg of the sample with 100-200 mg of anhydrous, IR-grade KBr. Press at 10 tons for 2 minutes to form a transparent pellet. Causality: KBr must be dried at 105°C for 24 hours prior to use to prevent water absorption that mimics the target's hydroxyl group.

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans).

  • Data Processing: Apply atmospheric compensation to remove residual CO₂ and H₂O vapor lines. Perform an ATR correction (if using ATR) to adjust for penetration depth variations at lower wavenumbers.

Data Interpretation & Field-Proven Insights

When comparing these spectra, the most critical diagnostic region is between 3000 and 3500 cm⁻¹. In Morpholine hydrochloride and 4-(2-Chloroethyl)morpholine hydrochloride, this region should be relatively flat, save for the onset of the broad N-H⁺ stretching band. If a peak appears at 3400 cm⁻¹ in these alternatives, it is a definitive indicator of moisture contamination due to poor sample handling.

Conversely, in (2-Methylmorpholin-3-yl)methanol hydrochloride, the O-H stretch at ~3350 cm⁻¹ is an intrinsic structural feature. Furthermore, the C-O stretch of the primary alcohol (~1050 cm⁻¹) serves as an orthogonal validation point. If the 3350 cm⁻¹ peak is present but the 1050 cm⁻¹ peak is absent, the sample is likely a wet, un-hydroxymethylated morpholine derivative rather than the target compound. This dual-peak verification is a hallmark of rigorous analytical chemistry and prevents misidentification in the lab.

References
  • Title : Morpholine, hydrochloride (1:1) | CID 197884 Source : PubChem URL :[Link]

  • Title : Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | CID 77210 Source : PubChem URL :[Link]

  • Title : Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles Source : MDPI Molecules URL : [Link]

Technical Guide: X-ray Crystallography of Morpholine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the selection of a salt form is a critical milestone that dictates the bioavailability, stability, and manufacturability of a final drug product. Morpholine, a ubiquitous pharmacophore in medicinal chemistry, is frequently converted to its hydrochloride salt (Morpholine HCl ) to modulate these properties.

This guide provides a technical deep-dive into the solid-state characteristics of morpholine hydrochloride salts. Unlike the volatile, hygroscopic free base, the hydrochloride salt offers a robust crystalline lattice stabilized by extensive hydrogen bonding. We analyze the crystallographic data to explain why this salt form is preferred and provide actionable protocols for reproducing these crystals for in-house analysis.

Chemical & Physical Profile: Free Base vs. HCl Salt

The transformation from morpholine free base to its hydrochloride salt represents a shift from a liquid state dominated by weak van der Waals forces to a solid state governed by strong ionic and hydrogen-bonding interactions.

Table 1: Comparative Physical Properties
FeatureMorpholine (Free Base)Morpholine Hydrochloride (Salt)Impact on Development
Formula


Stoichiometry confirmation
Physical State Colorless LiquidWhite Crystalline SolidSolid handling is superior for dosing
Melting Point -5 °C~175–178 °CHigh MP indicates lattice stability
Hygroscopicity High (Miscible with water)Moderate to HighRequires controlled storage
Odor Amine-like (Fishy)OdorlessImproved patient/operator compliance
Lattice Forces Dipole-DipoleIonic, H-Bonding (

)
Critical for shelf-life stability

Crystallographic Characterization

The Morpholinium Cation Geometry

X-ray diffraction studies consistently reveal that the morpholinium cation (


) adopts a chair conformation .[1] This is the thermodynamically favored geometry, minimizing steric strain between the axial and equatorial hydrogens.
  • Ring Puckering: The chair conformation is defined by puckering parameters (Cremer & Pople) typical for six-membered saturated heterocycles.

  • Bond Angles: The

    
     bond angles in the cation typically expand slightly compared to the neutral amine due to the quaternization of the nitrogen, averaging around 109–110° , consistent with ideal tetrahedral geometry.
    
Unit Cell and Space Group Trends

While specific unit cell parameters can vary based on the exact derivative or hydration state, morpholinium salts frequently crystallize in orthorhombic or monoclinic crystal systems.

  • Common Space Groups: Pna2

    
     (Orthorhombic) and P2
    
    
    
    /c (Monoclinic).
  • Packing Efficiency: The packing is driven by the need to maximize electrostatic interactions between the positively charged ammonium center (

    
    ) and the chloride anion (
    
    
    
    ).
Supramolecular Architecture: The Hydrogen Bond Network

The defining feature of morpholine HCl salts is the hydrogen bonding network. The protonated nitrogen acts as a double hydrogen bond donor .

  • Primary Interaction:

    
    
    
    • Distance: Typically 3.0 – 3.2 Å (Donor-Acceptor distance).

    • Geometry: Often linear or slightly bent.

  • Secondary Interaction:

    
     and 
    
    
    
    • Weak interactions involving the methylene hydrogens and the ether oxygen contribute to the overall lattice energy, often forming layered 2D sheets or 1D chains.

Visualizations

Crystallization Workflow

The following diagram outlines the optimized pathway for obtaining single crystals of Morpholine HCl suitable for X-ray diffraction.

CrystallizationProtocol Start Crude Morpholine Derivative SaltForm Salt Formation (Add HCl in Dioxane/Ether) Start->SaltForm Protonation Precipitation Precipitation (White Solid) SaltForm->Precipitation Saturation Dissolution Dissolution (Min. Vol. Hot Ethanol) Precipitation->Dissolution Isolation Growth Crystal Growth (Vapor Diffusion/Cooling) Dissolution->Growth Slow Evap. Analysis X-ray Diffraction (SC-XRD) Growth->Analysis Selection

Figure 1: Step-by-step workflow for synthesizing and growing single crystals of morpholine hydrochloride salts.

Hydrogen Bonding Topology

This diagram illustrates the connectivity at the molecular level, highlighting the critical stabilizing forces in the crystal lattice.

HBonding cluster_lattice Unit Cell Interactions N_cation Morpholinium N+ (Donor) Cl_anion Chloride Ion (Acceptor) N_cation->Cl_anion Strong H-Bond (2.0-2.2 Å) Ether_O Ether Oxygen (Weak Acceptor) CH_group Methylene CH (Weak Donor) CH_group->Cl_anion Weak Electrostatic (3.4-3.6 Å) CH_group->Ether_O Crystal Packing (Van der Waals)

Figure 2: Topology of intermolecular interactions.[2] The N-H...Cl interaction is the primary anchor for the crystal lattice.

Experimental Protocols

Protocol A: Synthesis of High-Purity Morpholine Hydrochloride

Use this protocol to generate the raw salt material.

  • Preparation: Dissolve 10 mmol of morpholine (free base) in 20 mL of anhydrous diethyl ether or ethyl acetate.

  • Acidification: In a separate vessel, prepare a solution of 4M HCl in dioxane (or generate HCl gas in situ).

  • Addition: Dropwise add the HCl solution to the morpholine solution at 0°C under vigorous stirring.

  • Observation: A white precipitate will form immediately. Continue stirring for 30 minutes to ensure complete conversion.

  • Isolation: Filter the solid under vacuum, wash with cold ether (

    
    ) to remove unreacted amine, and dry under vacuum.
    
Protocol B: Single Crystal Growth (Vapor Diffusion)

Use this protocol to grow crystals suitable for X-ray analysis.

  • Solution: Dissolve 50 mg of the dried Morpholine HCl salt in a minimum amount of methanol or ethanol (approx. 1-2 mL) in a small inner vial.

  • Antisolvent: Place the inner vial (uncapped) inside a larger jar containing 10 mL of diethyl ether or hexane (antisolvent).

  • Equilibration: Seal the outer jar tightly. The volatile antisolvent will slowly diffuse into the alcohol solution, reducing solubility.

  • Timeline: Leave undisturbed at room temperature. High-quality prismatic crystals typically appear within 3–7 days.

References

  • PubChem. Morpholine Hydrochloride (Compound Summary).[3] National Library of Medicine. [Link]

  • Yakhshilikova, Z., et al. (2025).[4] Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E. [Link]

  • Narasegowda, R. S., et al. (2005).[5] 4-(2-Chloroethyl)morpholinium chloride.[5] Acta Crystallographica Section E. [Link]

  • Smith, G., & Lynch, D. E. (2015). Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. Acta Crystallographica Section E. [Link]

  • Parkin, A., et al. (2004). The crystal structures of piperazine, piperidine and morpholine. (Comparison of free bases). [Link]

Sources

Beyond the Scaffold: Stereochemical Impact on Morpholine Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of Morpholine Stereoisomers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Morpholine heterocycles are ubiquitous in medicinal chemistry, serving as privileged scaffolds in antidepressants, appetite suppressants, and antifungals. However, the achiral morpholine ring becomes a complex stereochemical determinant upon substitution. This guide analyzes the biological divergence between morpholine stereoisomers, focusing on Reboxetine (enantiomeric pairs) and Phenmetrazine (diastereomeric pairs). We provide experimental evidence demonstrating that stereochemistry is not merely a structural nuance but the primary driver of potency, metabolic stability, and target selectivity.

The Stereochemical Landscape of Morpholine

The biological activity of substituted morpholines is governed by the spatial arrangement of substituents at the C2, C3, C5, or C6 positions.

  • Enantiomeric Switching: In chiral drugs like Reboxetine, one enantiomer (the eutomer ) often carries the therapeutic load, while the other (the distomer ) contributes to off-target toxicity or remains inert.

  • Diastereomeric Selection: In 2,3-disubstituted morpholines (e.g., Phenmetrazine), the relative configuration (cis vs. trans) dictates the thermodynamic stability and receptor fit.

Case Study A: Reboxetine (Enantiomeric Impact)

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[1][] Although marketed as a racemate in many regions, the pharmacological profile is dominated by the


-enantiomer.[]
Biological Data Comparison

The following table synthesizes binding affinity data for Reboxetine enantiomers against the human Norepinephrine Transporter (hNET).

CompoundConfigurationTarget (hNET) Affinity (

)
Relative PotencyTherapeutic Status
(S,S)-Reboxetine

1.1 nM 100% (Reference)Eutomer (Active)
(R,R)-Reboxetine

~140 nM< 1%Distomer (Weak/Inactive)
Racemic Reboxetine Mixture~8 - 10 nM~50%Marketed Formulation

Note: The (S,S)-enantiomer exhibits approximately 130-fold higher affinity than the (R,R)-enantiomer.[3] The "distomer" burden in the racemate essentially dilutes the active pharmaceutical ingredient (API) without contributing to efficacy.

Mechanistic Insight: The Binding Pocket

The huge disparity in affinity arises from the orientation of the 2-ethoxyphenoxy group. In the


 configuration, this bulky group slots into the hydrophobic sub-pocket of the transporter. In the 

configuration, the group faces a steric clash with the transporter wall, preventing deep binding.

ReboxetineMechanism cluster_0 Stereochemical Recognition at hNET SS_Iso (S,S)-Reboxetine Pocket hNET Hydrophobic Sub-Pocket SS_Iso->Pocket Perfect Fit RR_Iso (R,R)-Reboxetine RR_Iso->Pocket Spatial Mismatch Effect_High High Affinity Binding (Ki ~1 nM) Pocket->Effect_High Stabilized Complex Effect_Low Steric Clash (Ki >100 nM) Pocket->Effect_Low Unstable Interaction

Figure 1: Mechanistic divergence of Reboxetine enantiomers at the norepinephrine transporter binding site.

Case Study B: Phenmetrazine (Diastereomeric Impact)

Phenmetrazine (3-methyl-2-phenylmorpholine) presents a more complex scenario involving diastereomers (cis vs. trans) and enantiomers.

  • Trans-Configuration: The

    
    -isomer (Trans) is the most potent dopamine releaser. The bulky phenyl and methyl groups adopt a pseudo-diequatorial conformation, minimizing 1,3-diaxial strain and optimizing receptor contact.
    
  • Cis-Configuration: The cis-isomers generally suffer from higher steric strain and reduced binding affinity.

Clinical Relevance: Phendimetrazine is a prodrug metabolized into (+)-trans-phenmetrazine (


), confirming that the trans scaffold is the bioactive pharmacophore.
Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Chiral Separation of Reboxetine Enantiomers

Objective: Isolate pure (S,S) and (R,R) fractions for bioassay.

Methodology:

  • Column Selection: Use a Chiralcel OD-R (Cellulose tris(3,5-dimethylphenylcarbamate)) column.[1] The cellulose backbone provides the chiral cavity necessary to discriminate the morpholine ring orientation.

  • Mobile Phase Preparation:

    • Mix 0.5 M Sodium Perchlorate (

      
      )  (pH adjusted to 6.0) and Acetonitrile  in a 60:40 (v/v)  ratio.[1][4][5]
      
    • Why: The perchlorate anion acts as a chaotropic agent, improving peak shape for the basic amine of morpholine.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 210 nm (or Fluorimetric: Ex 230 nm / Em 315 nm for higher sensitivity).

    • Temperature: 25°C.

  • Validation: Inject racemic standard. You should observe two distinct peaks with a resolution factor (

    
    ) > 1.5. Peak 1 is typically 
    
    
    
    and Peak 2 is
    
    
    under these reversed-phase conditions (verify with optical rotation).
Protocol B: In Vitro hNET Binding Assay

Objective: Determine


 values for isolated isomers.

Methodology:

  • Membrane Preparation: Use HEK-293 cells stably expressing human NET. Homogenize and centrifuge to isolate cell membranes.

  • Radioligand: Use

    
    Nisoxetine  (approx. 1.0 nM final concentration).
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of test compound (dilution series:

      
       M to 
      
      
      
      M).
    • Add 50 µL of Radioligand.

    • Add 100 µL of Membrane suspension.

    • Incubate for 60 minutes at 4°C (prevents uptake, focuses on binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Data Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Workflow Visualization

The following diagram outlines the critical path from Racemic Synthesis to Bioactivity Confirmation.

Workflow cluster_separation Chiral Resolution cluster_assay Biological Validation Start Racemic Morpholine Synthesis HPLC Chiral HPLC (Chiralcel OD-R) Start->HPLC Frac1 Fraction A (Distomer) HPLC->Frac1 Frac2 Fraction B (Eutomer) HPLC->Frac2 Binding Radioligand Binding (hNET / DAT) Frac1->Binding Frac2->Binding Data Ki Determination (Cheng-Prusoff) Binding->Data

Figure 2: Workflow for the isolation and pharmacological characterization of morpholine stereoisomers.

References
  • Chirality in Modern Antidepressants: A Comprehensive Review. MDPI. (2024). Link

  • Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers. PubMed Central. (2016). Link

  • Enantioseparation of the antidepressant reboxetine. PubMed. (2008). Link

  • Amorolfine: Structure and Mechanism. PubChem. (Accessed 2024). Link

  • Synthesis and monoamine transporter activity of 4-methylphenmetrazine isomers. PubMed Central. (2017). Link

Sources

A Senior Scientist's Comparative Guide to Reference Standards for (2-Methylmorpholin-3-yl)methanol HCl Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Chiral Intermediate

(2-Methylmorpholin-3-yl)methanol hydrochloride is a chiral building block of significant interest in pharmaceutical development. Its structure, featuring two adjacent stereocenters on a morpholine ring, presents a distinct analytical challenge: ensuring not only chemical purity but also the correct stereoisomeric identity. The efficacy and safety of a final active pharmaceutical ingredient (API) can be critically dependent on the stereochemistry of its intermediates. Consequently, robust analytical methods, anchored by well-characterized reference standards, are not merely a regulatory formality but a cornerstone of successful drug development.

This guide provides an in-depth comparison of reference standards for (2-Methylmorpholin-3-yl)methanol HCl and outlines the experimental methodologies required for its comprehensive analysis. We will move beyond procedural steps to explore the scientific rationale behind method selection and optimization, empowering researchers to establish self-validating and trustworthy analytical systems.

The Analyte: Understanding (2-Methylmorpholin-3-yl)methanol HCl

The molecule possesses two chiral centers at the C2 and C3 positions of the morpholine ring, meaning it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. Any pair that are not enantiomers are diastereomers. The specific stereoisomer, such as ((2R,3R)-2-Methylmorpholin-3-yl)methanol HCl, is often required for a desired pharmacological activity.

Potential impurities in the reference standard or sample can arise from several sources:

  • Stereoisomers: The most critical impurities are often the other diastereomers or the corresponding enantiomer, which may have different or undesirable biological effects.

  • Process-Related Impurities: Residual starting materials, reagents, or by-products from the synthetic route[1][2].

  • Degradation Products: Impurities formed upon exposure to stress conditions like acid, base, heat, light, or oxidation[3].

A robust analytical strategy must be capable of separating and quantifying the target analyte from all potential impurities.

Comparative Analysis of Commercially Available Reference Standards

The selection of a reference standard is the first critical decision in the analytical workflow. The ideal standard possesses high, certified purity and is accompanied by comprehensive documentation. Below is a comparison of typical offerings for ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride.

FeatureSupplier Example A (e.g., MilliporeSigma)Supplier Example B (e.g., AA Blocks)Supplier Example C (Specialty Synthesis)Scientific Rationale & Consideration
Purity Typically ≥95-97%Often listed as ≥97%Can be custom synthesized to >99%For use as a primary quantitative standard, purity >99.0% is ideal. For simple identification, ≥97% may suffice. The analytical method's purpose dictates the required purity.
Stereoisomer Specified, e.g., (2R,3R)Specified, e.g., (2R,3R)Custom to any required isomerThe specified stereoisomer must match the target analyte. The supplier should provide data (e.g., chiral HPLC) confirming stereochemical purity.
Documentation Certificate of Analysis (CoA), Certificate of Origin (COO) available[4].Basic product information, may require inquiry for detailed CoA.Comprehensive data package including NMR, MS, HPLC, Chiral HPLC, and Elemental Analysis.A detailed CoA is non-negotiable. It should state the purity, identity confirmation method (e.g., ¹H NMR), and water content. A fully characterized standard from a specialty lab provides the highest level of trust.
CAS Number 681851-40-1 (for the (2R,3R) isomer)[5]681851-40-1[5]Specific to the synthesized batch.Ensures traceability and correct substance identification.
Molecular Formula C₆H₁₄ClNO₂[5]C₆H₁₄ClNO₂C₆H₁₄ClNO₂Confirmed by Mass Spectrometry and Elemental Analysis.
Molecular Weight 167.64 g/mol 167.63 g/mol 167.63386 g/mol (calculated)[5]A fundamental property used in preparing standard solutions for quantitative analysis.

Comprehensive Analytical Workflow

A multi-faceted approach is necessary for the complete characterization of (2-Methylmorpholin-3-yl)methanol HCl. The following workflow ensures identity, purity, and stereochemical integrity.

Analytical_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Stereochemical Purity NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) RPHPLC RP-HPLC (Purity & Assay) MS->RPHPLC Forced_Deg Forced Degradation (Stability-Indicating) Chiral_HPLC Chiral HPLC Forced_Deg->Chiral_HPLC end Full Characterization Chiral_HPLC->end start Sample start->NMR

Caption: Comprehensive analytical workflow for (2-Methylmorpholin-3-yl)methanol HCl.

Experimental Protocols & Methodologies

Identity Confirmation

Rationale: NMR provides unambiguous structural confirmation. The ¹H NMR spectrum gives information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the labile -OH and -NH protons[6].

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • ¹H NMR: Correlate the integrated proton signals to the structure. Expect distinct signals for the methyl group (CH₃), the morpholine ring protons, and the hydroxymethyl protons (CH₂OH). The chemical shifts of residual solvents should be referenced[7].

    • ¹³C NMR: Expect 6 distinct carbon signals corresponding to the molecular structure.

    • Key Insight: The diastereotopic protons on the hydroxymethyl group may appear as a complex multiplet (an ABX system), which can provide valuable conformational information.

Rationale: MS confirms the molecular weight of the free base form of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the standard in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire data in positive ion mode.

  • Data Interpretation: Look for the protonated molecule [M+H]⁺. For (2-Methylmorpholin-3-yl)methanol (C₆H₁₃NO₂), the expected exact mass of the free base is 131.0946. The HRMS instrument should detect a mass corresponding to [C₆H₁₄NO₂]⁺ at m/z 132.1025.

Chiral Purity Analysis via High-Performance Liquid Chromatography (HPLC)

Rationale: Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers. The choice of the Chiral Stationary Phase (CSP) is paramount, as it must provide differential interactions with the stereoisomers[8]. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds, including those with amine and alcohol functionalities, due to their ability to engage in hydrogen bonding, dipole-dipole, and steric interactions[9][10].

Chiral_HPLC_Method_Dev cluster_0 Mobile Phase Screening Start Select CSPs (e.g., Amylose, Cellulose based) NP Normal Phase (NP) (Hexane/Alcohol) Start->NP PO Polar Organic (PO) (ACN or MeOH w/ additives) Start->PO RP Reversed-Phase (RP) (ACN/Water/Buffer) Start->RP Opt Optimize Conditions (Flow Rate, Temp., Additive %) NP->Opt Good initial separation? PO->Opt Good initial separation? RP->Opt Good initial separation? Validate Method Validation Opt->Validate

Caption: Decision workflow for chiral HPLC method development.

Detailed Protocol (Example Method Development):

  • Column Selection: Screen a set of polysaccharide-based columns, such as those with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) coatings. These are robust and versatile starting points[9].

  • Mobile Phase Screening:

    • Normal Phase (NP): Start with a mobile phase of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) in a 90:10 ratio. Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve the peak shape of the basic morpholine analyte.

    • Polar Organic (PO): Screen with 100% Acetonitrile or 100% Methanol, each containing 0.1% of an acidic and basic additive (e.g., trifluoroacetic acid and diethylamine) to assess the impact on retention and selectivity.

  • Initial Analysis: Prepare a ~1 mg/mL solution of the standard. Inject onto the selected column/mobile phase combinations at a flow rate of 1.0 mL/min and monitor with a UV detector at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

  • Method Optimization:

    • Once partial separation is achieved, systematically adjust the ratio of the strong solvent (e.g., increase or decrease the alcohol percentage in NP).

    • Vary the column temperature. Lower temperatures often increase chiral selectivity but may broaden peaks[11].

    • Optimize the flow rate; chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min)[11].

  • System Suitability: Once a final method is established, inject the reference standard multiple times to ensure the system is performing adequately. Key parameters include resolution (>2.0 between the desired isomer and the closest impurity), tailing factor (<1.5), and reproducibility of retention times and peak areas (RSD <2%).

Purity Assay by Stability-Indicating RP-HPLC

Rationale: A stability-indicating method is one that can accurately quantify the analyte in the presence of its impurities and degradation products[12][13]. This is typically a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity. Developing such a method requires forced degradation studies to demonstrate specificity[14].

Protocol:

  • Column and Mobile Phase:

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a standard choice.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Rationale: The acidic mobile phase ensures the morpholine nitrogen is protonated, leading to consistent retention and good peak shape for the basic analyte.

  • Gradient Development:

    • Develop a gradient elution method to separate both polar and non-polar impurities. A typical starting gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.

  • Forced Degradation Study:

    • Expose separate solutions of the reference standard (~1 mg/mL) to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid standard at 105 °C for 48 hours.

      • Photolytic: Solution exposed to UV/Vis light (ICH Q1B guidelines).

    • Analyze all stressed samples, along with an unstressed control, using the developed RP-HPLC method with a photodiode array (PDA) detector.

  • Validation of Stability-Indicating Properties:

    • The method is deemed stability-indicating if the peaks for any degradation products are well-resolved from the main analyte peak.

    • The PDA detector is used to assess peak purity for the main analyte peak in all stressed samples to ensure no degradants are co-eluting.

Conclusion

The rigorous analysis of (2-Methylmorpholin-3-yl)methanol HCl is a critical, multi-step process that relies fundamentally on the quality of the chosen reference standard. A high-purity, well-documented standard serves as the anchor for all subsequent analytical work. A comprehensive evaluation must include identity confirmation by NMR and MS, stereochemical purity by a carefully developed chiral HPLC method, and chemical purity by a validated, stability-indicating RP-HPLC method. By understanding the scientific principles behind each technique and adopting a systematic workflow, researchers and drug developers can ensure the quality and integrity of this vital chiral intermediate, thereby safeguarding the foundation of their therapeutic programs.

References

  • PubChem. ((3R)-morpholin-3-yl)methanol hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. US9079895B2 - Morpholino compounds, uses and methods.
  • Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 114389. [Link]

  • Bakhmutov, V. I. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. Green Chemistry, Supplementary Information. [Link]

  • ChemBK. ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. ChemBK. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. [Link]

  • Wang, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Gahm, K., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Raza, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 15(1), 147-154. [Link]

  • Wang, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1332. [Link]

  • Science.gov. Validated specific stability-indicating: Topics. Science.gov. [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 5(1), 5. [Link]

  • Quest Journals. Development and validation of a stability-indicating RP-HPLC method. Quest Journals. [Link]

  • Doc Brown's Chemistry. Methanol ¹H NMR spectrum. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7785-7790. [Link]

  • Talele, S. G., & Talele, G. S. (2013). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 75(2), 199–204. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.